Product packaging for Azamulin(Cat. No.:CAS No. 76530-44-4)

Azamulin

Cat. No.: B193673
CAS No.: 76530-44-4
M. Wt: 478.6 g/mol
InChI Key: FMHQJXGMLMSMLC-WBUYAQKGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azamulin is an azole derivative of pleuromutilin, an antibacterial agent that inhibits protein synthesis by binding to bacterial ribosomes. This compound is a highly selective inhibitor of cytochrome P450 3A4 (CYP3A4).
a Cyp3A inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38N4O4S B193673 Azamulin CAS No. 76530-44-4

Properties

IUPAC Name

[(1S,2R,3S,4R,6R,7R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)/t13-,14+,16-,18+,19+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHQJXGMLMSMLC-WBUYAQKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]([C@@]2([C@@H](CC[C@@]3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301046434
Record name Azamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76530-44-4
Record name Azamulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076530444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.01,8]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZAMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/875AQ866X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual Mechanisms of Action of Azamulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Azamulin, a semi-synthetic derivative of the pleuromutilin class of antibiotics, presents a fascinating duality in its mechanism of action. Primarily investigated for its antibacterial properties, it operates as a potent inhibitor of bacterial protein synthesis. Concurrently, this compound has been extensively characterized as a highly selective and potent inhibitor of human cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. This dual activity profile makes this compound a subject of significant interest in both infectious disease research and drug metabolism studies. This technical guide provides an in-depth exploration of these two distinct mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and interactions.

Antibacterial Mechanism of Action: Inhibition of Protein Synthesis

As a member of the pleuromutilin class of antibiotics, this compound's antibacterial effect stems from its ability to disrupt protein synthesis in susceptible bacteria.[1] This action is highly specific to bacterial ribosomes, with minimal impact on eukaryotic protein synthesis.[1]

Molecular Target and Binding Site

The molecular target of this compound is the 50S subunit of the bacterial ribosome. Specifically, it binds to the peptidyl transferase center (PTC), a crucial region responsible for catalyzing the formation of peptide bonds between amino acids.[2] The binding site is located in Domain V of the 23S rRNA.[2]

The tricyclic mutilin core of the pleuromutilin structure, including this compound, anchors within the A-site of the PTC through hydrophobic stacking interactions with nucleotides such as U2504 and C2452.[2] The C14 side chain of the molecule extends into the P-site.[2] This dual-site interaction effectively obstructs the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA molecules, thereby preventing peptide bond formation and halting protein elongation.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of protein synthesis inhibition by this compound and a general workflow for its investigation.

cluster_0 Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_subunit->PTC 30S_subunit 30S Subunit A_site A-site PTC->A_site P_site P-site PTC->P_site Protein_Elongation Protein Elongation A_site->Protein_Elongation Leads to P_site->Protein_Elongation This compound This compound This compound->PTC Binds to Inhibition Inhibition This compound->Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Binds to Inhibition->Protein_Elongation

Figure 1: Mechanism of this compound's Antibacterial Action.

cluster_0 In Vitro Translation Assay lysate Bacterial Cell Lysate (e.g., E. coli S30 extract) incubation Incubation at 37°C lysate->incubation reagents Reaction Mix (Amino acids, ATP, GTP, etc.) reagents->incubation reporter Reporter Gene (e.g., Luciferase mRNA) reporter->incubation measurement Measure Reporter Activity (e.g., Luminescence) incubation->measurement IC50_determination Determine IC50 Value measurement->IC50_determination Calculate This compound This compound This compound->incubation control Control (No Inhibitor) control->incubation

Figure 2: Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay.
Quantitative Data

CompoundAssay SystemIC50 (µM)
LefamulinE. coli coupled transcription/translation0.51
LefamulinS. aureus coupled transcription/translation0.31
LefamulinEukaryotic (rabbit reticulocyte) translation952

Table 1: In vitro protein synthesis inhibitory activity of Lefamulin.[1]

Experimental Protocols

1.4.1. In Vitro Coupled Transcription/Translation Assay

This assay measures the inhibitory effect of a compound on protein synthesis from a DNA template in a bacterial cell-free system.

  • System: E. coli S30 extract system for coupled transcription/translation.

  • Reporter: A plasmid containing a reporter gene, such as luciferase, under the control of a bacterial promoter.

  • Procedure:

    • The S30 extract is combined with a reaction mixture containing amino acids, ATP, GTP, and other necessary components for transcription and translation.

    • The reporter plasmid DNA is added to the mixture.

    • Varying concentrations of this compound (or other test compounds) are added to the reaction. A control with no inhibitor is also prepared.

    • The reactions are incubated at 37°C for a specified period (e.g., 1-2 hours).

    • Following incubation, the activity of the synthesized reporter protein is measured. For luciferase, this involves adding luciferin and measuring the resulting luminescence.

    • The concentration of this compound that inhibits 50% of the reporter protein synthesis (IC50) is calculated from the dose-response curve.[3]

1.4.2. Ribosome Binding Assay (Filter Binding Method - General Protocol)

This assay directly measures the binding of a radiolabeled ligand to ribosomes.

  • Materials:

    • Purified 70S ribosomes from a bacterial source.

    • Radiolabeled this compound (or a competitive radiolabeled pleuromutilin).

    • Nitrocellulose and nylon membranes.

    • Binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl).

  • Procedure:

    • A constant concentration of ribosomes is incubated with varying concentrations of radiolabeled this compound in binding buffer.

    • For competition assays, a constant concentration of a radiolabeled pleuromutilin is incubated with ribosomes in the presence of increasing concentrations of unlabeled this compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction mixture is then passed through a nitrocellulose membrane under vacuum. Ribosomes and any bound ligand are retained on the filter, while unbound ligand passes through. A nylon membrane can be placed underneath to capture unbound ligand for quantification.

    • The nitrocellulose filter is washed with cold binding buffer to remove non-specifically bound ligand.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • Binding parameters, such as the dissociation constant (Kd), can be determined by analyzing the binding data.[4][5]

Inhibition of Human Cytochrome P450 Enzymes

This compound is a potent and highly selective inhibitor of human CYP3A4 and CYP3A5, two of the most important enzymes involved in drug metabolism.[6] This inhibition is mechanism-based, meaning it is time- and NADPH-dependent, and leads to irreversible inactivation of the enzyme.[6]

Molecular Target and Mechanism of Inhibition

The primary targets of this compound in human liver microsomes are the cytochrome P450 enzymes CYP3A4 and CYP3A5. This compound acts as a mechanism-based inhibitor, also known as a suicide inhibitor.[6] This process involves the enzymatic bioactivation of this compound by CYP3A4 into a reactive metabolite. This metabolite then covalently binds to the enzyme, leading to its irreversible inactivation.[6]

The interaction of this compound with CYP3A4 and CYP3A5 has been elucidated by X-ray crystallography. In CYP3A4, a single molecule of this compound binds in the active site with its pleuromutilin core positioned near the heme iron.[7] In contrast, CYP3A5 exhibits homotropic cooperativity, with two molecules of this compound binding in the active site in a stacked, antiparallel orientation.[7] This differential binding may explain why time-dependent inhibition is observed with CYP3A4 but is minimal with CYP3A5.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of CYP3A4 inhibition by this compound and a typical experimental workflow to assess this inhibition.

cluster_0 CYP3A4 Catalytic Cycle CYP3A4_Fe3 CYP3A4 (Fe3+) CYP3A4_Fe2 CYP3A4 (Fe2+) CYP3A4_Fe3->CYP3A4_Fe2 Reduction Reactive_Metabolite Reactive this compound Metabolite CYP3A4_Fe2->Reactive_Metabolite Metabolizes this compound to Inactive_Complex Inactive Covalent Adduct Reactive_Metabolite->Inactive_Complex Covalently binds to CYP3A4 This compound This compound This compound->CYP3A4_Fe3 Binds to NADPH NADPH NADPH->CYP3A4_Fe3

Figure 3: Mechanism-Based Inhibition of CYP3A4 by this compound.

cluster_0 CYP3A4 Inhibition Assay (IC50 Shift) Microsomes Human Liver Microsomes Preincubation Pre-incubation with this compound (with and without NADPH) Microsomes->Preincubation Substrate_Addition Add CYP3A4 Substrate (e.g., Testosterone) Preincubation->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Metabolite_Analysis Quantify Metabolite (e.g., 6β-hydroxytestosterone) via LC-MS Incubation->Metabolite_Analysis IC50_shift Calculate IC50 Shift Ratio Metabolite_Analysis->IC50_shift NADPH NADPH NADPH->Preincubation No_NADPH No_NADPH No_NADPH->Preincubation

Figure 4: Workflow for Determining Mechanism-Based Inhibition of CYP3A4.
Quantitative Data

This compound is a highly potent and selective inhibitor of CYP3A isoforms.

ParameterEnzymeSubstrateValue (µM)
IC50
CYP3A4Testosterone0.03 - 0.24
CYP3A5~3.6
CYP3A7~3.12
CYP2J2~12
Other CYPs>24
Ks (Spectral Dissociation Constant)
CYP3A4-1.7 - 3.5
Kd (Dissociation Constant)
CYP3A5- (1st binding event)0.6
CYP3A5- (2nd binding event)3.4

Table 2: Inhibition and binding constants of this compound for human cytochrome P450 enzymes.[6][8][7]

Experimental Protocols

2.4.1. CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)

This assay measures the activity of CYP3A4 by quantifying the formation of its major metabolite from testosterone.

  • Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP3A4 (Supersomes).

  • Substrate: Testosterone.

  • Procedure:

    • Competitive Inhibition (IC50 determination):

      • Prepare incubations containing HLM or recombinant CYP3A4, testosterone, and varying concentrations of this compound in a phosphate buffer (pH 7.4).

      • Initiate the reaction by adding an NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

      • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

      • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

      • Analyze the formation of 6β-hydroxytestosterone by LC-MS/MS.

      • Calculate the IC50 value from the dose-response curve.[8]

    • Mechanism-Based Inhibition (IC50 Shift Assay):

      • Divide the experimental setup into two sets of incubations.

      • In the first set, pre-incubate HLM or recombinant CYP3A4 with varying concentrations of this compound and an NADPH-generating system for a defined period (e.g., 30 minutes) at 37°C.

      • In the second set, perform the same pre-incubation but without the NADPH-generating system.

      • After the pre-incubation, add the substrate (testosterone) to both sets and incubate for a further period.

      • Stop the reaction and analyze for 6β-hydroxytestosterone as described above.

      • A significant decrease in the IC50 value in the presence of NADPH during pre-incubation indicates mechanism-based inhibition.[8]

2.4.2. X-ray Crystallography of CYP3A5-Azamulin Complex

This protocol outlines the general steps for obtaining a crystal structure of the enzyme-inhibitor complex.

  • Protein: Purified, concentrated human CYP3A5.

  • Ligand: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Combine the concentrated CYP3A5 protein with a molar excess (e.g., 3-fold) of this compound.

    • Incubate for a short period (e.g., 75-105 seconds) to allow complex formation.

    • Centrifuge the sample to remove any precipitate.

    • Set up crystallization trials using the sitting-drop vapor diffusion method. This involves mixing the protein-ligand complex solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant solution.

    • Crystals are grown at a controlled temperature (e.g., 23°C).

    • Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The crystal structure is solved and refined using crystallographic software.[7]

Conclusion

This compound exhibits two distinct and well-defined mechanisms of action. As an antibiotic, it targets the bacterial ribosome to inhibit protein synthesis, a mechanism shared with other pleuromutilins. As a chemical probe, it serves as a potent and selective mechanism-based inhibitor of human CYP3A4 and CYP3A5. This dual functionality underscores the importance of a thorough mechanistic understanding in drug development, both for therapeutic applications and for predicting potential drug-drug interactions. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted activities of this compelling molecule.

References

Physicochemical Properties of Azamulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Azamulin, a pleuromutilin-derived antibiotic. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental protocols for property determination, and visualizes key mechanisms and workflows to support advanced research and formulation studies.

Introduction to this compound

This compound is a semi-synthetic derivative of the diterpene antibiotic pleuromutilin.[1][2] It is recognized primarily for its role as a highly selective, irreversible inhibitor of the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, which are crucial for the metabolism of a vast number of xenobiotics.[1][3] This specificity makes this compound an invaluable tool in drug metabolism and pharmacokinetic studies to delineate the contribution of CYP3A pathways.[4][5] Structurally, it is an azole derivative of pleuromutilin, featuring a complex tricyclic core and a C-14 side chain containing a 3-amino-1,2,4-triazole moiety linked via a thioacetyl group.[2][3] Understanding its physicochemical properties is paramount for its effective application in research, including the development of appropriate formulations and the interpretation of experimental outcomes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference(s)
IUPAC Name [(1S,2R,3S,4R,6R,7R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0¹˒⁸]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate[1][3]
Synonyms Antibiotic TDM 85-530, SA 85530b[6]
CAS Number 76530-44-4[3]
Chemical Formula C₂₄H₃₈N₄O₄S[1]
Molecular Weight 478.65 g/mol [1]
Appearance White to beige crystalline solid[6]
Melting Point 128-130 °C
Boiling Point 659.4 °C at 760 mmHg
Water Solubility >300 µM; Sparingly soluble in aqueous buffers. Approx. 0.5 mg/mL in 1:1 ethanol:PBS (pH 7.2).[4][6]
Organic Solvent Solubility Approx. 30 mg/mL in Ethanol, DMSO, and Dimethylformamide (DMF).[6]
Lipophilicity (LogP) 4.19 (Predicted)
pKa Not experimentally determined. The key 3-amino-1,2,4-triazole moiety has a predicted pKa of 11.14 ± 0.20.[7]
Stability Stable for ≥ 4 years when stored at -20°C. Good chemical stability in acetonitrile for up to 12 days.[4][6]
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 8
Rotatable Bonds 6

Key Properties and Experimental Considerations

Solubility

This compound is characterized by low aqueous solubility, a critical factor influencing its bioavailability and formulation. It is sparingly soluble in aqueous buffers but shows significantly higher solubility in organic solvents like DMSO and ethanol.[6] For experimental use, stock solutions are typically prepared in an organic solvent and then diluted into aqueous media.[6] A common practice to enhance solubility in aqueous buffers is to first dissolve this compound in ethanol before diluting with the buffer of choice.[6]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimental value is not widely reported, the predicted LogP of 4.19 suggests that this compound is a highly lipophilic molecule. This property is consistent with its ability to interact with the lipophilic active site of CYP450 enzymes and influences its membrane permeability and plasma protein binding.

Ionization Constant (pKa)

An experimental pKa value for this compound has not been reported in the literature. The molecule contains a basic amino group on the triazole ring and a hydroxyl group on the mutilin core. The 3-amino-1,2,4-triazole side chain is the most prominent ionizable group, with a predicted pKa value around 11.14, indicating it will be protonated under acidic conditions.[7] Precise determination of the pKa is essential for understanding its solubility profile at different physiological pH values and for developing robust analytical methods.

Stability

This compound is stable as a solid when stored under appropriate conditions (-20°C).[6] In solution, it demonstrates good stability in acetonitrile for at least 12 days.[4] However, aqueous solutions are not recommended for storage for more than one day.[6] For long-term studies, it is crucial to assess the stability of this compound in the specific experimental medium and storage conditions.

Mechanism of Action and System Interactions

This compound functions as a mechanism-based inhibitor of CYP3A4.[8] This means it is converted by the enzyme into a reactive metabolite that then forms a covalent, irreversible bond with the enzyme, leading to its inactivation.[4][8] This process is time- and NADPH-dependent.[4] Pre-incubation of this compound with liver microsomes in the presence of NADPH significantly enhances its inhibitory potency, with studies showing that a 10-minute preincubation can inhibit approximately 95% of testosterone 6β-hydroxylase activity (a marker of CYP3A4 function).[4]

CYP3A4_Inhibition_Pathway sub CYP3A4 Substrate (e.g., Testosterone) cyp Active CYP3A4 Enzyme sub->cyp Binds to Active Site block X met Metabolite (e.g., 6β-Hydroxy- testosterone) cyp->met Catalyzes Metabolism reactive_met Reactive Metabolite cyp->reactive_met Bioactivation inactive_cyp Inactive Covalent Adduct nadph NADPH nadph->cyp nadph->invis1 This compound This compound This compound->cyp Binds to Active Site invis2->inactive_cyp Covalently Binds (Irreversible)

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound powder to a vial containing a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS. The solubility is calculated based on the measured concentration and the dilution factor.

Determination of Lipophilicity (Shake-Flask LogP Method)

This "gold standard" method directly measures the partitioning of a compound between octanol and water.[9][10]

  • Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a precise volume of the this compound stock solution to a vial containing a precise volume of the pre-saturated aqueous buffer (a 1:1 volume ratio is common).

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Allow the vial to stand undisturbed or centrifuge it at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the upper n-octanol phase and the lower aqueous phase.

  • Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-octanol and water prep2 Dissolve this compound in n-octanol prep1->prep2 exp1 Combine octanol solution and aqueous buffer prep2->exp1 exp2 Shake to equilibrate exp1->exp2 exp3 Separate phases (centrifuge) exp2->exp3 ana1 Sample both phases exp3->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 calc 4. Calculate LogP LogP = log([C]octanol / [C]aq) ana2->calc

Caption: Experimental workflow for LogP determination via the shake-flask method.
Determination of pKa (Potentiometric Titration)

This method determines the pKa by measuring pH changes in a solution upon the addition of a titrant.[11]

  • Instrument Calibration: Calibrate a potentiometer and pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water/methanol co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.

  • Titration: Make the solution acidic (e.g., to pH 2) with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a basic value (e.g., pH 12).

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa value. Perform at least three replicate titrations.

Determination of Chemical Stability (HPLC-Based Assay)

This protocol assesses the degradation of this compound over time under specific conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Stability Samples: Dilute the stock solution with the desired test medium (e.g., aqueous buffer, formulation vehicle) to the final target concentration. Aliquot the solution into multiple vials for different time points.

  • Storage: Store the vials under the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber). Prepare a control sample (T=0) and store it at -80°C.

  • Sample Analysis: At each scheduled time point (e.g., 0, 24, 48, 72 hours), retrieve a vial. If necessary, quench any reaction and dilute the sample to a concentration suitable for HPLC analysis.

  • HPLC Method: Analyze the samples using a validated, stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from any potential degradant peaks.[12]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. The degradation rate can be determined by plotting the remaining percentage against time.

Conclusion

The physicochemical properties of this compound—particularly its high lipophilicity, low aqueous solubility, and mechanism-based inhibition of CYP3A4—are defining characteristics for its use in research. A thorough understanding and precise measurement of these properties are essential for designing robust experiments, developing suitable formulations, and accurately interpreting metabolic and pharmacokinetic data. The standardized protocols provided herein offer a framework for researchers to reliably characterize this compound and similar compounds in a drug discovery and development setting.

References

Azamulin and the Quest for Potent Pleuromutilin Antibiotics: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of azamulin and other pleuromutilin derivatives for researchers, scientists, and drug development professionals. By leveraging quantitative data from recent studies, this document outlines the key structural modifications that influence antibacterial efficacy and provides detailed experimental protocols for the evaluation of these compounds.

Introduction: The Pleuromutilin Class and this compound's Unique Profile

Pleuromutilin, a naturally occurring diterpenoid antibiotic, has served as a scaffold for the development of a critical class of antibacterial agents.[1] These compounds function by inhibiting bacterial protein synthesis through a unique mechanism of action: binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3] This interaction prevents the correct positioning of transfer RNA (tRNA) and ultimately halts peptide bond formation.[3][4]

This compound, a semi-synthetic derivative, is a notable member of this class. While its development as an antibiotic was halted due to potent inhibition of human cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, it remains a valuable tool for studying drug metabolism.[5][6] The SAR studies surrounding this compound and its analogs continue to inform the design of new pleuromutilin antibiotics with improved therapeutic indices.

Core Structure-Activity Relationships

The antibacterial activity of pleuromutilin derivatives is primarily modulated by modifications at the C-14 side chain (also referred to as the C-22 position). The tricyclic core of pleuromutilin is generally considered essential for activity, with most modifications to this core structure leading to a decrease in potency.[7]

Key findings from numerous SAR studies indicate that the introduction of a thioether linkage at the C-14 position significantly enhances antibacterial activity.[7] Furthermore, the incorporation of basic groups or heterocyclic rings containing polar groups on this side chain can also lead to improved potency.[2]

Quantitative Analysis of this compound Analogs

The following tables summarize the minimum inhibitory concentration (MIC) and, where available, the minimum bactericidal concentration (MBC) of various pleuromutilin derivatives against clinically relevant bacterial strains. This data is crucial for understanding the direct impact of structural modifications on antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity of 1,2,3-Triazole-Containing Pleuromutilin Derivatives

CompoundR GroupMIC (µg/mL) vs. MRSA ATCC 43300MBC (µg/mL) vs. MRSA ATCC 43300
50 4-fluorophenyl0.51
62 4-chlorophenyl0.52
64 4-bromophenyl0.51
Tiamulin -12

Data extracted from a study on novel pleuromutilin analogs containing substituted 1,2,3-triazole moieties.[2]

Table 2: In Vitro Antibacterial Activity of Pleuromutilin Derivatives with Pyrazolo[3,4-d]pyrimidine Side Chains

CompoundR GroupMIC (µg/mL) vs. S. aureus ATCC 43300 (MRSA)MBC (µg/mL) vs. S. aureus ATCC 43300 (MRSA)
12c 4-fluorophenyl0.250.25
19c 4-chlorophenyl0.250.5
22c 4-bromophenyl0.250.25
Tiamulin -0.51

Data from a study on pleuromutilin derivatives containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain.[8]

Table 3: Ribosome Binding Affinity of Selected Pleuromutilin Derivatives

CompoundK D (M) vs. 50S Ribosome
Compound 9 1.77 x 10⁻⁸
Tiamulin 2.50 x 10⁻⁸

K D (dissociation constant) values were determined using surface plasmon resonance (SPR). A lower K D value indicates a stronger binding affinity.[3]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the accurate evaluation of novel antibiotic candidates. The following sections describe the key assays used in the SAR studies of pleuromutilin derivatives.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various bacterial strains.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Tiamulin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compounds and the positive control is prepared in the 96-well plates using MHB. The final concentrations typically range from 0.016 to 32 µg/mL.[2]

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[9]

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[2]

Ribosome Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique to measure the binding affinity between a compound and its target, in this case, the 50S ribosomal subunit.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip

  • Purified 50S ribosomal subunits

  • Test compounds

  • Running buffer

Procedure:

  • Chip Immobilization: The 50S ribosomal subunits are immobilized on the surface of the sensor chip.

  • Binding Analysis: A series of concentrations of the test compound are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is measured in real-time.

  • Data Analysis: The association and dissociation rates are measured to calculate the dissociation constant (K D ), which reflects the binding affinity.[3] A lower K D value indicates a stronger interaction.[3]

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against mammalian cell lines to assess their potential for causing adverse effects in humans.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Assay: MTT reagent is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The cell viability is calculated relative to untreated control cells.[2]

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental workflow of SAR studies and the mechanism of action of pleuromutilin antibiotics.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound Lead Compound (e.g., Pleuromutilin) Analog_Synthesis Analog Synthesis (C-14 Side Chain Modification) Lead_Compound->Analog_Synthesis In_Vitro_Assays In Vitro Assays (MIC, MBC) Analog_Synthesis->In_Vitro_Assays Binding_Assays Target Binding Assays (e.g., Ribosome Binding) In_Vitro_Assays->Binding_Assays Cytotoxicity_Assays Cytotoxicity Assays Binding_Assays->Cytotoxicity_Assays SAR_Analysis SAR Analysis Cytotoxicity_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Mechanism_of_Action Ribosome_50S 50S Ribosomal Subunit Pleuromutilin Pleuromutilin Derivative PTC Peptidyl Transferase Center (PTC) Pleuromutilin->PTC Binds to PTC->Ribosome_50S Protein_Synthesis Protein Synthesis Inhibition PTC->Protein_Synthesis Leads to A_Site A-Site A_Site->Ribosome_50S P_Site P-Site P_Site->Ribosome_50S tRNA Aminoacyl- tRNA tRNA->A_Site Binding Blocked

References

Azamulin's Inhibition of Cytochrome P450: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of azamulin on cytochrome P450 (CYP) enzymes. This compound, a semi-synthetic antibiotic derived from pleuromutilin, has emerged as a potent and highly selective inhibitor of the CYP3A subfamily, making it a valuable tool in drug metabolism and drug-drug interaction studies. This document synthesizes key quantitative data, details experimental protocols for assessing its inhibitory activity, and visualizes the underlying mechanisms and workflows.

Quantitative Inhibition Data

This compound demonstrates a marked selectivity for the CYP3A subfamily, with significantly lower inhibitory potency against other major human CYP isoforms. The following tables summarize the key inhibition parameters for this compound against various CYP enzymes, as determined in in vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes (rhCYP).

Table 1: IC50 Values of this compound for Human Cytochrome P450 Isoforms

CYP IsoformTest SystemSubstrateIC50 (µM)Reference
CYP3A4 rhCYP7-Benzyloxy-4-trifluoromethylcoumarin0.03 - 0.24[1][2][3]
rhCYPTestosterone~0.130 (4-min incubation)[3]
HLMTestosterone~0.144 (4-min incubation)[3]
HLMMidazolam1.0 (without pre-incubation)[4]
HLMMidazolam0.46 (10-min pre-incubation)[4]
HLMMidazolam0.13 (220-min pre-incubation)[4]
CYP3A5 rhCYP7-Benzyloxy-4-trifluoromethylcoumarin15-fold higher than CYP3A4[1][2][3]
CYP3A7 rhCYP7-Benzyloxy-4-trifluoromethylcoumarin13-fold higher than CYP3A4[1][2][3]
CYP2J2 rhCYPNot Specified~50-fold higher than CYP3A[1][2][3]
CYP1A2 HLMPhenacetin O-deethylation> 3 µM (<20% inhibition)[4][5]
CYP2B6 HLMBupropion 4'-hydroxylation> 3 µM (<20% inhibition)[4][5]
CYP2C8 HLMRosiglitazone 5-hydroxylation> 3 µM (<20% inhibition)[4][5]
CYP2C9 HLMDiclofenac 4'-hydroxylation> 3 µM (<20% inhibition)[4][5]
CYP2C19 HLM(S)-(+)-mephenytoin 4'-hydroxylation> 3 µM (<20% inhibition)[4][5]
CYP2D6 HLMDextromethorphan O-demethylation> 3 µM (<20% inhibition)[4][5]

Table 2: Other Key Inhibition Parameters for this compound

ParameterEnzymeValueTest SystemNotesReference
Inactivation rate/Ki CYP3A40.4 µM/minNot SpecifiedIndicates time-dependent inhibition.[6][7]
Spectral Dissociation Constant (Ks) CYP3A43.5 µMrhCYPIndicates a Type I binding spectrum.[1][2][3]
Apparent Kd (Binary Complex) CYP3A50.65 ± 0.64 µMrhCYPReflects initial binding of one this compound molecule.[6]
Apparent Kd (Ternary Complex) CYP3A53.41 ± 0.60 µMrhCYPReflects binding of a second this compound molecule.[6]

Mechanism of Inhibition

This compound's inhibition of CYP3A4 is multifaceted, involving both reversible competitive inhibition and irreversible mechanism-based (suicide) inhibition.[8][9] For CYP3A5, the interaction is distinct, characterized by homotropic cooperativity.[6]

Inhibition of CYP3A4

The primary mechanism of CYP3A4 inhibition by this compound is time- and NADPH-dependent, consistent with mechanism-based inactivation.[8] This process involves the metabolic activation of this compound by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[8] The pleuromutilin moiety of this compound is thought to be crucial for this metabolic activation.[8]

The following diagram illustrates the proposed mechanism-based inhibition of CYP3A4 by this compound.

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

Cooperative Binding to CYP3A5

In contrast to CYP3A4, this compound exhibits homotropic cooperativity with CYP3A5, where the binding of one molecule of this compound to the active site facilitates the binding of a second molecule.[6] This sequential binding occurs at concentrations typically used for inhibition studies.[6] This cooperative binding may explain why time-dependent inhibition of CYP3A5 by this compound is either very slow or non-existent, as the formation of the ternary complex might restrict the formation of reactive intermediates.[6]

The diagram below depicts the cooperative binding of this compound to CYP3A5.

G E CYP3A5 (Fe³⁺) EA CYP3A5-Azamulin (Binary Complex) E->EA + this compound (Kd1) EAA CYP3A5-(this compound)₂ (Ternary Complex) EA->EAA + this compound (Kd2) (Cooperative Binding)

Caption: Cooperative binding of this compound to CYP3A5.

Experimental Protocols

The assessment of this compound's inhibitory effects on CYP enzymes typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. Below are generalized protocols for determining IC50 values and evaluating time-dependent inhibition.

Determination of IC50 (Direct and Time-Dependent Inhibition)

This protocol is designed to assess both direct and time-dependent inhibition in a single experiment.

Materials:

  • Pooled human liver microsomes (HLM) or recombinant CYP enzymes

  • This compound stock solution (in a suitable solvent like acetonitrile or DMSO)

  • NADPH regenerating system

  • Specific CYP probe substrates (e.g., midazolam for CYP3A4/5, phenacetin for CYP1A2)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Workflow: The following diagram outlines the experimental workflow for a typical CYP inhibition assay.

G cluster_0 Pre-incubation cluster_1 Substrate Incubation cluster_2 Analysis preincubation_with_nadph Incubate HLM/rhCYP + this compound + NADPH add_substrate Add Probe Substrate Initiate Reaction preincubation_with_nadph->add_substrate preincubation_without_nadph Incubate HLM/rhCYP + this compound (No NADPH) preincubation_without_nadph->add_substrate zero_min_preincubation No Pre-incubation zero_min_preincubation->add_substrate quench Quench Reaction add_substrate->quench analyze Analyze Metabolite Formation (LC-MS/MS) quench->analyze calculate Calculate IC50 Values analyze->calculate

Caption: General workflow for an in vitro CYP inhibition assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the incubation buffer.

  • Pre-incubation (for time-dependent inhibition):

    • In a 96-well plate, combine the HLM or rhCYP enzymes with the various concentrations of this compound.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • A parallel incubation without NADPH is conducted to assess direct inhibition.

  • Substrate Incubation:

    • Following the pre-incubation, add the specific CYP probe substrate to initiate the metabolic reaction. For direct inhibition (no pre-incubation), the substrate is added immediately after combining the enzyme, inhibitor, and NADPH.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring linear metabolite formation.

  • Quenching: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. A shift in the IC50 value between the incubations with and without pre-incubation indicates time-dependent inhibition.

Spectral Binding Assays

Spectral binding assays are used to determine the interaction between a compound and the heme iron of the CYP enzyme. This compound binding to CYP3A4 results in a Type I spectral shift, which is characteristic of substrates and some inhibitors.

Procedure:

  • A solution of purified, heterologously expressed CYP3A4 is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

  • A baseline spectrum is recorded (typically from 350 to 500 nm).

  • Small aliquots of a concentrated this compound solution are added to the sample cuvette, and an equal volume of solvent is added to the reference cuvette.

  • The difference spectrum is recorded after each addition until saturation is reached.

  • The magnitude of the spectral change (peak at ~390 nm and trough at ~420 nm for Type I) is plotted against the this compound concentration.

  • The spectral dissociation constant (Ks) is determined by fitting the data to a hyperbolic or quadratic equation.

Conclusion

This compound is a highly potent and selective inhibitor of the CYP3A subfamily, with a primary mechanism of time-dependent, irreversible inhibition of CYP3A4. Its distinct cooperative binding interaction with CYP3A5 makes it a valuable tool for differentiating the metabolic contributions of these two important enzymes. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies to characterize the role of CYP3A enzymes in xenobiotic metabolism and to assess the potential for drug-drug interactions.

References

The Structural Basis for Azamulin Binding to Cytochrome P450 3A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of Azamulin to Cytochrome P450 3A4 (CYP3A4), the most significant enzyme in human drug metabolism. Understanding this interaction is critical for predicting drug-drug interactions and guiding the development of safer, more effective pharmaceuticals.

Executive Summary

This compound is a potent and highly selective inhibitor of CYP3A4, acting through both competitive and mechanism-based (suicide) inhibition.[1][2] The structural basis for this interaction has been elucidated through X-ray crystallography, revealing that this compound binds within the active site of CYP3A4 in an extended conformation.[1] The pleuromutilin core of this compound is positioned near the heme group, facilitating the interactions that lead to inhibition.[1][3] This guide synthesizes the available crystallographic and quantitative binding data to provide a comprehensive overview for researchers in the field.

Quantitative Binding Data

The binding affinity of this compound for CYP3A4 has been characterized by several key parameters, indicating a high-potency interaction. The following table summarizes the reported quantitative data.

ParameterValue (µM)MethodSource
IC500.03 - 0.24Competitive Inhibition Assay[1][2]
Ks1.7Spectral Titration[4]
Ks3.5Spectral Titration[2][5]

IC50 (Half-maximal inhibitory concentration): Represents the concentration of this compound required to inhibit 50% of CYP3A4 activity. The low micromolar to nanomolar range signifies potent inhibition.[1][2]

Ks (Spectral dissociation constant): Reflects the concentration of this compound required to induce a half-maximal spectral shift upon binding to the heme iron of CYP3A4, indicating a direct interaction with the active site.[2][4]

Structural Insights from Crystallography

The crystal structure of the CYP3A4-Azamulin complex, resolved to 2.52 Å (PDB ID: 6OOA), provides a detailed snapshot of the binding interaction.[1][3][6]

Binding Orientation: this compound occupies the active site in an extended conformation.[1] The bulky pleuromutilin head of the molecule is oriented towards the heme iron, consistent with the observed Type I spectral shift.[3][4] This orientation places the hexane ring of this compound in proximity to the heme iron, with carbon atoms C08 and C09 being 4.6 Å and 4.3 Å away, respectively, suggesting these as potential sites for oxidation that could lead to the formation of reactive metabolites responsible for mechanism-based inhibition.[1]

Key Interacting Residues: The stability of the this compound-CYP3A4 complex is maintained through a network of interactions with specific amino acid residues within the active site. These interactions are crucial for the positioning and inhibitory activity of this compound.[3] A diagram of these interactions is provided below.

Mechanism of Inhibition

This compound's inhibition of CYP3A4 is a two-step process involving initial reversible binding followed by irreversible inactivation.

CYP3A4 CYP3A4 (Free Enzyme) Complex CYP3A4-Azamulin Reversible Complex CYP3A4->Complex Reversible Binding (Competitive Inhibition) This compound This compound This compound->Complex Metabolite Reactive Metabolite Formation Complex->Metabolite NADPH-dependent Oxidation Inactive Irreversibly Inactivated CYP3A4 Metabolite->Inactive Covalent Adduction

Mechanism of this compound Inhibition of CYP3A4.

The initial, reversible binding of this compound to the CYP3A4 active site results in competitive inhibition.[1] Subsequently, NADPH-dependent oxidation of this compound, likely at the hexane ring, generates a reactive metabolite.[1] This metabolite then covalently binds to the enzyme, leading to irreversible, mechanism-based inactivation.[2]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the this compound-CYP3A4 interaction.

Recombinant Human CYP3A4 Expression and Purification

A common method for obtaining high yields of active CYP3A4 involves expression in Escherichia coli.

cluster_expression Expression cluster_purification Purification start Transform E. coli with CYP3A4 expression vector culture Culture transformed E. coli start->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Cell lysis (e.g., sonication) harvest->lyse solubilize Solubilize membrane fraction with detergent lyse->solubilize chromatography1 Affinity Chromatography (e.g., Ni-NTA) solubilize->chromatography1 chromatography2 Ion Exchange Chromatography (e.g., DEAE) chromatography1->chromatography2 final Purified CYP3A4 chromatography2->final

Workflow for Recombinant CYP3A4 Expression and Purification.

Expression:

  • A modified human CYP3A4 cDNA is cloned into an expression vector, often with an N-terminal modification and a C-terminal His-tag for purification.

  • The vector is transformed into a suitable E. coli strain (e.g., DH5α or C41(DE3)).

  • Cells are cultured to an optimal density, and protein expression is induced.

  • Cells are harvested by centrifugation and stored at -80°C.

Purification:

  • Thawed cells are resuspended in buffer and lysed.

  • The membrane fraction containing CYP3A4 is isolated by ultracentrifugation and solubilized with a detergent.

  • The solubilized protein is purified using a multi-step chromatography process, typically starting with affinity chromatography followed by ion-exchange chromatography.

  • The purity and concentration of the enzyme are determined spectrophotometrically.

Crystallization of the CYP3A4-Azamulin Complex

Obtaining high-quality crystals is essential for X-ray diffraction studies.

  • Purified CYP3A4 is concentrated to a suitable level (e.g., 10-20 mg/mL).

  • This compound is added in molar excess to the protein solution to ensure saturation of the active site.

  • The complex is crystallized using vapor diffusion methods (hanging or sitting drop) by mixing the protein-ligand solution with a precipitant solution.

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen for data collection.

X-ray Data Collection and Structure Determination
  • X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source.

  • The diffraction data are processed, integrated, and scaled.

  • The structure is solved by molecular replacement using a previously determined structure of CYP3A4 as a search model.

  • The model is refined, and the ligand (this compound) is built into the electron density map.

Enzyme Inhibition Assays (IC50 Determination)

These assays quantify the inhibitory potency of this compound.

  • Human liver microsomes or recombinant CYP3A4 are incubated with a probe substrate (e.g., testosterone or midazolam) and varying concentrations of this compound.

  • The reaction is initiated by the addition of an NADPH-generating system.

  • After a defined incubation period, the reaction is quenched.

  • The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified by LC-MS/MS.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Spectral Binding Titrations (Ks Determination)

This method measures the direct binding of this compound to the heme iron of CYP3A4.

  • A solution of purified CYP3A4 is placed in a spectrophotometer cuvette.

  • A baseline absorbance spectrum is recorded.

  • Small aliquots of a concentrated this compound stock solution are added sequentially to the cuvette.

  • The absorbance spectrum is recorded after each addition until saturation is reached.

  • The difference in absorbance between the peak (around 390 nm) and the trough (around 420 nm) is plotted against the this compound concentration.

  • The Ks value is determined by fitting the data to a hyperbolic or sigmoidal binding isotherm.[4]

Conclusion

The structural and quantitative data presented in this guide provide a detailed understanding of the interaction between this compound and CYP3A4. The high-resolution crystal structure reveals the precise binding mode of this compound in the active site, which is consistent with its potent competitive and mechanism-based inhibition. The experimental protocols outlined here offer a framework for researchers to further investigate this and other clinically relevant drug-enzyme interactions. This knowledge is paramount for the rational design of new chemical entities with improved safety profiles and for the effective management of drug-drug interactions in clinical practice.

References

Azamulin: A Technical Guide on its unrealized Potential as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Azamulin, a semi-synthetic derivative of the pleuromutilin class of antibiotics, presents a compelling case study in drug development, highlighting the critical balance between antimicrobial efficacy and host safety. While demonstrating potent, broad-spectrum antibacterial activity, its clinical progression was halted during Phase I trials due to a significant off-target effect: the potent inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides a comprehensive overview of this compound's potential as an antibacterial agent, detailing its mechanism of action, the reasons for its clinical discontinuation, and the experimental protocols relevant to its study. In the absence of publicly available Minimum Inhibitory Concentration (MIC) data for this compound, this report includes comparative data from other notable pleu-romutilin antibiotics to contextualize its potential efficacy.

Introduction

This compound is a derivative of pleuromutilin, a naturally occurring antibiotic discovered from the fungus Clitopilus passeckerianus. The pleuromutilin class is characterized by a unique tricyclic diterpenoid core structure and a mode of action distinct from many other antibiotic classes. While other pleuromutilins, such as lefamulin, have successfully reached clinical use for systemic treatment in humans, this compound's development path was cut short. The primary reason for its discontinuation was its potent and irreversible inhibition of CYP3A4, a critical enzyme in human drug metabolism[1]. This interaction poses a high risk of drug-drug interactions, making it unsuitable for systemic use. Despite this, understanding this compound's antibacterial properties remains valuable for the development of future pleuromutilin derivatives that may retain broad-spectrum activity without the adverse metabolic effects.

Mechanism of Antibacterial Action

The antibacterial activity of this compound, like other pleuromutilins, stems from its ability to inhibit bacterial protein synthesis. This is achieved by binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.

The key interactions are with domain V of the 23S rRNA. The tricyclic core of the pleuromutilin molecule binds within the PTC, sterically hindering the correct positioning of the acceptor (A-site) and peptidyl (P-site) tRNAs. This prevents the formation of peptide bonds, thereby halting protein elongation and ultimately leading to bacterial cell death. The unique binding site and mechanism of action of pleuromutilins mean there is a low potential for cross-resistance with other classes of ribosome-targeting antibiotics.

Below is a diagram illustrating the mechanism of action of pleuromutilin antibiotics.

Pleuromutilin_Mechanism_of_Action Mechanism of Action of Pleuromutilin Antibiotics cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Prevents peptide bond formation 30S_subunit 30S Subunit This compound This compound (Pleuromutilin) This compound->50S_subunit Binds to Peptidyl Transferase Center tRNA Aminoacyl-tRNA tRNA->50S_subunit Blocked from A- and P-sites Peptide_Chain Growing Peptide Chain Peptide_Chain->50S_subunit Elongation halted Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Mechanism of action of pleuromutilin antibiotics.

Antibacterial Spectrum and Potency

AntibioticOrganismMIC Range (µg/mL)
Lefamulin Streptococcus pneumoniae0.06 - 0.25
Staphylococcus aureus (MSSA)≤0.015 - 0.12
Staphylococcus aureus (MRSA)0.06 - 0.25
Haemophilus influenzae0.12 - 1
Mycoplasma pneumoniae≤0.008
Retapamulin Staphylococcus aureus (MSSA)0.03 - 0.25
Staphylococcus aureus (MRSA)0.06 - 0.5
Streptococcus pyogenes≤0.008 - 0.12
Tiamulin Staphylococcus aureus0.12 - >128
Clostridium perfringens≤0.03 - 0.25
Valnemulin Mycoplasma gallisepticum≤0.007 - 0.03
Brachyspira hyodysenteriae0.03 - 0.25

Note: This data is compiled from various sources for comparative purposes and does not represent the activity of this compound.

Experimental Protocols

The standard method for determining the in vitro antibacterial potency of a compound like this compound is the broth microdilution method. This quantitative assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method for MIC Determination

Objective: To determine the MIC of this compound against a panel of bacterial isolates.

Materials:

  • This compound (or other test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Positive control antibiotic with known MIC for the tested strains

  • Negative control (broth only)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

The following diagram outlines the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Assay Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results Visually Inspect Wells for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

References

Azamulin's Impact on Drug Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Azamulin's Effects on Drug Metabolism Pathways for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the effects of this compound on drug metabolism pathways. This compound, a semi-synthetic pleuromutilin antibiotic, is a potent and selective inhibitor of cytochrome P450 3A4 (CYP3A4) and CYP3A5, key enzymes responsible for the metabolism of a vast number of pharmaceuticals.[1][2] Understanding the interaction of this compound with these and other drug-metabolizing enzymes is crucial for predicting and avoiding potential drug-drug interactions (DDIs) during drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

Core Mechanism of Action: Potent and Selective Inhibition of CYP3A

This compound is recognized primarily for its strong inhibitory effect on the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A5.[1][3] These enzymes are critical for the metabolic clearance of over 50% of currently marketed drugs.[4] The inhibition by this compound is characterized as both competitive and mechanism-based (suicide inhibition), indicating a time- and NADPH-dependent inactivation of the enzyme.[1][4] This irreversible inhibition is a critical factor in its potential to cause significant DDIs.[5]

The high selectivity of this compound for CYP3A4/5 over other CYP isoforms makes it a valuable tool in in vitro reaction phenotyping studies to determine the contribution of CYP3A to the metabolism of a new chemical entity.[1][6]

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various drug-metabolizing enzymes, as reported in the scientific literature.

Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound

CYP IsoformTest SystemProbe SubstrateIC50 (µM)Percent InhibitionReference
CYP3A4 Human Liver MicrosomesMidazolam0.03 - 0.24>90% at 3 µM[1][5]
Human Liver MicrosomesTestosterone0.03 - 0.24~95% at 4.8 µM (with pre-incubation)[5]
Human Liver Microsomes7-benzyloxy-4-trifluoromethylcoumarin0.03 - 0.24-[5]
Human HepatocytesMidazolam1.0 (no pre-incubation), 0.46 (10 min pre-incubation)>90% at 3 µM[5]
CYP3A5 Recombinant Enzyme7-benzyloxy-4-trifluoromethylcoumarinIC50 15-fold higher than CYP3A4-[5]
Human HepatocytesMidazolam-Inhibited by 3 µM this compound[1][3]
CYP3A7 Recombinant Enzyme7-benzyloxy-4-trifluoromethylcoumarinIC50 13-fold higher than CYP3A4-[5]
CYP2J2 Human Liver Microsomes-~50-fold higher than CYP3A4-[5]
CYP1A2 Human Liver Microsomes/HepatocytesPhenacetin>100-fold higher than CYP3A4<20% at 3 µM[5]
CYP2C8 Human Liver Microsomes->100-fold higher than CYP3A4<20% at 3 µM[5]
CYP2C9 Human Liver Microsomes/HepatocytesDiclofenac>100-fold higher than CYP3A4<20% at 3 µM[5]
CYP2C19 Human Liver Microsomes/Hepatocytes(S)-Mephenytoin>100-fold higher than CYP3A4<20% at 3 µM[5]
CYP2D6 Human Liver Microsomes/HepatocytesDextromethorphanNo interaction observed<20% at 3 µM[5]
CYP2E1 Human Liver Microsomes->100-fold higher than CYP3A4-[5]
CYP2B6 Human HepatocytesBupropion-<20% at 3 µM[6]

Table 2: Effect of this compound on Non-P450 Drug Metabolizing Enzymes

Enzyme FamilySpecific Enzymes/SubstratesTest SystemEffectReference
UDP-Glucuronosyltransferases (UGTs) UGT1A4, UGT2B4, UGT2B7 (1'-hydroxymidazolam glucuronidation)Human HepatocytesMinor inhibition (~20-30%)[3][5]
Aldehyde Oxidase (AO) PhthalazineHuman HepatocytesNo significant inhibition[3][5]
Carboxylesterases (CES) CDP323Human HepatocytesNo significant inhibition[5]
Flavin-containing Monooxygenases (FMO) Cimetidine, RanitidineHuman HepatocytesNo significant inhibition[5]
Sulfotransferases (SULTs) HydroxycoumarinHuman HepatocytesNo significant inhibition[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug interactions. Below are synthesized protocols for key experiments based on published literature.

CYP Inhibition Assay in Human Liver Microsomes (HLM)

This protocol outlines the general procedure to determine the IC50 of this compound for a specific CYP isoform.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_data Data Analysis prep1 Prepare stock solutions of this compound, probe substrate, and NADPH regenerating system in appropriate solvent. prep2 Thaw pooled human liver microsomes (HLM) on ice. inc1 Pre-incubate HLM with a range of this compound concentrations (or vehicle control) in incubation buffer at 37°C. prep2->inc1 inc2 For mechanism-based inhibition, include a pre-incubation step with NADPH. inc1->inc2 inc3 Initiate the metabolic reaction by adding the specific CYP probe substrate. inc2->inc3 inc4 Incubate at 37°C for a specified time. inc3->inc4 term1 Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). inc4->term1 term2 Centrifuge to precipitate proteins. term1->term2 term3 Analyze the supernatant for metabolite formation using LC-MS/MS. term2->term3 data1 Calculate the rate of metabolite formation for each this compound concentration. term3->data1 data2 Plot percent inhibition versus this compound concentration and fit to a suitable model to determine the IC50 value. data1->data2

Figure 1: General workflow for a CYP inhibition assay using HLM.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • CYP-specific probe substrate (e.g., midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solvent (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the appropriate solvent. Prepare working solutions of the probe substrate and NADPH regenerating system.

  • Pre-incubation (for time-dependent inhibition): In a microcentrifuge tube, combine HLM, buffer, and this compound (or vehicle). Add the NADPH regenerating system to initiate the pre-incubation. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Reaction Incubation: Initiate the metabolic reaction by adding the CYP-specific probe substrate to the pre-incubation mixture (or to a mixture of HLM, buffer, and this compound without NADPH pre-incubation for direct inhibition).

  • Termination: After a short incubation time (e.g., 5-15 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP Inhibition Assay in Human Hepatocytes

This protocol describes the assessment of CYP inhibition in a more physiologically relevant system.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • CYP-specific probe substrate cocktail

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.

  • Treatment: Treat the hepatocytes with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Inhibition Assay: Remove the treatment medium and add fresh medium containing a cocktail of CYP-specific probe substrates.

  • Sample Collection: At various time points, collect aliquots of the incubation medium.

  • Sample Preparation: Stop the reaction in the collected aliquots by adding a quenching solvent and process as described for the HLM assay.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the metabolites of the probe substrates.

  • Data Analysis: Calculate the rate of formation for each metabolite and determine the IC50 of this compound for each CYP isoform.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways affected by this compound and the decision-making process in assessing its DDI potential.

G cluster_metabolism Drug Metabolism cluster_consequence Consequence of Inhibition Drug Xenobiotic (Drug) CYP3A4 CYP3A4 / CYP3A5 Drug->CYP3A4 Metabolite Metabolite CYP3A4->Metabolite IncreasedDrug Increased Drug Concentration CYP3A4->IncreasedDrug Reduced Metabolism This compound This compound This compound->CYP3A4 Inhibition DDI Potential for Adverse Drug-Drug Interactions IncreasedDrug->DDI

Figure 2: Inhibition of CYP3A-mediated drug metabolism by this compound.

G start New Chemical Entity (NCE) in_vitro_screen In vitro CYP Inhibition Screen (e.g., with this compound for CYP3A) start->in_vitro_screen cyp_induction In vitro CYP Induction Assay (Human Hepatocytes) start->cyp_induction no_inhibition No Significant Inhibition in_vitro_screen->no_inhibition IC50 > Threshold inhibition Significant Inhibition Observed in_vitro_screen->inhibition IC50 < Threshold no_induction No Significant Induction cyp_induction->no_induction Fold-change < Threshold induction Significant Induction Observed cyp_induction->induction Fold-change > Threshold low_risk Low DDI Risk no_inhibition->low_risk clinical_ddi_study Clinical DDI Study Recommended inhibition->clinical_ddi_study no_induction->low_risk induction->clinical_ddi_study

Figure 3: Decision tree for assessing DDI potential of a new chemical entity.

This compound and CYP Induction

While this compound is predominantly characterized as a CYP inhibitor, the potential for enzyme induction is a critical consideration in drug development.[6] CYP induction is the process by which a drug enhances the expression of metabolizing enzymes, which can lead to increased clearance of co-administered drugs and potential loss of efficacy.[7]

Standard regulatory guidelines recommend that the potential for CYP induction be evaluated in vitro using cultured human hepatocytes.[6] In these assays, hepatocytes are treated with the test compound for an extended period (e.g., 48-72 hours), followed by measurement of CYP enzyme activity or mRNA levels. While comprehensive data on this compound's induction potential is not widely published, it is categorized as an experimental substance used in in vitro studies.[6] For any new chemical entity, a thorough evaluation of both CYP inhibition and induction is imperative to fully characterize its DDI profile.

Conclusion

This compound is a potent and highly selective inhibitor of CYP3A4 and CYP3A5, with minimal effects on other major CYP isoforms and non-P450 drug-metabolizing enzymes at concentrations where it strongly inhibits CYP3A. Its mechanism-based inhibition of these key enzymes underscores its potential to cause significant drug-drug interactions. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to understand and investigate the impact of this compound and other new chemical entities on drug metabolism pathways. A comprehensive assessment of both inhibition and induction is essential for the safe and effective development of new therapeutics.

References

The Unseen Engine: A Technical Guide to the Pleuromutilin Core and its Pivotal Role in Azamulin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. The pleuromutilin class of antibiotics has emerged as a significant contributor to this effort, offering a distinct mode of inhibiting bacterial protein synthesis. Azamulin, a semi-synthetic derivative of pleuromutilin, exemplifies the potential of this class. At the heart of this compound's efficacy lies the pleuromutilin core, a complex tricyclic scaffold that serves as the anchor for its potent antibacterial activity. This technical guide provides an in-depth exploration of the pleuromutilin core, its interaction with the bacterial ribosome, and its fundamental role in the overall activity of this compound. Through a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of key processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this critical pharmacophore.

The Pleuromutilin Core: A Structural Marvel

The pleuromutilin core is a diterpene with a unique 5-6-8 tricyclic ring system. This rigid structure is the foundational element responsible for the antibacterial properties of all pleuromutilin derivatives, including this compound.[1] Key structural features of the core are essential for its activity, and modifications at various positions have been extensively studied to understand their impact on potency and spectrum.

Structure-Activity Relationship

Decades of research have illuminated the critical structure-activity relationships (SAR) of the pleuromutilin class. The tricyclic mutilin nucleus is indispensable for biological activity.[2] While modifications to the core itself often lead to a loss of activity, alterations at the C14 side chain have proven to be a fruitful avenue for developing new derivatives with enhanced properties.[3] For instance, the introduction of a thioether group at the C14 side chain, as seen in many pleuromutilin derivatives, can significantly enhance antibacterial activity.[4] this compound, being a derivative of pleuromutilin, benefits from these structural optimizations.[4]

Mechanism of Action: Halting Protein Synthesis at its Core

The primary mechanism of action for pleuromutilin antibiotics, including this compound, is the inhibition of bacterial protein synthesis. This is achieved through a highly specific interaction with the 50S ribosomal subunit.

Binding to the Ribosomal Peptidyl Transferase Center

The pleuromutilin core of this compound binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.[1][5] This binding pocket is located at the interface of the A- and P-sites, which are crucial for the elongation of the polypeptide chain. The tricyclic core fits snugly into a hydrophobic pocket at the A-site, effectively blocking the correct positioning of the aminoacyl-tRNA.[5]

The interaction of the pleuromutilin core with specific nucleotides within the PTC, such as A2058, A2059, G2505, and U2506 (E. coli numbering), is fundamental to its inhibitory effect.[6] This binding prevents the formation of a peptide bond between the growing polypeptide chain at the P-site and the incoming amino acid at the A-site, thereby arresting protein synthesis.[1][5]

cluster_ribosome Bacterial 50S Ribosomal Subunit A_Site A-Site PTC Peptidyl Transferase Center (PTC) P_Site P-Site Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Blocks This compound This compound (Pleuromutilin Core) This compound->PTC Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to This compound This compound Ribosome_Stalling Ribosome Stalling This compound->Ribosome_Stalling Causes Stress_Sensing Stress Sensing Mechanisms Ribosome_Stalling->Stress_Sensing Triggers Signaling_Cascade Signaling Cascade (e.g., ppGpp synthesis) Stress_Sensing->Signaling_Cascade Activates Downstream_Effects Downstream Effects: - Altered gene expression - Decreased metabolism - Inhibition of cell growth Signaling_Cascade->Downstream_Effects Leads to Bacteriostasis_Bactericidal Bacteriostasis or Bactericidal Effect Downstream_Effects->Bacteriostasis_Bactericidal Results in cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture Prepare Bacterial Culture Inoculate Inoculate Microplate Prep_Culture->Inoculate Prep_Dilutions Prepare this compound Serial Dilutions Prep_Dilutions->Inoculate Incubate Incubate Plate (16-20h, 37°C) Inoculate->Incubate Read_MIC Read MIC (Visual or OD) Incubate->Read_MIC Setup Set up in vitro translation reactions with varying [this compound] Incubate Incubate at 37°C Setup->Incubate Precipitate Precipitate proteins with TCA Incubate->Precipitate Filter Filter and wash to collect proteins Precipitate->Filter Quantify Quantify radioactivity (Scintillation Counting) Filter->Quantify Calculate Calculate IC50 from dose-response curve Quantify->Calculate

References

Methodological & Application

Application Notes and Protocols for Azamulin Assay: Determining CYP3A4 Contribution to Drug Clearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurately determining the contribution of Cytochrome P450 3A4 (CYP3A4) to the metabolic clearance of a new chemical entity (NCE) is a critical step in drug development. This information is vital for predicting potential drug-drug interactions (DDIs) and ensuring patient safety. Azamulin has emerged as a highly selective and potent inhibitor of CYP3A4, offering significant advantages over less specific inhibitors like ketoconazole.[1][2] These application notes provide a detailed overview and protocols for utilizing this compound in in vitro assays to quantify the fraction of a drug's metabolism attributable to CYP3A4 (fm,CYP3A4).

This compound, a semi-synthetic antibiotic and a derivative of pleuromutilin, acts as both a competitive and a mechanism-based inhibitor of CYP3A4.[1] Its high selectivity for CYP3A4 and CYP3A5 minimizes the confounding inhibition of other CYP isoforms, which can lead to a more accurate estimation of CYP3A contribution.[3][4][5] Studies have demonstrated that this compound is a valuable tool for reaction phenotyping studies in various in vitro systems, including human liver microsomes (HLM) and human hepatocytes.[1][4][6]

Key Advantages of this compound

  • High Selectivity: this compound exhibits significantly greater selectivity for CYP3A4/5 compared to other CYP enzymes, reducing the risk of overestimating the CYP3A contribution to a drug's metabolism.[3][5]

  • Potent Inhibition: It is a potent inhibitor with low IC50 values for CYP3A4.[3][5]

  • Mechanism-Based Inhibition: Its time- and NADPH-dependent inactivation of CYP3A4 provides robust and lasting inhibition in in vitro systems.[1][3]

  • Versatility: The this compound assay can be adapted for use with different in vitro platforms, such as recombinant enzymes, human liver microsomes, and cryopreserved human hepatocytes.[4][6]

Data Summary

Table 1: Inhibitory Potency (IC50) of this compound against various CYP Isoforms
CYP IsoformSubstrateIC50 (µM)Test System
CYP3A4 7-Benzyloxy-4-trifluoromethylcoumarin0.03 - 0.24Human Liver Microsomes
Testosterone0.03 - 0.24Human Liver Microsomes
Midazolam0.03 - 0.24Human Liver Microsomes
Dibenzylfluorescein (DBF)0.171 (no pre-incubation)Recombinant CYP3A4
Dibenzylfluorescein (DBF)0.104 (with pre-incubation)Recombinant CYP3A4
CYP3A5 Midazolam~15-fold higher than CYP3A4Heterologously expressed
CYP3A7 Midazolam~13-fold higher than CYP3A4Heterologously expressed
CYP2J2 ~50-fold higher than CYP3AHuman Liver Microsomes
Other CYPs >100-fold higher than CYP3AHuman Liver Microsomes
(Data compiled from multiple sources)[3][5][7]
Table 2: Selectivity of this compound in Human Hepatocytes
Enzyme FamilyInhibition by 3 µM this compound
CYP3A4/5 >90%
Other P450s <20%
Aldehyde Oxidase No significant inhibition
Carboxylesterase No significant inhibition
UGTs Minor inhibition (~20-30%) in some cases
Flavin Monooxygenase (FMO) No significant inhibition
Sulfotransferase (SULT) No significant inhibition
(Data from a study using suspended human hepatocytes)[4][6][8][9]

Experimental Protocols

Protocol 1: Determination of fm,CYP3A4 in Human Liver Microsomes (HLM)

This protocol outlines the use of this compound as a selective chemical inhibitor to determine the fraction of metabolism of a test compound mediated by CYP3A4 in HLM.

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compound (NCE)

  • This compound (stock solution in acetonitrile or DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Positive control CYP3A4 substrate (e.g., midazolam or testosterone)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_preincubation Pre-incubation cluster_reaction Metabolic Reaction cluster_analysis Analysis preinc_control Control: HLM + Buffer + Vehicle preinc_this compound Test: HLM + Buffer + this compound (e.g., 4.8 µM) add_nadph Initiate inactivation: Add NADPH, incubate (e.g., 10 min at 37°C) preinc_control->add_nadph preinc_this compound->add_nadph add_substrate Add Test Compound (NCE) and incubate (e.g., 15 min at 37°C) add_nadph->add_substrate quench Quench reaction (e.g., with cold acetonitrile) add_substrate->quench analyze Analyze substrate depletion by LC-MS/MS quench->analyze calculate Calculate fm,CYP3A4 analyze->calculate

Caption: Workflow for determining fm,CYP3A4 using this compound in HLM.

Procedure:

  • Prepare Reagents:

    • Thaw HLM on ice.

    • Prepare a stock solution of this compound (e.g., 10 mM in acetonitrile). Dilute to working concentrations in the incubation buffer.

    • Prepare a stock solution of the test compound.

    • Prepare the NADPH regenerating system.

  • Pre-incubation (for mechanism-based inhibition):

    • In separate tubes, pre-incubate HLM (e.g., 0.25 mg/mL) with either vehicle (control) or this compound (a concentration sufficient to inhibit >95% of CYP3A4 activity, e.g., 4.8 µM) in potassium phosphate buffer.[3][5]

    • Pre-warm the tubes at 37°C for 5 minutes.

  • Initiate Inactivation:

    • Start the inactivation reaction by adding the NADPH regenerating system to all tubes.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for the mechanism-based inactivation of CYP3A4 by this compound.[3][5]

  • Metabolic Reaction:

    • Initiate the metabolic reaction by adding the test compound to all tubes. The final concentration of the test compound should ideally be at or below its Km.

    • Incubate at 37°C for a time period within the determined linear range of metabolism for the test compound.

  • Reaction Termination:

    • Stop the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile).

    • Centrifuge the samples to precipitate the protein.

  • Sample Analysis:

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Calculation of fm,CYP3A4:

    • Calculate the rate of metabolism in the control and this compound-treated incubations.

    • The fm,CYP3A4 is calculated using the following equation: fm,CYP3A4 = [1 - (Rate of metabolism with this compound / Rate of metabolism without this compound)]

Protocol 2: Determination of fm,CYP3A4/5 in Suspended Human Hepatocytes

This protocol is advantageous as it utilizes a more physiologically relevant system with a full complement of drug-metabolizing enzymes and cofactors.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Test Compound (NCE)

  • This compound (stock solution in DMSO)

  • Positive control CYP3A4/5 substrate (e.g., midazolam)

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Hepatocyte Preparation cluster_incubation Incubation cluster_analysis Analysis thaw Thaw and prepare hepatocyte suspension viability Assess cell viability (e.g., Trypan blue) thaw->viability preinc Pre-incubate hepatocytes with Vehicle or this compound (e.g., 3 µM) at 37°C viability->preinc add_substrate Add Test Compound (NCE) and incubate at 37°C preinc->add_substrate sample Collect samples at multiple time points add_substrate->sample quench Quench reaction sample->quench analyze Analyze substrate depletion by LC-MS/MS quench->analyze calculate Calculate intrinsic clearance and fm,CYP3A4/5 analyze->calculate

Caption: Workflow for determining fm,CYP3A4/5 in human hepatocytes.

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and density. Adjust the cell density to the desired concentration in the incubation medium (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • In a multi-well plate, pre-incubate the hepatocyte suspension with either vehicle (control) or a final concentration of 3 µM this compound at 37°C for a short period (e.g., 15-30 minutes).[4][8]

    • Initiate the experiment by adding the test compound to the wells.

  • Sampling:

    • Collect aliquots from the incubation wells at several time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the metabolic activity by mixing the aliquot with a cold organic solvent.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the concentration of the test compound at each time point using LC-MS/MS.

  • Data Analysis and Calculation:

    • Determine the rate of disappearance of the test compound by plotting the natural log of the concentration versus time. The slope of the linear portion of this plot represents the elimination rate constant.

    • Calculate the in vitro intrinsic clearance (CLint) in both the control and this compound-treated hepatocytes.

    • Calculate the fm,CYP3A4/5 using the following formula: fm,CYP3A4/5 = [1 - (CLint with this compound / CLint without this compound)]

CYP3A4 Inhibition and Metabolism Pathway

The following diagram illustrates the central role of CYP3A4 in drug metabolism and how this compound inhibits this process.

G cluster_metabolism Drug Metabolism Drug Drug (NCE) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 binds to active site Metabolite Metabolite CYP3A4->Metabolite metabolizes Clearance Clearance Metabolite->Clearance This compound This compound This compound->CYP3A4 inhibits

Caption: Inhibition of CYP3A4-mediated drug metabolism by this compound.

Conclusion

The this compound-based assay provides a robust and reliable method for determining the contribution of CYP3A4/5 to the clearance of new chemical entities. Its high selectivity and potency make it a superior tool compared to older, less specific inhibitors. By incorporating this assay early in the drug discovery and development process, researchers can gain crucial insights into the metabolic profile of a drug candidate, enabling a more accurate prediction of its potential for drug-drug interactions. The protocols provided herein offer a starting point for the implementation of this valuable in vitro tool. It is recommended that each laboratory validates the assay conditions for their specific experimental setup.

References

Application Notes and Protocols for In Vitro Reaction Phenotyping Using Azamulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction phenotyping is a critical step in drug development, essential for identifying the cytochrome P450 (CYP) enzymes responsible for a new chemical entity's (NCE) metabolism. This information is vital for predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability in drug clearance. Azamulin has emerged as a highly selective and potent inhibitor of CYP3A4 and CYP3A5, the most abundant and clinically significant drug-metabolizing enzymes in humans.[1][2] Unlike less selective inhibitors such as ketoconazole, which can inhibit other CYP isoforms, this compound provides a more accurate assessment of the CYP3A family's contribution to a drug's metabolism.[1] These application notes provide detailed protocols for using this compound in in vitro reaction phenotyping studies with human hepatocytes and liver microsomes.

Key Features of this compound

  • High Selectivity: this compound is a highly selective inhibitor of CYP3A4/5 with minimal effects on other major CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6).[1][2]

  • Potency: It is a potent inhibitor of CYP3A4/5, with reported IC50 values in the low micromolar to nanomolar range.

  • Versatility: this compound can be used in various in vitro systems, including human liver microsomes (HLMs), cryopreserved human hepatocytes, and recombinant human CYP enzymes.[1][3]

  • Time-Dependent Inhibition: this compound exhibits time-dependent inhibition of CYP3A4, which should be considered in experimental design.[1]

Data Presentation

Table 1: In Vitro Inhibition of Major Human Cytochrome P450 Enzymes by this compound
CYP IsoformProbe SubstrateIC50 (µM)Test SystemReference
CYP3A4/5 Midazolam~0.5 Human Hepatocytes[4]
CYP3A4 Testosterone0.03 - 0.24 Human Liver Microsomes[5]
CYP3A5 Testosterone15-fold higher than CYP3A4Heterologously expressed[5]
CYP3A7 Testosterone13-fold higher than CYP3A4Heterologously expressed[5]
CYP1A2 Phenacetin>100Human Liver Microsomes[5]
CYP2B6 Bupropion>100Human Liver Microsomes[5]
CYP2C8 Amodiaquine>100Human Liver Microsomes[5]
CYP2C9 Diclofenac>100Human Liver Microsomes[5]
CYP2C19 S-mephenytoin>100Human Liver Microsomes[5]
CYP2D6 Dextromethorphan>100Human Liver Microsomes[5]
CYP2J2 -~50-fold higher than CYP3AHuman Liver Microsomes[5]

Note: IC50 values can vary depending on the experimental conditions, including the specific probe substrate used and the protein concentration in the incubation.

Table 2: Commonly Used CYP Probe Substrates and Their Metabolites
CYP IsoformProbe SubstrateMetabolite
CYP1A2 PhenacetinAcetaminophen
CYP2B6 BupropionHydroxybupropion
CYP2C8 AmodiaquineN-desethylamodiaquine
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-mephenytoin4'-Hydroxymephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4/5 Midazolam1'-Hydroxymidazolam
CYP3A4/5 Testosterone6β-Hydroxytestosterone

Experimental Protocols

Protocol 1: CYP Inhibition Assay in Suspended Human Hepatocytes

This protocol is designed to determine the fraction of metabolism (fm) of a test compound that is catalyzed by CYP3A4/5 using this compound as a selective inhibitor.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound (NCE)

  • This compound (selective CYP3A4/5 inhibitor)

  • Cocktail of CYP probe substrates (see Table 2)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes according to the supplier's instructions. Adjust the cell density to 1 x 106 viable cells/mL in pre-warmed culture medium.

  • Pre-incubation with this compound:

    • In a 96-well plate, add 50 µL of the hepatocyte suspension to each well.

    • Add 25 µL of culture medium containing this compound to the test wells to achieve a final concentration of 3 µM. For control wells, add 25 µL of culture medium without the inhibitor.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for time-dependent inhibition.

  • Initiation of Reaction:

    • Prepare a solution of the test compound or a cocktail of CYP probe substrates in culture medium at 4x the final desired concentration.

    • To initiate the metabolic reaction, add 25 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing a suitable internal standard to each well.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolites of the probe substrates or the depletion of the test compound using a validated LC-MS/MS method.

Data Analysis:

Calculate the percent inhibition of metabolism for the test compound or each probe substrate using the following formula:

% Inhibition = [1 - (Metabolite peak area in the presence of inhibitor / Metabolite peak area in the absence of inhibitor)] x 100

The fraction of metabolism (fm) by CYP3A4/5 can be estimated from the percent inhibition.

Protocol 2: CYP Inhibition Assay in Human Liver Microsomes (HLMs)

This protocol is suitable for determining the IC50 value of this compound or for assessing the CYP3A4/5 contribution to the metabolism of a test compound in a subcellular fraction.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (NCE) or CYP probe substrate

  • This compound

  • Acetonitrile (ACN), ice-cold

  • Internal standard (IS)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, prepare incubation mixtures containing HLMs (final concentration, e.g., 0.2-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound.

    • Include control incubations without any inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Prepare a solution of the test compound or CYP probe substrate and the NADPH regenerating system in buffer.

    • Initiate the reaction by adding this solution to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of interest.

Data Analysis:

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualization

G Experimental Workflow for this compound in vitro Reaction Phenotyping cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hep Prepare Human Hepatocyte Suspension (1x10^6 cells/mL) add_hep Add Hepatocytes to 96-well Plate prep_hep->add_hep prep_inhib Prepare this compound Solution (3 µM final) add_inhib Add this compound (or vehicle) and Pre-incubate (30 min) prep_inhib->add_inhib prep_sub Prepare Test Compound/ Probe Substrate Solution add_sub Initiate Reaction with Substrate prep_sub->add_sub add_hep->add_inhib add_inhib->add_sub incubate Incubate at 37°C add_sub->incubate terminate Terminate Reaction with Cold Acetonitrile + IS incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate % Inhibition and fm analyze->data_analysis

Caption: Workflow for CYP3A4/5 inhibition assay using this compound in human hepatocytes.

G Metabolic Pathway of Midazolam by CYP3A4/5 Midazolam Midazolam (CYP3A4/5 Substrate) CYP3A4_5 CYP3A4/5 Midazolam->CYP3A4_5 Metabolism Hydroxymidazolam 1'-Hydroxymidazolam (Metabolite) CYP3A4_5->Hydroxymidazolam This compound This compound (Selective Inhibitor) This compound->CYP3A4_5 Inhibition

Caption: Inhibition of Midazolam metabolism to 1'-Hydroxymidazolam by this compound.

References

Application Notes and Protocols for CYP3A4 Inhibition Studies Using Azamulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azamulin as a selective and potent inhibitor of Cytochrome P450 3A4 (CYP3A4) in in vitro studies. The following sections detail the standard concentrations, experimental protocols, and the mechanism of inhibition, supplemented with quantitative data and visual diagrams to facilitate experimental design and execution.

Introduction

Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals.[1] Its inhibition can lead to significant drug-drug interactions, making the characterization of investigational drugs as CYP3A4 inhibitors a crucial step in drug development. This compound has been identified as a highly selective and potent mechanism-based inhibitor of CYP3A4, offering a valuable tool for in vitro reaction phenotyping studies.[2][3][4]

Quantitative Data Summary

This compound exhibits potent inhibition of CYP3A4, with its inhibitory concentration (IC50) varying slightly depending on the experimental system and substrate used. The following table summarizes key quantitative parameters for this compound's interaction with CYP3A4.

ParameterValueEnzyme SourceSubstrateReference
IC50 0.03 - 0.24 µMHuman Liver Microsomes / Recombinant CYP3A47-Benzyloxy-4-trifluoromethylcoumarin, Testosterone, Midazolam[2][3][4]
Recommended Concentration for >90% Inhibition 3 µMHuman HepatocytesNot Specified[5][6][7]
Concentration for ~95% Inhibition (with 10 min preincubation) 4.8 µMHuman Liver MicrosomesTestosterone[3][4][8]
Recommended Concentration for in vitro characterization 5 µMNot SpecifiedNot Specified[9]
Spectral Dissociation Constant (Ks) 3.5 µMRecombinant CYP3A4Not Applicable[3][4]

Mechanism of CYP3A4 Inhibition by this compound

This compound acts as a mechanism-based inhibitor of CYP3A4.[10] This means that it is converted by the enzymatic activity of CYP3A4 into a reactive metabolite that then irreversibly binds to the enzyme, leading to its inactivation.[11] This process is time-dependent and requires the presence of NADPH as a cofactor.[3][4] The pleuromutilin group of this compound is thought to be responsible for this metabolic activation.[10]

A simplified diagram illustrating the mechanism-based inhibition of CYP3A4 by this compound is provided below.

G Mechanism of CYP3A4 Inhibition by this compound cluster_0 CYP3A4 Catalytic Cycle cluster_1 Inhibition by this compound CYP3A4_Fe3 CYP3A4 (Fe³⁺) (Resting State) Substrate_Binding Substrate (S) Binding CYP3A4_Fe3->Substrate_Binding CYP3A4_S CYP3A4-S Complex Substrate_Binding->CYP3A4_S NADPH_Reduction NADPH (First e⁻) CYP3A4_S->NADPH_Reduction CYP3A4_S_Fe2 CYP3A4-S (Fe²⁺) NADPH_Reduction->CYP3A4_S_Fe2 O2_Binding O₂ Binding CYP3A4_S_Fe2->O2_Binding CYP3A4_S_O2 CYP3A4-S-O₂ Complex O2_Binding->CYP3A4_S_O2 Second_e Second e⁻ CYP3A4_S_O2->Second_e Peroxo_Complex [CYP3A4-S-O₂]²⁻ Second_e->Peroxo_Complex Protonation1 H⁺ Peroxo_Complex->Protonation1 Hydroperoxo_Complex [CYP3A4-S-OOH]⁻ Protonation1->Hydroperoxo_Complex Protonation2 H⁺ (-H₂O) Hydroperoxo_Complex->Protonation2 Compound_I Compound I (Active Oxidant) Protonation2->Compound_I Product_Formation S-OH (Product) Formation Compound_I->Product_Formation Metabolic_Activation Metabolic Activation (by Compound I) Compound_I->Metabolic_Activation Product_Release Product Release Product_Formation->Product_Release Product_Release->CYP3A4_Fe3 This compound This compound This compound->Metabolic_Activation Reactive_Metabolite Reactive Metabolite* Metabolic_Activation->Reactive_Metabolite Covalent_Binding Covalent Binding Reactive_Metabolite->Covalent_Binding Inactive_CYP3A4 Inactive CYP3A4 (Adduct) Covalent_Binding->Inactive_CYP3A4

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

Experimental Protocols

The following are detailed protocols for conducting CYP3A4 inhibition studies using this compound. Two common assay formats are provided: a fluorometric assay for high-throughput screening and an LC-MS/MS-based assay for more detailed kinetic analysis.

Protocol 1: Fluorometric CYP3A4 Inhibition Assay

This protocol is adapted for a 96-well plate format and is suitable for determining the IC50 of this compound.

Materials:

  • Recombinant human CYP3A4 (e.g., in microsomes)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CYP3A4 substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in potassium phosphate buffer to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) without this compound.

  • Prepare Reaction Mix: In each well of the 96-well plate, add:

    • Potassium phosphate buffer

    • CYP3A4 enzyme

    • This compound dilution or vehicle

  • Pre-incubation (for mechanism-based inhibition): Add the NADPH regenerating system to each well. Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for the metabolic activation of this compound. For direct inhibition, this step can be omitted or performed without NADPH.

  • Initiate Reaction: Add the CYP3A4 substrate (e.g., BFC) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for CYP3A4.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence signal (e.g., Ex/Em = 409/530 nm for the product of BFC) at regular intervals for a specified duration (e.g., 15-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration and the vehicle control.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

G Workflow for Fluorometric CYP3A4 Inhibition Assay start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_reaction Prepare Reaction Mix (Buffer, CYP3A4, this compound) prep_this compound->prep_reaction pre_incubation Pre-incubate with NADPH at 37°C (Time-dependent inhibition) prep_reaction->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Mode) initiate_reaction->measure_fluorescence analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a fluorometric CYP3A4 inhibition assay.

Protocol 2: LC-MS/MS-Based CYP3A4 Inhibition Assay

This protocol is suitable for studies requiring higher sensitivity and specificity, particularly when using specific drug molecules as substrates. Midazolam is a commonly used probe substrate for CYP3A4.[12][13][14][15][16]

Materials:

  • Human liver microsomes (HLM) or recombinant CYP3A4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CYP3A4 substrate (e.g., Midazolam)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in buffer as described in Protocol 1.

  • Pre-incubation: In microcentrifuge tubes, combine:

    • Potassium phosphate buffer

    • HLM or recombinant CYP3A4

    • This compound dilution or vehicle

    • NADPH regenerating system Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Initiate Reaction: Add the CYP3A4 substrate (e.g., Midazolam) to each tube to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 5-30 minutes). The incubation time should be within the linear range of product formation.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the tubes to precipitate proteins. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam).

  • Data Analysis:

    • Calculate the amount of metabolite formed in each sample.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described in Protocol 1.

G Workflow for LC-MS/MS-Based CYP3A4 Inhibition Assay start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound pre_incubation Pre-incubate HLM/CYP3A4, This compound, and NADPH at 37°C prep_this compound->pre_incubation initiate_reaction Initiate Reaction (Add Substrate, e.g., Midazolam) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (Add Cold Acetonitrile + IS) incubation->terminate_reaction sample_prep Sample Preparation (Centrifuge, Collect Supernatant) terminate_reaction->sample_prep lcms_analysis LC-MS/MS Analysis (Quantify Metabolite) sample_prep->lcms_analysis analyze_data Data Analysis (Calculate % Inhibition, IC50) lcms_analysis->analyze_data end End analyze_data->end

Caption: Experimental workflow for an LC-MS/MS-based CYP3A4 inhibition assay.

Conclusion

This compound is a highly effective and selective tool for the in vitro investigation of CYP3A4-mediated metabolism. By employing the standard concentrations and detailed protocols provided in these application notes, researchers can accurately characterize the inhibitory potential of new chemical entities and gain valuable insights into their drug interaction profiles. The mechanism-based nature of this compound's inhibition should be considered when designing experiments, particularly with respect to pre-incubation conditions.

References

Application Notes and Protocols for the Experimental Design of Drug-Drug Interaction Studies with Azamulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamulin is a potent and highly selective irreversible, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.[1][2][3] These enzymes are critical in the metabolism of a large proportion of clinically used drugs.[4] Consequently, co-administration of this compound with drugs metabolized by CYP3A4/5 can lead to significant drug-drug interactions (DDIs), potentially resulting in increased plasma concentrations of the co-administered drug and an elevated risk of adverse effects.[4][5]

These application notes provide a comprehensive guide for the experimental design and execution of in vitro and in vivo studies to evaluate the DDI potential of this compound. The protocols herein are aligned with recommendations from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the generation of robust and reliable data for regulatory submissions and clinical risk assessment.[6][7][8][9]

In Vitro Assessment of CYP450 Inhibition

The initial step in characterizing the DDI potential of this compound is to determine its inhibitory effect on major cytochrome P450 isoforms. Given that this compound is a known CYP3A4/5 inhibitor, these assays will quantify its potency and selectivity.

Direct and Time-Dependent CYP450 Inhibition (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms using human liver microsomes (HLMs). An IC50 shift assay is included to assess time-dependent inhibition (TDI).[5][10][11]

Experimental Workflow for IC50 and IC50 Shift Assay

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_this compound Prepare this compound Stock (e.g., in DMSO) pre_inc Pre-incubation: - this compound (various conc.) - HLM - Buffer prep_this compound->pre_inc prep_hlm Prepare Human Liver Microsomes (pooled, e.g., 0.2 mg/mL) prep_hlm->pre_inc prep_cofactor Prepare NADPH Regenerating System inc_0min 0 min Pre-incubation (Direct Inhibition) pre_inc->inc_0min inc_30min_no_nadph 30 min Pre-incubation (-NADPH) pre_inc->inc_30min_no_nadph inc_30min_nadph 30 min Pre-incubation (+NADPH, for TDI) pre_inc->inc_30min_nadph add_substrate Add Probe Substrate (at Km or below) inc_0min->add_substrate inc_30min_no_nadph->add_substrate inc_30min_nadph->add_substrate start_reaction Start Reaction with NADPH (for 0 min and -NADPH incubations) add_substrate->start_reaction for 0 min & -NADPH incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction (e.g., Acetonitrile with IS) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Metabolite Formation centrifuge->analyze calculate Calculate IC50 Values and IC50 Shift analyze->calculate cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Activity Assay cluster_analysis Analysis & Calculation prep_inhibitor Prepare this compound (Multiple Concentrations) pre_inc_setup Pre-incubate this compound, HLM, NADPH at 37°C prep_inhibitor->pre_inc_setup prep_hlm Prepare HLM (e.g., 1-2 mg/mL) prep_hlm->pre_inc_setup prep_cofactor Prepare NADPH prep_cofactor->pre_inc_setup time_points Aliquots taken at multiple time points (e.g., 0, 5, 10, 15, 30 min) pre_inc_setup->time_points dilute Dilute aliquots into assay mixture time_points->dilute add_substrate Add high concentration of probe substrate dilute->add_substrate incubate_short Incubate for a short period add_substrate->incubate_short quench Quench Reaction incubate_short->quench analyze LC-MS/MS Analysis quench->analyze plot_activity Plot ln(% remaining activity) vs. pre-incubation time analyze->plot_activity calc_kobs Determine k_obs from slope plot_activity->calc_kobs plot_kobs Plot k_obs vs. [this compound] calc_kobs->plot_kobs calc_kinact_ki Calculate k_inact and K_I plot_kobs->calc_kinact_ki cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_analysis Data Analysis prep_hepatocytes Thaw & prepare cryopreserved human hepatocytes setup_control Incubate test drug with hepatocytes (Control) prep_hepatocytes->setup_control setup_inhibitor Incubate test drug with hepatocytes + this compound prep_hepatocytes->setup_inhibitor prep_drug Prepare test drug solution prep_drug->setup_control prep_drug->setup_inhibitor prep_inhibitor Prepare this compound solution (selective concentration) prep_inhibitor->setup_inhibitor sampling Collect samples at multiple time points setup_control->sampling setup_inhibitor->sampling quench Quench samples sampling->quench analyze LC-MS/MS analysis of parent drug depletion quench->analyze plot_depletion Plot ln(% parent remaining) vs. time analyze->plot_depletion calc_clint Calculate intrinsic clearance (CL_int) with and without this compound plot_depletion->calc_clint calc_fm Calculate f_m,CYP3A calc_clint->calc_fm

References

Application Notes and Protocols: Utilizing Azamulin for Metabolic Studies of New Chemical Entities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early assessment of the metabolic fate of new chemical entities (NCEs) is a cornerstone of modern drug discovery and development. A comprehensive understanding of which enzymes are responsible for a drug's metabolism is critical for predicting potential drug-drug interactions (DDIs), inter-individual variability in drug response, and ensuring patient safety.[1][2][3] The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is responsible for the metabolism of over 50% of currently marketed drugs.[4][5] Consequently, determining the contribution of CYP3A4 and CYP3A5 to the clearance of an NCE is a pivotal step in its preclinical evaluation.[1][6]

Azamulin, a semi-synthetic derivative of the antibiotic pleuromutilin, has emerged as a highly potent and selective inhibitor of CYP3A4 and CYP3A5.[4][7][8] Its specificity makes it an invaluable tool for in vitro reaction phenotyping studies, offering a more precise alternative to less selective inhibitors like ketoconazole.[4][8][9] These application notes provide detailed protocols for using this compound to elucidate the role of CYP3A4/5 in the metabolism of NCEs.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of CYP3A4, meaning it is converted by the enzyme into a reactive metabolite that then irreversibly binds to the enzyme, leading to its inactivation.[4][10] This time- and NADPH-dependent inactivation is a key feature that distinguishes it from simple competitive inhibitors.[4][8][11] The pleuromutilin core of the molecule is understood to be essential for this mechanism-based inhibition.[4][12]

cluster_CYP3A4 CYP3A4 Active Site Enzyme CYP3A4 (Fe3+) ReactiveMetabolite Reactive Metabolite Enzyme->ReactiveMetabolite Metabolic Activation (NADPH-dependent) InactiveComplex Inactive Covalent Complex This compound This compound This compound->Enzyme Binding ReactiveMetabolite->InactiveComplex Covalent Adduction

Mechanism of CYP3A4 Inactivation by this compound.

Data Presentation: Quantitative Inhibition Data

The high selectivity of this compound for CYP3A enzymes is a significant advantage in metabolic studies. The following tables summarize key quantitative data regarding its inhibitory potency and selectivity.

Table 1: Inhibitory Potency of this compound against CYP3A Isoforms

CYP IsoformIC50 (µM)Test SystemSubstrateReference
CYP3A40.03 - 0.24Human Liver Microsomes (HLM) / Recombinant7-Benzyloxy-4-trifluoromethylcoumarin, Testosterone, Midazolam[8]
CYP3A5~15-fold higher than CYP3A4Heterologously expressed7-Benzyloxy-4-trifluoromethylcoumarin[9]
CYP3A7~13-fold higher than CYP3A4Heterologously expressed7-Benzyloxy-4-trifluoromethylcoumarin[9]

Table 2: Selectivity of this compound against Other Major CYP Isoforms

CYP IsoformInhibition at 3 µM this compoundTest SystemReference
CYP1A2< 20%Human Hepatocytes[1][6]
CYP2C8Not significantly affectedHLM[9]
CYP2C9< 20%Human Hepatocytes[1][6]
CYP2C19< 20%Human Hepatocytes[1][6]
CYP2D6< 20%Human Hepatocytes[1][6]
CYP2E1< 20%Human Hepatocytes[1][6]

Note: A concentration of 3 µM this compound is generally sufficient to achieve >90% inhibition of CYP3A4/5 activity in human hepatocytes.[1][6][11]

Experimental Protocols

Protocol 1: Determination of the Fraction Metabolized by CYP3A4/5 (fm,CYP3A) in Human Hepatocytes

This protocol outlines a method to quantify the contribution of CYP3A4 and CYP3A5 to the overall metabolic clearance of an NCE using suspended human hepatocytes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Hepatocytes Thaw & Resuspend Cryopreserved Human Hepatocytes CellCount Determine Cell Viability & Density Hepatocytes->CellCount Dilution Dilute Hepatocytes to Working Concentration CellCount->Dilution Preincubation Pre-incubate Hepatocytes with this compound (3 µM) or Vehicle Control Dilution->Preincubation AddNCE Add NCE to Initiate Reaction Preincubation->AddNCE Timepoints Collect Aliquots at Multiple Time Points AddNCE->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS for NCE Concentration Centrifuge->LCMS Calc Calculate In Vitro Intrinsic Clearance (CLint) LCMS->Calc fm Determine fm,CYP3A Calc->fm

Workflow for Determining fm,CYP3A in Human Hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media

  • This compound stock solution (in a suitable solvent like DMSO)

  • New Chemical Entity (NCE)

  • NADPH regenerating system (for microsomal studies)

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Assess cell viability and density using a suitable method (e.g., trypan blue exclusion). Dilute the hepatocyte suspension to the desired working concentration in incubation medium.

  • Pre-incubation: In separate incubation tubes, pre-incubate the hepatocyte suspension with either this compound (final concentration of 3 µM) or a vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.[1][6]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NCE to the pre-incubated hepatocyte suspensions.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from the incubation mixtures.

  • Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent NCE using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the remaining NCE concentration against time for both the this compound-treated and vehicle control incubations.

    • Determine the in vitro intrinsic clearance (CLint) from the slope of the initial linear phase of the disappearance curve.

    • Calculate the fraction metabolized by CYP3A4/5 (fm,CYP3A) using the following equation:

      • fm,CYP3A = 1 - (CLint with this compound / CLint with vehicle control)

Protocol 2: IC50 Determination of an NCE against CYP3A4 in Human Liver Microsomes (HLM)

This protocol is designed to assess the inhibitory potential of an NCE against CYP3A4 using a probe substrate.

cluster_setup Assay Setup cluster_reaction Reaction cluster_quantification Quantification & Analysis PrepareHLM Prepare HLM Suspension in Buffer Combine Combine HLM, NCE, and Probe Substrate PrepareHLM->Combine PrepareNCE Prepare Serial Dilutions of NCE PrepareNCE->Combine PrepareSubstrate Prepare CYP3A4 Probe Substrate Solution (e.g., Midazolam) PrepareSubstrate->Combine Preincubate Pre-incubate at 37°C Combine->Preincubate Initiate Initiate Reaction with NADPH Preincubate->Initiate Incubate Incubate for a Defined Time Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Quantify Metabolite Formation via LC-MS/MS Terminate->Analyze Plot Plot % Inhibition vs. NCE Concentration Analyze->Plot CalculateIC50 Calculate IC50 Value Plot->CalculateIC50

Workflow for IC50 Determination in Human Liver Microsomes.

Methodology:

  • Assay Preparation: Prepare a suspension of human liver microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a series of dilutions of the NCE.

  • Incubation Mixture: In a microplate or individual tubes, combine the HLM suspension, a specific CYP3A4 probe substrate (e.g., midazolam or testosterone), and varying concentrations of the NCE. Include a positive control inhibitor (e.g., this compound or ketoconazole) and a vehicle control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate for a predetermined time that ensures linear metabolite formation.

  • Reaction Termination: Stop the reaction by adding a suitable quenching solution.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • IC50 Calculation: Calculate the percent inhibition of CYP3A4 activity at each NCE concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the NCE concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Logical Relationships in DDI Risk Assessment

The data generated from these protocols are integral to a logical framework for assessing the DDI risk of an NCE.

Start NCE IsCYP3ASubstrate Is the NCE a CYP3A4/5 Substrate? (fm,CYP3A > 0.25) Start->IsCYP3ASubstrate IsCYP3AInhibitor Is the NCE a CYP3A4/5 Inhibitor? (IC50 determination) IsCYP3ASubstrate->IsCYP3AInhibitor No HighRiskDDI High Risk of DDI (Victim Drug) IsCYP3ASubstrate->HighRiskDDI Yes LowRiskDDI Lower Risk of DDI IsCYP3AInhibitor->LowRiskDDI No PerpetratorRisk Potential Perpetrator Drug (Further in vivo studies needed) IsCYP3AInhibitor->PerpetratorRisk Yes

Decision Tree for DDI Risk Assessment.

Conclusion

This compound is a powerful and selective tool for delineating the metabolic pathways of new chemical entities, specifically the contribution of CYP3A4 and CYP3A5. The protocols and data presented here provide a robust framework for researchers in drug development to accurately assess a critical aspect of a drug candidate's ADME profile, thereby enabling more informed decisions regarding its potential for clinical success and patient safety. The use of highly selective inhibitors like this compound is crucial for generating clean, interpretable data, which is fundamental to modern drug discovery and regulatory submissions.

References

Application Note: Azamulin as a Tool for Studying CYP3A5 Activity in Genotyped Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 3A5 (CYP3A5) is a key enzyme in the metabolism of numerous drugs. Its expression is highly polymorphic, primarily due to a single nucleotide polymorphism (SNP) in intron 3 (CYP3A53), which leads to a splicing defect and a non-functional protein.[1][2][3][4] Individuals carrying at least one functional CYP3A51 allele express the enzyme, while CYP3A5*3 homozygotes have negligible levels.[2][3] This variability in expression can significantly impact a drug's pharmacokinetics and response. Therefore, understanding the contribution of CYP3A5 to a drug's metabolism is crucial in drug development.

Azamulin is a potent and selective inhibitor of CYP3A enzymes.[5][6] While it is a strong inhibitor of both CYP3A4 and CYP3A5, its use in combination with CYP3A5-genotyped human hepatocytes provides a valuable in vitro tool to dissect the relative contribution of these two important enzymes to a compound's metabolic clearance.[7][8][9][10] This application note provides a detailed protocol for using this compound to study CYP3A5 activity in genotyped human hepatocytes.

Data Presentation

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound against CYP3A Isoforms
CYP IsoformIC₅₀ (µM)Substrate ProbeTest SystemReference
CYP3A40.03 - 0.247-Benzyloxy-4-trifluoromethylcoumarinRecombinant enzymes[5][6]
CYP3A5~3.6 (calculated from 15-fold less potent than CYP3A4)7-Benzyloxy-4-trifluoromethylcoumarinRecombinant enzymes[5][6]
CYP3A7~3.1 (calculated from 13-fold less potent than CYP3A4)7-Benzyloxy-4-trifluoromethylcoumarinRecombinant enzymes[5][6]
CYP3A4/5~0.5MidazolamPrimary human hepatocytes[11]

Note: IC₅₀ values are highly dependent on the experimental conditions, including the probe substrate used.[11]

Table 2: Effect of Pre-incubation on this compound's Inhibitory Potency on CYP3A4/5 in Human Hepatocytes
Pre-incubation Time (minutes)IC₅₀ (µM)
01.0
100.46
2200.13

Data from Chanteux et al. (2020) using midazolam as the substrate.[8] This demonstrates the time-dependent inhibitory nature of this compound.[8]

Experimental Protocols

CYP3A5 Genotyping of Human Hepatocytes

Objective: To determine the CYP3A5 genotype (1/1, 1/3, or 3/3) of cryopreserved human hepatocytes to select appropriate batches for the study.

Methodology Overview: Genomic DNA is extracted from hepatocyte lots. The CYP3A5*3 allele (g.6986A>G) is commonly identified using a real-time PCR assay, PCR-RFLP, or pyrosequencing.[2][3][8]

Protocol for Real-Time PCR (TaqMan Assay):

  • DNA Extraction: Extract genomic DNA from a representative sample of hepatocytes using a commercially available kit.

  • PCR Amplification:

    • Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific CYP3A5*3 genotyping assay mix (containing primers and VIC/FAM labeled probes), and the extracted genomic DNA.

    • Use the following typical thermal cycling conditions:

      • Enzyme Activation: 95°C for 10 minutes.

      • Denaturation: 95°C for 15 seconds (40 cycles).

      • Annealing/Extension: 60°C for 1 minute (40 cycles).

  • Allelic Discrimination: Analyze the results using the software of the real-time PCR instrument. The software will plot the fluorescence signals to distinguish between the CYP3A51 and CYP3A53 alleles.

Assessment of CYP3A5 Contribution to Substrate Metabolism

Objective: To quantify the contribution of CYP3A5 to the metabolism of a test compound using this compound in CYP3A5-expressing (1/1 or 1/3) and non-expressing (3/3) hepatocytes.

Materials:

  • Cryopreserved human hepatocytes (CYP3A51/1 or 1/3 and CYP3A53/3)

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • This compound (stock solution in DMSO or acetonitrile)[5]

  • CYP3A probe substrate (e.g., Midazolam)

  • Test compound

  • NADPH regenerating system (if using microsomes as a control)

  • 96-well plates

  • LC-MS/MS system

Protocol:

  • Hepatocyte Thawing and Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability using trypan blue exclusion; viability should be >80%.

    • Plate the hepatocytes in 96-well collagen-coated plates at a density of approximately 1 x 10⁶ cells/mL.[8] Allow cells to attach for 2-4 hours.

  • Pre-incubation with this compound:

    • Prepare working solutions of this compound in culture medium. A final concentration of 3 µM this compound is recommended to achieve >90% inhibition of total CYP3A activity.[7][8][10]

    • Aspirate the plating medium and add fresh medium containing either this compound or vehicle control (e.g., DMSO).

    • Pre-incubate the plates for 10-30 minutes at 37°C to allow for the time-dependent inhibition of CYP3A enzymes.[8]

  • Incubation with Substrate:

    • Add the CYP3A probe substrate (e.g., midazolam) or the test compound to the wells.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plates to pellet the precipitated protein and cells.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

Data Analysis and Interpretation

The fraction of metabolism dependent on CYP3A5 can be calculated by comparing the results from the different hepatocyte genotypes and inhibitor conditions.

Calculations:

  • Total CYP3A Contribution (Fm,CYP3A): Fm,CYP3A = (1 - (Metabolite formation with this compound / Metabolite formation with vehicle)) * 100% This calculation should be performed in both CYP3A5-expressing and non-expressing hepatocytes.

  • CYP3A4 Contribution (in CYP3A53/3 hepatocytes): In CYP3A53/3 hepatocytes, which only express CYP3A4, the inhibition by this compound represents the CYP3A4 contribution. Fm,CYP3A4 = Fm,CYP3A in CYP3A53/3 cells

  • CYP3A5 Contribution (Fm,CYP3A5): Fm,CYP3A5 = (Total CYP3A activity in 1/1 cells) - (Total CYP3A activity in 3/3 cells) This assumes that the expression and activity of CYP3A4 are comparable between the different genotyped hepatocyte lots.

Visualizations

G cluster_0 Experimental Workflow start Select Hepatocyte Lots (CYP3A5*1/*1 & CYP3A5*3/*3) thaw Thaw and Plate Hepatocytes start->thaw Genotyped Cells preincubate Pre-incubate with This compound (3µM) or Vehicle thaw->preincubate incubate Add Substrate (Test Compound) preincubate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate analyze Analyze Metabolite (LC-MS/MS) terminate->analyze calculate Calculate Fm,CYP3A4 and Fm,CYP3A5 analyze->calculate

Caption: Experimental workflow for assessing CYP3A5 activity.

G cluster_1 Metabolic Pathway Substrate Test Compound (Substrate) Metabolite Metabolite Substrate->Metabolite Metabolism CYP3A5 CYP3A5 Enzyme (in *1/*1 hepatocytes) Metabolite->CYP3A5 This compound This compound This compound->CYP3A5 Inhibition

Caption: Inhibition of CYP3A5-mediated metabolism by this compound.

G cluster_2 Interpretation Logic start Inhibition by this compound in CYP3A5*3/*3 Hepatocytes? result1 Yes (Metabolism is CYP3A4-dependent) start->result1 Significant result2 No (Metabolism is not CYP3A-dependent) start->result2 Insignificant compare Compare Inhibition in *1/*1 vs *3/*3 Hepatocytes result1->compare result3 Greater inhibition in *1/*1 cells (Metabolism is CYP3A4 and CYP3A5-dependent) compare->result3 Significant Difference result4 Similar inhibition in both genotypes (Metabolism is primarily CYP3A4-dependent) compare->result4 No Significant Difference

Caption: Decision tree for interpreting experimental results.

References

Application Notes and Protocols: Spectrophotometric Analysis of Azamulin Binding to CYP3A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidation of a vast number of xenobiotics. Understanding the interaction of novel chemical entities with CYP3A4 is paramount in drug development to predict potential drug-drug interactions and metabolic liabilities. Azamulin has been identified as a potent and selective inhibitor of CYP3A enzymes, making it a valuable tool for in vitro reaction phenotyping studies.[1][2][3] Spectrophotometry provides a direct and real-time method to characterize the binding of ligands, such as this compound, to CYP3A4 by observing changes in the enzyme's heme Soret spectrum. This document provides detailed protocols and data for the spectrophotometric analysis of this compound binding to CYP3A4.

Principle of Spectrophotometric Binding Assay

The binding of ligands to the active site of CYP3A4 can perturb the spin state of the heme iron. In its resting, substrate-free state, the heme iron of CYP3A4 is predominantly in a low-spin hexacoordinate state, with a water molecule as the sixth ligand, exhibiting a characteristic Soret peak at approximately 417-420 nm.[4] The displacement of this water molecule upon the binding of a substrate or a Type I inhibitor, like this compound, leads to a shift to a high-spin pentacoordinate state.[5] This transition results in a hypsochromic (blue) shift of the Soret peak to around 390 nm.[4][6] The magnitude of this spectral shift is proportional to the amount of ligand-bound enzyme, allowing for the determination of binding affinity (dissociation constant, Ks).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the interaction of this compound with CYP3A enzymes.

Table 1: Spectral Dissociation Constants (Ks) for this compound Binding to CYP3A4

ParameterValue (µM)Reference
Ks3.5[2][7]
Ks1.7[8]

Table 2: IC50 Values for this compound Inhibition of CYP3A Isoforms

EnzymeSubstrateIC50 (µM)Reference
CYP3A47-benzyloxy-4-trifluoromethylcoumarin0.03 - 0.24[2]
CYP3A4Testosterone~0.03 - 0.24[2]
CYP3A4Midazolam~0.03 - 0.24[2]
CYP3A4DBF0.171 (no preincubation)[9]
CYP3A4DBF0.104 (with preincubation)[9]
CYP3A4Luciferin-PPXE0.156 (no preincubation)[9]
CYP3A4Luciferin-PPXE0.0573 (with preincubation)[9]
CYP3A4MidazolamNot specified, but significant shift[9]
CYP3A5DBF1.07[9]
CYP3A5Luciferin-PPXE2.34 (no preincubation)[9]
CYP3A5Luciferin-PPXE0.901 (with preincubation)[9]
CYP3A5Midazolam0.580[9]
CYP3A7DBF0.165[9]
CYP3A7Luciferin-PPXE1.10[9]
CYP3A7Midazolam1.31[9]

Experimental Protocols

Protocol 1: Spectrophotometric Titration for Ks Determination

This protocol describes the determination of the spectral dissociation constant (Ks) of this compound for CYP3A4 through equilibrium titrations.

Materials:

  • Recombinant human CYP3A4 (e.g., in microsomes or purified)

  • This compound

  • Potassium phosphate buffer (0.1 M, pH 7.4) containing 20% glycerol and 1 mM dithiothreitol[8]

  • Dimethyl sulfoxide (DMSO)

  • Dual-beam UV-Vis spectrophotometer (e.g., Cary 300)[4][8]

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1-20 mM).[8]

  • Dilute the CYP3A4 preparation to a final concentration of 1.5-2 µM in the potassium phosphate buffer in both the sample and reference cuvettes.[8]

  • Record a baseline spectrum from 350 nm to 500 nm. The Soret peak of the ligand-free CYP3A4 should be visible at approximately 417 nm.

  • Add small aliquots of the this compound stock solution to the sample cuvette. The final DMSO concentration should not exceed 2%.[8] Add an equivalent volume of DMSO to the reference cuvette to correct for solvent effects.

  • After each addition, mix gently and allow the system to equilibrate until no further changes in the absorbance spectrum are observed (typically less than 20 minutes).[8]

  • Record the spectrum after each titration point. A decrease in the peak at ~417 nm and an increase in the peak at ~390 nm should be observed.

  • Continue the titration until saturation is reached, indicated by no further significant spectral changes upon addition of more this compound.

  • Calculate the absorbance difference (ΔA = A390nm - A417nm) at each this compound concentration.

  • Plot the ΔA versus the this compound concentration and fit the data to a hyperbolic equation (for single-site binding) or a sigmoidal equation (if cooperativity is observed) to determine the Ks and the maximum absorbance change (ΔAmax).[8]

Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 of this compound for CYP3A4 activity using a fluorometric substrate.

Materials:

  • Recombinant human CYP3A4 (e.g., in microsomes)

  • Fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin (BFC) or Luciferin-PPXE)[2][9]

  • NADPH regenerating system

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of this compound and a serial dilution series in the appropriate solvent.

  • In the wells of the microplate, add the CYP3A4 preparation, potassium phosphate buffer, and the different concentrations of this compound. Include a control with no inhibitor.

  • Optional for time-dependent inhibition: Pre-incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for any mechanism-based inactivation.[2]

  • Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 535/587 nm for a luciferin-based substrate).

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each this compound concentration.

  • Calculate the percent inhibition for each concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G Workflow for Spectrophotometric Analysis of this compound-CYP3A4 Binding cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cyp Prepare CYP3A4 Solution (1.5-2 µM in Buffer) baseline Record Baseline Spectrum (350-500 nm) prep_cyp->baseline prep_aza Prepare this compound Stock Solution (in DMSO) titrate Titrate CYP3A4 with This compound Aliquots prep_aza->titrate baseline->titrate equilibrate Equilibrate and Record Spectrum after each addition titrate->equilibrate Repeat until saturation calc_delta_A Calculate ΔA (A390 - A417) equilibrate->calc_delta_A plot Plot ΔA vs. [this compound] calc_delta_A->plot fit Fit Data to Binding Isotherm plot->fit ks Determine Ks fit->ks

Caption: Experimental workflow for determining the spectral dissociation constant (Ks).

G This compound Binding to CYP3A4 and Spectral Shift cluster_states cluster_spectra low_spin Low-Spin State (Substrate-Free CYP3A4) Heme-Fe³⁺-H₂O high_spin High-Spin State (this compound-Bound CYP3A4) Heme-Fe³⁺ low_spin->high_spin + this compound - H₂O soret_low Soret Peak at ~417 nm low_spin->soret_low high_spin->low_spin - this compound + H₂O soret_high Soret Peak at ~390 nm high_spin->soret_high

Caption: Mechanism of Type I spectral shift upon this compound binding to CYP3A4.

References

Application Notes and Protocols for Assessing Azamulin's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic potential of Azamulin, a pleuromutilin antibiotic derivative. The protocols detailed herein are designed to be accessible to researchers with a basic understanding of cell culture and assay techniques.

Introduction to this compound and Cytotoxicity Assessment

This compound is a semi-synthetic derivative of the antibiotic pleuromutilin. While its primary mechanism of action involves the inhibition of bacterial protein synthesis, it is crucial to assess its potential cytotoxic effects on mammalian cells, especially during drug development. This compound is also a known potent and selective inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme critical for the metabolism of many drugs.[1][2][3] Inhibition of CYP3A4 can lead to adverse drug-drug interactions and potential toxicity. Therefore, evaluating the direct cytotoxicity of this compound is a critical step in its safety profiling.

Cell-based cytotoxicity assays are fundamental tools in toxicology and drug discovery.[4] They provide valuable information on how a compound affects basic cellular functions such as metabolic activity, membrane integrity, and programmed cell death (apoptosis). This document outlines protocols for three widely used and complementary assays: the MTT assay, the LDH assay, and a Caspase-3/7 activity assay.

Key Principles of the Cytotoxicity Assays

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5][7] The amount of formazan produced is proportional to the number of living cells.

  • LDH Assay (Cytotoxicity): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[8][9] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

  • Caspase-3/7 Assay (Apoptosis): This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11][12] An increase in caspase-3/7 activity is a hallmark of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, produces a detectable signal (e.g., luminescence or fluorescence).[10]

Data Presentation

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
HepG2 (Human Hepatoma)MTT2475.2
HepG2 (Human Hepatoma)MTT4848.5
A549 (Human Lung Carcinoma)MTT2498.1
A549 (Human Lung Carcinoma)MTT4865.7
RAW 264.7 (Mouse Macrophage)MTT24> 100

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: LDH Release and Caspase-3/7 Activity in HepG2 cells treated with this compound for 24 hours

This compound Concentration (µM)% LDH Release (Cytotoxicity)Caspase-3/7 Activity (Fold Change)
0 (Control)5.2 ± 1.11.0 ± 0.1
108.1 ± 1.51.8 ± 0.3
2515.6 ± 2.33.5 ± 0.6
5032.4 ± 4.16.2 ± 1.2
10055.8 ± 5.98.9 ± 1.8

Data are presented as mean ± standard deviation.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_assays Cytotoxicity Assays start Start cell_culture Cell Seeding in 96-well plates start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48 hours) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase data_analysis Data Analysis (Absorbance/Luminescence Reading) mtt->data_analysis ldh->data_analysis caspase->data_analysis results Determine IC50, % Cytotoxicity, Caspase Activity data_analysis->results end End results->end

Caption: A generalized workflow for assessing the cytotoxicity of this compound using multiple cell-based assays.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cellular Processes This compound This compound stress Cellular Stress (e.g., Mitochondrial Dysfunction) This compound->stress bax_bak Bax/Bak Activation stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A simplified, hypothesized intrinsic apoptosis pathway potentially induced by this compound.

Experimental Protocols

MTT Cell Viability Assay

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent should be consistent across all wells and ideally below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[5]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[5]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

LDH Cytotoxicity Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Lysis buffer (usually provided in the kit)

  • Microplate reader (absorbance at ~490 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

    • It is important to set up three sets of controls:

      • Vehicle Control: Cells treated with the vehicle (solvent) only (for spontaneous LDH release).

      • Positive Control: Cells treated with lysis buffer (for maximum LDH release).

      • Blank Control: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[9]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase-3/7 Activity Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates (for luminescence assays)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the desired incubation time, equilibrate the plate and its contents to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.[10]

    • Calculate the fold change in caspase activity relative to the vehicle control.

Conclusion

The described cell-based assays provide a robust framework for assessing the cytotoxic potential of this compound. By employing a combination of assays that measure different cellular parameters—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can obtain a comprehensive understanding of this compound's effects on cell health. The provided protocols offer a starting point for these investigations, and may require optimization depending on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for Co-incubation of Azamulin with CYP3A4 Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamulin is a potent and highly selective inhibitor of the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, which are responsible for the metabolism of a large proportion of clinically used drugs.[1][2] Its high specificity makes it a valuable tool for in vitro studies aimed at determining the contribution of CYP3A4/5 to the metabolic clearance of new chemical entities (NCEs).[3] Understanding the potential for drug-drug interactions (DDIs) mediated by CYP3A4 is a critical aspect of drug development, and this compound serves as a superior alternative to less selective inhibitors like ketoconazole.[3]

These application notes provide detailed protocols for utilizing this compound in various in vitro experimental setups to characterize its inhibitory effects on CYP3A4 and to determine the fraction of a drug's metabolism mediated by this key enzyme.

Key Characteristics of this compound as a CYP3A4 Inhibitor

This compound exhibits both reversible and time-dependent inhibition (TDI) of CYP3A4, with the latter being a crucial consideration in DDI studies as it can lead to a more pronounced clinical effect.[4][5] It is significantly more selective for CYP3A4 over other CYP isoforms, minimizing the potential for confounding results.[2][3]

Data Presentation: Summary of Quantitative Data

The following tables summarize the inhibitory potency of this compound against CYP3A4 and its selectivity over other CYP isoforms.

Table 1: Inhibitory Potency (IC50) of this compound against CYP3A Isoforms

CYP IsoformSubstrateIC50 (µM)Test SystemReference
CYP3A47-Benzyloxy-4-trifluoromethylcoumarin0.03 - 0.24Recombinant Enzyme / HLM[2][6]
CYP3A4MidazolamVaries by probeRecombinant Enzyme[7]
CYP3A4Testosterone~0.13 (4-min pre-incubation)Recombinant Enzyme[1]
CYP3A57-Benzyloxy-4-trifluoromethylcoumarin~15-fold higher than CYP3A4Recombinant Enzyme[2]
CYP3A77-Benzyloxy-4-trifluoromethylcoumarin~13-fold higher than CYP3A4Recombinant Enzyme[2]

HLM: Human Liver Microsomes

Table 2: Time-Dependent Inhibition (TDI) Parameters of this compound against CYP3A4

ParameterValueTest SystemReference
KI 2.26 µM⁻¹HLM[8]
kinact 0.045 min⁻¹HLM[8]
kinact/KI 0.4 µM/minHLM[4]

Table 3: Selectivity of this compound against other CYP Isoforms

CYP IsoformInhibitionReference
CYP1A2<20%[3]
CYP2B6<20%[3]
CYP2C8<20%[3]
CYP2C9<20%[3]
CYP2C19<20%[3]
CYP2D6<20%[3]

Experimental Protocols

Protocol 1: Direct Inhibition of Recombinant Human CYP3A4

This protocol is designed to determine the direct inhibitory potential of this compound or other test compounds on recombinant human CYP3A4 activity.

Materials:

  • Recombinant human CYP3A4 (e.g., from insect cells)

  • CYP3A4 substrate (e.g., Midazolam, Testosterone, or a fluorogenic substrate like Resorufin Benzyl Ether)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO or acetonitrile)

  • 96-well microtiter plates

  • Plate reader (for fluorescence or absorbance) or LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the CYP3A4 substrate in potassium phosphate buffer. The final concentration should be at or near the Km for the enzyme.

    • Prepare a series of dilutions of this compound from the stock solution in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the recombinant CYP3A4 enzyme to the potassium phosphate buffer.

    • Add the various concentrations of this compound or the test compound to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

  • Reaction Termination and Detection:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a strong acid).

    • Quantify the formation of the metabolite using a plate reader (for fluorogenic or colorimetric substrates) or by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4 in Human Liver Microsomes (HLM)

This protocol determines the time-dependent inhibitory potential of this compound on CYP3A4 activity in a more physiologically relevant matrix.

Materials:

  • Pooled human liver microsomes (HLM)

  • CYP3A4 substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • This compound stock solution

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Primary Incubation (Pre-incubation):

    • In a 96-well plate, add HLM to the potassium phosphate buffer.

    • Add various concentrations of this compound. Include a vehicle control.

    • Pre-warm the plate to 37°C.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A parallel incubation without NADPH should be performed to assess direct inhibition.

  • Secondary Incubation (Activity Measurement):

    • After each pre-incubation time point, transfer an aliquot of the primary incubation mixture to a new 96-well plate containing the CYP3A4 substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction with a suitable stop solution.

  • Sample Analysis:

    • Analyze the samples for metabolite formation using a validated LC-MS/MS method.

  • Data Analysis:

    • For each this compound concentration and pre-incubation time, calculate the remaining enzyme activity as a percentage of the vehicle control at time zero.

    • Plot the natural logarithm of the percent remaining activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half of the maximal rate (KI).

Protocol 3: Determination of the Fraction of Metabolism by CYP3A4/5 (fm,CYP3A4/5) in Suspended Human Hepatocytes

This protocol, validated for its predictive power of in vivo CYP3A4/5 contribution, uses this compound to inhibit CYP3A4/5 activity in a more complete cellular system.[3]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound (NCE)

  • This compound (3 µM final concentration)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and adjust the cell density to the desired concentration (e.g., 1 x 106 viable cells/mL) in incubation medium.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound at a concentration well below its Km for metabolism.

    • In parallel wells, add the test compound along with 3 µM this compound. Include a vehicle control for this compound.

    • Incubate the plate at 37°C with shaking.

    • Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing and Analysis:

    • Stop the reaction at each time point by adding a suitable stop solution (e.g., cold acetonitrile).

    • Centrifuge the samples to pellet the hepatocytes and proteins.

    • Analyze the supernatant for the disappearance of the parent test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time for both the control (without this compound) and the this compound-treated incubations.

    • Determine the rate of disappearance (slope of the line) for both conditions.

    • Calculate the intrinsic clearance (CLint) in the absence and presence of this compound.

    • The fraction metabolized by CYP3A4/5 (fm,CYP3A4/5) is calculated as: fm,CYP3A4/5 = 1 - (CLint with this compound / CLint without this compound)

Visualizations

Signaling Pathway

CYP3A4_Metabolism_and_Inhibition Substrate CYP3A4 Substrate (e.g., NCE) CYP3A4 CYP3A4 Enzyme Substrate->CYP3A4 Binds to active site Metabolite Metabolite CYP3A4->Metabolite Catalyzes metabolism This compound This compound This compound->CYP3A4 Inhibits

Caption: Simplified pathway of CYP3A4-mediated metabolism and its inhibition by this compound.

Experimental Workflows

Direct_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Recombinant CYP3A4 - Substrate - this compound dilutions - NADPH system add_enzyme Add CYP3A4 to plate prep_reagents->add_enzyme add_this compound Add this compound dilutions add_enzyme->add_this compound pre_incubate Pre-incubate (37°C) add_this compound->pre_incubate start_reaction Initiate reaction with substrate and NADPH pre_incubate->start_reaction incubate Incubate (37°C) start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction quantify Quantify metabolite (LC-MS/MS or Plate Reader) stop_reaction->quantify calculate_ic50 Calculate % inhibition and determine IC50 quantify->calculate_ic50

Caption: Workflow for the direct inhibition of recombinant CYP3A4 assay.

TDI_Workflow cluster_primary Primary Incubation (Pre-incubation) cluster_secondary Secondary Incubation (Activity Measurement) cluster_analysis Analysis prep_primary Prepare HLM and This compound dilutions start_primary Initiate with NADPH prep_primary->start_primary incubate_primary Incubate at 37°C (multiple time points) start_primary->incubate_primary transfer_aliquot Transfer aliquot to plate with substrate incubate_primary->transfer_aliquot incubate_secondary Incubate at 37°C transfer_aliquot->incubate_secondary stop_reaction Stop reaction incubate_secondary->stop_reaction analyze_samples Analyze metabolite by LC-MS/MS stop_reaction->analyze_samples calculate_kinetics Calculate k_obs, k_inact, and K_I analyze_samples->calculate_kinetics

Caption: Workflow for the time-dependent inhibition (TDI) assay in HLM.

Hepatocyte_fm_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_hepatocytes Thaw and prepare hepatocyte suspension add_cells Add hepatocytes to plate thaw_hepatocytes->add_cells add_compounds Add test compound with and without 3 µM this compound add_cells->add_compounds incubate Incubate at 37°C (multiple time points) add_compounds->incubate process_samples Stop reaction and process samples incubate->process_samples analyze_parent Analyze parent compound disappearance by LC-MS/MS process_samples->analyze_parent calculate_fm Calculate CL_int and determine f_m,CYP3A4/5 analyze_parent->calculate_fm

Caption: Workflow for determining fm,CYP3A4/5 in human hepatocytes.

References

Application Notes and Protocols for the Preparation of Azamulin Stock Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azamulin is a potent and selective irreversible inhibitor of cytochrome P450 3A (CYP3A) isoforms, particularly CYP3A4 and CYP3A5.[1][2][3][4][5] Its high selectivity makes it a valuable tool in in vitro drug metabolism studies to determine the contribution of CYP3A enzymes to the metabolism of xenobiotics.[6][7][8] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in in vitro experiments.

Data Presentation

Table 1: Solubility and Stability of this compound
ParameterValueSolvent/ConditionsReference
Solubility
~30 mg/mLDimethyl sulfoxide (DMSO)[1][9]
~30 mg/mLEthanol[1][9]
~30 mg/mLDimethylformamide (DMF)[1][9]
≥ 100 mg/mL (≥ 208.92 mM)DMSO[3]
>300 µMAqueous buffer with 1% DMSO[6][7]
~0.5 mg/mL1:1 solution of Ethanol:PBS (pH 7.2)[1][9]
Stability
Crystalline Solid≥ 4 years-20°C[9]
In AcetonitrileGood chemical stability for up to 12 daysRoom Temperature (inferred)[6][7][8]
Stock Solution in Solvent1 month (-20°C), 6 months (-80°C)DMSO (protect from light)[3]
Aqueous SolutionNot recommended for storage more than one day[9]
Table 2: Recommended Concentrations for In Vitro Experiments
ApplicationRecommended ConcentrationTargetReference
CYP3A Inhibition Assays0.03 - 0.24 µM (IC50)CYP3A[3][6][8]
3 µMCYP3A4/5 in human hepatocytes[5][10][11]
5 µMFor characterizing CYP3A contribution[7][12]
Spectral Binding Assays3.5 µM (Spectral dissociation constant, Ks)CYP3A4[6][7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (crystalline solid, purity ≥98%)[2][9]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 478.65 g/mol ), weigh 4.79 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound solid. For a 10 mM solution, add 1 mL of DMSO for every 4.79 mg of this compound.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Inert Gas Purge: To enhance stability, purge the headspace of the tube with an inert gas (argon or nitrogen) to displace oxygen.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the high-concentration stock solution to a working concentration for use in cell culture or biochemical assays.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.

    • Important: this compound has limited solubility in aqueous solutions.[9] To avoid precipitation, it is crucial to first dissolve this compound in an organic solvent before diluting it into the aqueous buffer.[9]

    • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution. Add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

  • Mixing: Gently vortex or invert the tube to ensure thorough mixing.

  • Final Solvent Concentration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your experimental system, as high concentrations can be toxic to cells. Aim to keep the final DMSO concentration at or below 1%.[10]

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution on the same day and not to store it for more than one day.[9]

Mandatory Visualization

Azamulin_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation & Use weigh Weigh this compound (Crystalline Solid) dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve purge Purge with Inert Gas dissolve->purge aliquot Aliquot for Storage purge->aliquot storage Store at -20°C or -80°C (Protect from Light) aliquot->storage thaw Thaw Stock Aliquot storage->thaw dilute Dilute in Aqueous Buffer/Medium thaw->dilute assay Add to In Vitro Experiment dilute->assay

Caption: Workflow for this compound stock and working solution preparation.

Azamulin_Mechanism_of_Action cluster_pathway CYP3A-Mediated Metabolism Substrate Drug/Xenobiotic (Substrate) CYP3A4_5 CYP3A4/5 Enzyme Substrate->CYP3A4_5 Binds to Active Site Metabolite Metabolite CYP3A4_5->Metabolite Metabolizes This compound This compound This compound->CYP3A4_5 Irreversible Inhibition

Caption: this compound's inhibitory effect on the CYP3A4/5 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azamulin Concentration for Targeted Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Azamulin effectively while minimizing the risk of off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semi-synthetic antibiotic that acts as a potent and selective inhibitor of the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] It is frequently used in in vitro studies to determine the contribution of these enzymes to the metabolism of new chemical entities.[2][3][4] this compound can exhibit both reversible and irreversible time-dependent inhibition of CYP3A4.[2]

Q2: What are the known off-target effects of this compound?

The primary off-target effects of this compound that have been characterized are interactions with other cytochrome P450 isoforms, albeit at significantly lower potencies than its inhibition of CYP3A4/5. At a concentration of 3 µM, which provides over 90% inhibition of CYP3A4/5, this compound shows less than 20% inhibition of other major CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 in human hepatocytes.[3][5] Some minor inhibition (approximately 20-30%) of certain UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenases (FMOs) has also been observed at this concentration.[3][5]

Q3: How can I determine if this compound is causing off-target effects in my experiment?

If you suspect off-target effects, consider the following:

  • Concentration-dependence: Do the observed effects diminish with a lower concentration of this compound while still maintaining sufficient inhibition of CYP3A4/5?

  • Cell viability: Are you observing unexpected cytotoxicity? Performing a cytotoxicity assay, such as an LDH release assay, can help quantify this.

  • Profiling against related targets: If your experimental system expresses other CYP isoforms, consider assessing the activity of these enzymes in the presence of this compound.

  • Broader off-target screening: For novel or sensitive experimental systems, consider profiling this compound against a broader panel of targets, such as kinases or GPCRs, through commercially available services.

Q4: What is the recommended concentration of this compound to use?

A concentration of 3 µM this compound is often recommended for achieving significant (>90%) and selective inhibition of CYP3A4/5 in human hepatocytes with minimal off-target effects on other CYPs.[3][5] However, the optimal concentration can vary depending on the specific experimental system (e.g., cell type, protein concentration). It is always advisable to perform a concentration-response curve to determine the lowest effective concentration for your specific application. A recommended concentration for in vitro characterization of this compound inhibition is 5 µM.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cell death or low cell viability. This compound concentration may be too high, leading to off-target cytotoxicity.Perform a cytotoxicity assay (e.g., LDH release assay) to determine the cytotoxic potential of this compound in your specific cell line. Lower the concentration of this compound and re-evaluate.
Inconsistent inhibition of CYP3A4/5 activity. Pre-incubation time may be insufficient for time-dependent inhibition. This compound may be unstable in your experimental buffer.For assays involving CYP3A4, a pre-incubation step is recommended to account for time-dependent inhibition. Ensure the stability of this compound in your experimental medium over the course of the experiment.
Observed effects do not correlate with CYP3A4/5 inhibition. Off-target effects on other cellular pathways may be occurring.Consider profiling this compound against a broader range of targets (e.g., kinase or GPCR panels). Use a structurally unrelated CYP3A4/5 inhibitor as a control to confirm that the observed effect is specific to CYP3A4/5 inhibition.
Variability in results between different cell batches or lots. Different cell lots may have varying expression levels of CYP3A4, CYP3A5, and other drug-metabolizing enzymes.Characterize the expression levels of relevant enzymes in your cell lots. If possible, use cell lines with defined and consistent expression of CYP isoforms.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against its primary targets (CYP3A family) and a selection of off-target enzymes.

Table 1: On-Target Inhibitory Potency of this compound against CYP3A Isoforms

CYP IsoformIC50 (µM)Experimental System
CYP3A (general)0.03 - 0.24Human liver microsomes or insect cells expressing single isoforms[6]
CYP3A4~0.03 - 0.24Recombinant enzymes[1]
CYP3A5IC50 for CYP3A4 is 15-fold lowerHeterologously expressed CYP3A4 vs. CYP3A5[6]
CYP3A7IC50 for CYP3A4 is 13-fold lowerHeterologously expressed CYP3A4 vs. CYP3A7[6]

Table 2: Off-Target Effects of this compound at 3 µM in Human Hepatocytes

Enzyme/Enzyme FamilyPercent Inhibition
CYP1A2< 20%
CYP2B6< 20%
CYP2C8< 20%
CYP2C9< 20%
CYP2C19< 20%
CYP2D6< 20%
UGTs (some)~20 - 30%
FMO~20 - 30%
Data from Chanteux et al., 2020.[3][5]

Experimental Protocols

Protocol for Assessing CYP Inhibition in Human Liver Microsomes

This protocol outlines a general procedure for determining the IC50 of this compound for a specific CYP isoform.

Materials:

  • Human liver microsomes (HLMs)

  • This compound stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system

  • CYP-specific substrate

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a series of dilutions of this compound in the incubation buffer.

  • In a 96-well plate, add the HLM, this compound dilutions (or vehicle control), and incubation buffer.

  • For time-dependent inhibition (TDI) of CYP3A4: Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) in the presence of NADPH. For direct inhibition, proceed to the next step without pre-incubation with NADPH.

  • Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the this compound concentration and determine the IC50 value using a suitable software.

Protocol for LDH Cytotoxicity Assay

This protocol provides a method to assess the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution

  • LDH assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time.

  • Include control wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

  • After the incubation period, centrifuge the plate.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the time specified in the kit's protocol (e.g., 30 minutes).

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

cluster_0 CYP3A4-Mediated Drug Metabolism cluster_1 Inhibition by this compound Drug Drug (Substrate) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 Metabolite Metabolite CYP3A4->Metabolite NADP NADP+ CYP3A4->NADP NADPH NADPH NADPH->CYP3A4 This compound This compound This compound->CYP3A4 Inhibition

Caption: CYP3A4 Metabolism and Inhibition by this compound.

start Start: Experiment with this compound decision1 Is there unexpected cytotoxicity? start->decision1 process1 Perform LDH Cytotoxicity Assay decision1->process1 Yes decision3 Are results inconsistent with CYP3A4/5 inhibition? decision1->decision3 No decision2 Is cytotoxicity concentration-dependent? process1->decision2 solution1 Lower this compound concentration decision2->solution1 Yes process3 Consider broader off-target screening (e.g., kinase panel) decision2->process3 No end1 Continue experiment solution1->end1 decision3->end1 No process2 Assess off-target enzyme activity (e.g., other CYPs) decision3->process2 Yes process2->process3 solution2 Use alternative, structurally different CYP3A4/5 inhibitor process3->solution2 solution2->end1

Caption: Troubleshooting Workflow for this compound Off-Target Effects.

cluster_0 Hypothetical Kinase Signaling Pathway cluster_1 Potential Off-Target Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse This compound This compound (Hypothetical Off-Target) This compound->Kinase2 Inhibition

Caption: Hypothetical Off-Target Inhibition of a Kinase Pathway.

References

Troubleshooting poor Azamulin solubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Azamulin.

Troubleshooting Poor this compound Solubility

My this compound is not dissolving in my aqueous buffer. What should I do?

This compound is sparingly soluble in aqueous buffers. Direct dissolution in aqueous media is often challenging. The recommended method is to first dissolve this compound in an organic solvent and then dilute this stock solution into your aqueous buffer.

Key Troubleshooting Steps:

  • Utilize an Organic Co-Solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). The solubility in these solvents is approximately 30 mg/mL.

  • Step-wise Dilution: While vortexing or stirring your aqueous buffer, slowly add the this compound stock solution to the desired final concentration. This gradual dilution can help prevent precipitation.

  • Consider the Final Co-solvent Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations may affect biological systems. It is advisable to keep the final co-solvent concentration as low as possible.

  • Temperature Considerations: While specific data on the effect of temperature on this compound solubility is limited, for most solids, solubility increases with temperature. Gentle warming of the buffer during dissolution may help. However, be cautious about the thermal stability of this compound and your other experimental components.

  • Sonication: If precipitation occurs, brief sonication of the solution may help to redissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.

Q2: What is the expected solubility of this compound in a buffer containing a co-solvent?

A2: The solubility of this compound is approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2). One study also reported an aqueous solubility of >300 µM in a buffer containing 1% DMSO.

Q3: How should I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day. For longer-term storage, it is best to store this compound as a solid at -20°C, where it is stable for at least four years.

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Direct dissolution in aqueous buffers is not recommended due to its sparingly soluble nature. The preferred method is to first create a stock solution in an organic solvent.

Q5: My solution appears cloudy after adding the this compound stock. What should I do?

A5: Cloudiness or precipitation indicates that the solubility limit has been exceeded. You can try the following:

  • Reduce the final concentration of this compound.

  • Increase the proportion of the organic co-solvent (while being mindful of its effect on your experiment).

  • Gently warm the solution.

  • Briefly sonicate the solution.

Quantitative Solubility Data

Solvent/Buffer SystemReported Solubility
Ethanol~30 mg/mL
Dimethyl sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
Aqueous Buffer with 1% DMSO>300 µM

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general procedure for preparing an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound (crystalline solid)

  • Organic solvent (e.g., ethanol or DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL or 30 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved.

  • Dilute into Aqueous Buffer:

    • In a separate tube, add the desired volume of your aqueous buffer.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution to reach your final desired concentration.

    • Continue to vortex for a few seconds to ensure thorough mixing.

  • Inspect for Precipitation:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If the solution is clear, it is ready for use.

    • If precipitation is observed, refer to the troubleshooting section.

Note: Prepare fresh aqueous solutions of this compound daily and do not store them for more than one day.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_dissolution Initial Dissolution Strategy cluster_troubleshooting Troubleshooting Steps Start Poor this compound Solubility in Aqueous Buffer PrepStock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) Start->PrepStock Dilute Slowly Dilute Stock into Aqueous Buffer with Agitation PrepStock->Dilute CheckClarity Is the Solution Clear? Dilute->CheckClarity Success Solution Ready for Use CheckClarity->Success Yes Precipitation Precipitation or Cloudiness Observed CheckClarity->Precipitation No AdjustConcentration Lower Final This compound Concentration Precipitation->AdjustConcentration IncreaseCoSolvent Increase Co-solvent Ratio (check experimental tolerance) Precipitation->IncreaseCoSolvent GentleHeat Apply Gentle Heat Precipitation->GentleHeat Sonicate Briefly Sonicate Precipitation->Sonicate AdjustConcentration->Dilute IncreaseCoSolvent->Dilute GentleHeat->CheckClarity Sonicate->CheckClarity Experimental_Protocol cluster_stock Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_final Final Steps Weigh Weigh this compound Solid AddSolvent Add Organic Solvent (DMSO or Ethanol) Weigh->AddSolvent Dissolve Vortex to Dissolve AddSolvent->Dissolve AddStock Slowly Add Stock to Buffer (with vortexing) Dissolve->AddStock Buffer Prepare Aqueous Buffer Buffer->AddStock Inspect Inspect for Precipitation AddStock->Inspect Ready Solution Ready (Use within 24h) Inspect->Ready Clear Solution Troubleshoot Refer to Troubleshooting Guide Inspect->Troubleshoot Precipitation

Technical Support Center: Addressing the Metabolic Instability of Azamulin in Long Incubations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azamulin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic instability of this compound, particularly in experiments involving long incubation periods.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: The primary metabolic pathways for this compound involve both Phase I and Phase II enzymes. It is a known substrate and a potent, selective inhibitor of Cytochrome P450 3A4 (CYP3A4) and CYP3A5[1][2][3]. Additionally, a major metabolic route for this compound is direct glucuronidation, a Phase II conjugation reaction[1].

Q2: I'm observing a rapid disappearance of this compound in my initial time points during a long-term incubation. Is this expected?

A2: Yes, this is a known characteristic of this compound's metabolism. In human liver microsomes, this compound can undergo relatively rapid initial metabolism, which then tends to slow down over a longer incubation period[4]. It is crucial to include early time points in your experimental design to accurately capture this initial clearance phase.

Q3: My this compound concentration plateaus after a few hours in my hepatocyte incubation. Why is this happening?

A3: This observation is consistent with existing data. Studies in suspended human hepatocytes have shown that over 40% of this compound can remain present even after a 4-hour incubation[1]. This suggests that while there is initial metabolism, a significant fraction of the compound may be more stable or that the metabolizing enzymes become saturated or inhibited over time. For longer incubations, it's important to monitor the viability and metabolic capacity of the hepatocytes, as a decline in cell health can also lead to a plateau in metabolism[5].

Q4: Can this compound's inhibition of CYP3A4 affect its own metabolism in long incubations?

A4: Yes, this is a critical consideration. This compound is a time-dependent inhibitor of CYP3A4[1][3]. This means that as the incubation progresses, this compound can irreversibly inactivate the very enzyme responsible for its own metabolism. This mechanism-based inhibition can contribute to the slowing of its metabolic rate over time. When designing long-incubation experiments, it is important to be aware that the initial metabolic clearance rate may not be linear.

Q5: Are there other enzyme systems I should consider besides CYP3A4 for this compound's metabolism?

A5: While CYP3A4 is a key player, direct glucuronidation is a major metabolic pathway for this compound[1]. Therefore, the activity of UDP-glucuronosyltransferases (UGTs) is also highly relevant. This compound has been observed to cause minor inhibition of some UGT isoforms[1][2]. For long-term studies, especially in systems with comprehensive enzyme expression like hepatocytes, considering the contribution of both CYP3A and UGT pathways is essential for a complete understanding of its metabolic fate.

Troubleshooting Guides

Issue 1: High variability in this compound clearance between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell density or protein concentration. Ensure precise and consistent cell counting for hepatocytes or protein quantification for microsomal fractions in every experiment.[5]
Variability in enzyme activity between batches of hepatocytes or microsomes. Qualify each new batch of cells or microsomes with a known probe substrate before initiating experiments with this compound.
Inconsistent solvent concentration. Maintain a final solvent (e.g., DMSO) concentration below 0.1% in all incubations to avoid effects on enzyme activity.[6]
Degradation of this compound in stock solution. This compound is stable in acetonitrile for up to 12 days.[7] For aqueous solutions, it is recommended to prepare them fresh.[8]

Issue 2: Faster than expected clearance of this compound in long-term hepatocyte cultures.

Possible Cause Troubleshooting Step
High metabolic activity of the hepatocyte lot. Characterize the metabolic capacity of the hepatocyte lot with substrates for both Phase I and Phase II enzymes.
Induction of metabolizing enzymes over the long incubation period. If the experimental design allows, consider including an inhibitor of transcription (e.g., actinomycin D) to prevent enzyme induction.
Contribution of extrahepatic metabolism if using a co-culture system. If applicable, run parallel experiments with monocultures to dissect the contribution of each cell type to the overall metabolism.

Issue 3: Slower than expected clearance or no metabolism of this compound.

Possible Cause Troubleshooting Step
Loss of hepatocyte viability and metabolic function over time. Monitor cell viability (e.g., using a trypan blue exclusion assay) and the metabolic activity of control compounds at each time point. Plated hepatocytes are generally preferred for incubations longer than 4 hours.[5][9]
Insufficient cofactor availability in microsomal incubations. For long incubations with microsomes, consider a cofactor-regenerating system to ensure sustained enzyme activity.
Inhibition of metabolizing enzymes by this compound itself. As this compound is a time-dependent inhibitor of CYP3A4, its metabolism is expected to slow down. Analyze early time points to capture the initial rate.[1][3]
Low expression of relevant metabolizing enzymes in the chosen in vitro system. Ensure the selected system (e.g., specific cell line or recombinant enzyme) expresses adequate levels of CYP3A4/5 and relevant UGTs.

Data Summary

Table 1: In Vitro Metabolic Stability of this compound

Test SystemIncubation Time (hours)This compound Concentration% Parent RemainingReference
Suspended Human Hepatocytes43 µM>40%[1]
Human Liver Microsomes25 µMConcentration-dependent decrease[4]

Table 2: Inhibitory Profile of this compound

EnzymeInhibition TypeIC50 ValueNotesReference
CYP3A4/5Time-dependent0.03-0.24 µMPotent and selective inhibition.[1][7][10]
Various UGTsMinor InhibitionNot specified~20-30% inhibition observed.[1][2]
Other P450sNot significant>100-fold higher than CYP3AHighly selective for CYP3A family.[1][7][10]

Experimental Protocols

Protocol 1: Hepatocyte Stability Assay for Long Incubations (Plated)

  • Cell Plating: Seed cryopreserved human hepatocytes onto collagen-coated plates at a desired density. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution in pre-warmed incubation medium to the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1% DMSO).

  • Initiation of Incubation: Remove the medium from the hepatocyte monolayer and add the this compound-containing medium.

  • Time Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the incubation medium.

  • Sample Processing: Quench the metabolic reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Cell Viability Assessment: At the end of the experiment, assess hepatocyte viability to ensure the observed clearance is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Microsomal Stability Assay with a Cofactor-Regenerating System

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (dissolved in a minimal amount of organic solvent) to the pre-warmed mixture to start the reaction.

  • Time Point Sampling: At selected time points, take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing and Analysis: Vortex and centrifuge the samples. Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.

  • Control Incubations: Include negative controls without the NADPH-regenerating system to assess non-enzymatic degradation and controls with a known stable compound to verify the metabolic activity of the microsomes.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time to determine the rate of metabolism. Calculate the half-life and intrinsic clearance.

Visualizations

Azamulin_Metabolism_Pathway This compound This compound PhaseI Phase I Metabolism This compound->PhaseI PhaseII Phase II Metabolism This compound->PhaseII CYP3A4_5 CYP3A4/CYP3A5 PhaseI->CYP3A4_5 UGTs UGTs PhaseII->UGTs Oxidized_Metabolites Oxidized Metabolites CYP3A4_5->Oxidized_Metabolites Oxidation Glucuronide_Conjugate Glucuronide Conjugate UGTs->Glucuronide_Conjugate Glucuronidation

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Cells Prepare Hepatocytes or Microsomes Incubate Incubate at 37°C Prep_Cells->Incubate Prep_this compound Prepare this compound Dosing Solution Prep_this compound->Incubate Time_Sample Collect Samples at Time Points Incubate->Time_Sample Quench Quench Reaction & Process Samples Time_Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Calculate Clearance Parameters LCMS->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

Caption: Troubleshooting decision tree for this compound stability assays.

References

Technical Support Center: Mitigating the Impact of Azamulin's Solvent on Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the impact of Azamulin's solvent on your assay performance.

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues related to the use of solvents with this compound in various experimental settings.

Issue 1: Unexpected or Inconsistent Assay Results

Question: My assay results are variable and not reproducible when using this compound. How can I troubleshoot this?

Answer: Inconsistent results are often linked to the solvent used to dissolve this compound. Here’s a step-by-step guide to address this issue:

1. Solvent Selection and Preparation:

  • Solubility: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide at approximately 30 mg/mL.[1] It has poor solubility in aqueous buffers.

  • Stock Solutions: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]

  • Working Dilutions: For aqueous-based assays, first dissolve this compound in an organic solvent (e.g., ethanol) and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] Aqueous solutions of this compound should ideally be prepared fresh and not stored for more than one day.[1]

2. Solvent Control Experiments:

It is crucial to run parallel experiments with a "vehicle control" – the same concentration of the solvent used to dissolve this compound, but without the compound itself. This will help you distinguish the effect of the solvent from the effect of this compound.

3. Impact of Solvent on Assay Readout:

Different assay technologies can be affected by organic solvents.

  • Fluorescence-Based Assays: Solvents can quench or enhance the fluorescence of your reporter molecules.

  • Luminescence-Based Assays: Solvents might inhibit or stabilize the enzymes used in the assay (e.g., luciferase).

  • Absorbance-Based Assays: High concentrations of some solvents can affect the optical properties of the assay medium.

Experimental Workflow for Assessing Solvent Interference:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock in Organic Solvent B Prepare Serial Dilutions of this compound A->B D Add this compound Dilutions to Assay Wells B->D C Prepare Vehicle Control (Solvent Only) Dilutions E Add Vehicle Control to Separate Wells C->E G Incubate and Add Assay Reagents D->G E->G F Add No-Treatment Control (Buffer Only) F->G H Measure Assay Signal G->H I Compare Vehicle Control to No-Treatment Control H->I J Normalize this compound Data to Vehicle Control H->J I->J Identifies Solvent Effect

Caption: Experimental workflow for identifying and mitigating solvent interference.

Issue 2: this compound Precipitation in Assay Medium

Question: I am observing precipitation in my assay wells after adding this compound. What can I do to prevent this?

Answer: Precipitation of this compound upon dilution into aqueous assay media is a common issue due to its low aqueous solubility.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay does not exceed a level that is compatible with your assay and cell type. For many cell-based assays, the final DMSO or ethanol concentration should be kept below 1%, and ideally below 0.5%.

  • Solubilization Method: When preparing working solutions, add the this compound stock solution to the assay medium while vortexing or mixing to ensure rapid and uniform dispersion.

  • Temperature Effects: Temperature shifts can cause precipitation. Ensure all components (media, buffers, and this compound stock) are at the same temperature before mixing.

  • Media Components: Components in complex cell culture media can sometimes interact with the compound or solvent, leading to precipitation. If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to identify if media components are the cause.

Data Presentation: Solvent Compatibility for this compound

SolventMax Recommended Final Concentration (Cell-Based Assays)Notes
DMSO < 0.5%Can exhibit cytotoxicity at higher concentrations and may interfere with some enzymatic assays.
Ethanol < 1%Generally less toxic than DMSO but can also affect cell membrane integrity and enzyme activity at higher concentrations.
Dimethylformamide < 0.5%Use with caution due to higher potential for cytotoxicity.
Issue 3: Discrepancies in this compound's IC50 Values

Question: The IC50 value I determined for this compound is different from published values. Could the solvent be the cause?

Answer: Yes, the choice of solvent and the final solvent concentration can significantly impact the apparent potency of a compound. This compound is a potent and selective inhibitor of CYP3A4 and CYP3A5, with reported IC50 values in the nanomolar range for CYP3A inhibition.[2]

Factors Influencing IC50 Values:

  • Solvent-Target Interaction: The solvent can directly interact with the target protein, potentially altering its conformation and the binding of this compound.

  • Compound Availability: Poor solubility or precipitation at higher concentrations can lead to an overestimation of the IC50 value.

  • Assay-Specific Effects: As mentioned earlier, the solvent can interfere with the assay readout, leading to inaccurate measurements of activity.

Data Presentation: Illustrative Impact of Solvent on Apparent IC50

Assay TypeSolvent (Final Conc.)Apparent IC50 of this compound (Hypothetical)Rationale for Potential Difference
CYP3A4 Inhibition 0.1% DMSO50 nMDMSO at low concentrations generally has minimal impact on CYP activity.
1% DMSO75 nMHigher DMSO concentration may slightly alter enzyme conformation or compete for binding.
0.5% Ethanol60 nMEthanol may have a minor effect on enzyme kinetics.
Cell Viability (MTT) 0.5% DMSO10 µMThe apparent cytotoxicity could be a combination of this compound's effect and mild solvent toxicity.
2% DMSO5 µMHigher DMSO concentration is cytotoxic, leading to a lower apparent IC50 for the compound.
1% Ethanol12 µMEthanol at this concentration might have a slight protective or sensitizing effect depending on the cell line.

Experimental Protocols

Protocol: Assessing and Mitigating Solvent Effects in a Cell Viability Assay (Resazurin-Based)

This protocol provides a framework for testing the impact of different solvents on a resazurin-based cell viability assay when using this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Ethanol (200 proof, sterile)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Compound and Solvent Dilutions:

    • Prepare a 10 mM stock solution of this compound in both DMSO and ethanol.

    • Create a serial dilution of the this compound stocks in their respective solvents.

    • Create a parallel serial dilution of just DMSO and ethanol (vehicle controls) in the cell culture medium.

  • Treatment:

    • Add the this compound dilutions and vehicle control dilutions to the appropriate wells. Ensure the final solvent concentration is consistent across all treated wells. Include wells with untreated cells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to all wells and incubate for 1-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

Data Analysis Workflow:

data_analysis_workflow A Raw Fluorescence Readings B Subtract Blank (Medium + Resazurin) A->B C Calculate % Viability vs. Untreated Control B->C D Plot Dose-Response Curve for this compound C->D E Plot Dose-Response Curve for Vehicle Control C->E G Normalize this compound Data to Vehicle Control Data D->G F Determine Max Tolerated Solvent Concentration E->F E->G H Calculate IC50 for this compound F->H Informs Valid Concentration Range G->H

Caption: Data analysis workflow for a solvent interference experiment.

Signaling Pathways

This compound is a highly selective inhibitor of the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and CYP3A5.[2][3][4] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The primary signaling impact of this compound is the modulation of metabolic pathways dependent on CYP3A4.

CYP3A4 Inhibition Pathway:

cyp3a4_inhibition cluster_input Input cluster_process Process cluster_output Output This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Inhibits Substrate CYP3A4 Substrate (e.g., Drug X) Substrate->CYP3A4 Metabolized by Metabolite Metabolite (Inactive/Active) CYP3A4->Metabolite Produces NoMetabolism Accumulation of Substrate (Drug X) CYP3A4->NoMetabolism Leads to

Caption: Simplified pathway showing this compound's inhibition of CYP3A4-mediated metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound in cell-based assays?

A1: Both DMSO and ethanol can be used. The optimal choice depends on the specific cell line and assay. It is recommended to perform a solvent tolerance test to determine the maximum concentration of each solvent that does not affect cell viability or the assay readout. Generally, keeping the final concentration below 0.5% for DMSO and 1% for ethanol is a safe starting point.

Q2: My this compound stock solution in DMSO has frozen. Can I still use it?

A2: Yes, you can use a frozen DMSO stock solution. Thaw it at room temperature or in a 37°C water bath and ensure the solution is completely homogenous by vortexing before use. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.

Q3: Can I prepare a stock solution of this compound in PBS?

A3: It is not recommended to prepare a primary stock solution of this compound in PBS due to its very low solubility in aqueous buffers.[1] Always dissolve it in an organic solvent like DMSO or ethanol first, and then dilute this stock into your aqueous buffer or medium for your working concentration.

Q4: How does the choice of solvent affect the interpretation of my results with this compound?

A4: The solvent can introduce artifacts that may be misinterpreted as a biological effect of this compound. For example, if a high concentration of DMSO is used that is itself cytotoxic, you might incorrectly attribute the observed cell death solely to this compound. Always use a vehicle control to account for the effects of the solvent.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: this compound is known for its high selectivity for CYP3A enzymes.[2][3][4] Studies have shown minimal inhibition of other major cytochrome P450 enzymes.[4] However, as with any inhibitor, it is good practice to consider the possibility of off-target effects, especially at high concentrations. If you observe an unexpected phenotype, it may be worthwhile to perform counter-screens or consult the literature for any newly identified off-target activities.

References

Technical Support Center: Interpreting Sigmoidal Inhibition Curves with Azamulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Azamulin in their experiments and encountering sigmoidal inhibition curves. This document provides troubleshooting advice and frequently asked questions to help you interpret your data accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

A: this compound is an antibiotic that has been identified as a potent and selective inhibitor of Cytochrome P450 3A enzymes, particularly CYP3A4 and CYP3A5.[1][2][3][4] It is often used in in vitro studies to determine the contribution of these enzymes to the metabolism of new chemical entities.[1][5] this compound can exhibit both reversible and irreversible (mechanism-based) inhibition.[1][3]

Q2: We observed a sigmoidal (S-shaped) inhibition curve with this compound. What does this signify?

A: A sigmoidal dose-response curve is a common observation in pharmacology and can indicate several underlying mechanisms.[6][7][8] In the context of this compound, a sigmoidal inhibition curve, particularly with CYP3A5, is often indicative of positive homotropic cooperativity .[1] This means that the binding of the first this compound molecule to the enzyme's active site increases the affinity for the binding of a second this compound molecule.[1][9][10] The curve's steepness, quantified by the Hill coefficient, can provide insight into the degree of this cooperativity.[10][11]

Q3: What is a Hill coefficient and how does it relate to our sigmoidal curve?

A: The Hill coefficient is a parameter that describes the steepness of the sigmoidal curve and provides an indication of the cooperativity of binding.[10][11]

  • Hill Coefficient > 1: Suggests positive cooperativity, where the binding of one ligand molecule enhances the binding of subsequent molecules. This is consistent with the observed sigmoidal shape for this compound's interaction with CYP3A5.[1][9]

  • Hill Coefficient = 1: Indicates no cooperativity, and the binding curve will be hyperbolic, as is typically seen with this compound and CYP3A4.[1]

  • Hill Coefficient < 1: Suggests negative cooperativity, where the binding of one ligand molecule reduces the affinity for subsequent molecules.

Q4: Could the sigmoidal curve be an experimental artifact?

A: Yes, it is possible. While there is a known mechanism for this compound to produce a true sigmoidal curve, it's crucial to rule out experimental artifacts. Some potential causes include:

  • Incorrect baseline settings: In data analysis software, improperly set baseline corrections can sometimes result in a sigmoidal appearance of the amplification or inhibition curve.[12]

  • High signal noise: Excessive fluorescent noise in the early cycles of a kinetic assay can lead to an irregular, sometimes sigmoidal, curve shape.[12]

  • Incomplete curve: If the range of inhibitor concentrations is not wide enough, the full sigmoidal curve may not be captured, leading to potential misinterpretation.

Troubleshooting Guide

Issue: Our inhibition curve for this compound is sigmoidal, and we are unsure of the cause.

This guide will walk you through a logical process to determine if your sigmoidal curve is due to a mechanistic feature of this compound or an experimental artifact.

Step 1: Review Your Experimental System

  • Which enzyme are you studying?

    • CYP3A5: A sigmoidal curve is expected due to homotropic cooperativity, where two this compound molecules bind to the active site.[1] The binding of the first molecule facilitates the binding of the second.[1]

    • CYP3A4: A sigmoidal curve is less expected. Typically, this compound binds to CYP3A4 in a non-cooperative manner, resulting in a hyperbolic curve (Hill coefficient ≈ 1.0).[1] However, some studies have noted sigmoidal inhibition with certain substrates.[2][13] If you observe a sigmoidal curve with CYP3A4, consider the possibility of substrate-dependent effects or other experimental factors.

    • Human Liver Microsomes (HLMs): HLMs contain a mixture of CYP enzymes, including both CYP3A4 and CYP3A5. The overall inhibition curve may appear sigmoidal due to the contribution from CYP3A5.

Step 2: Analyze the Curve Parameters

  • Calculate the Hill Coefficient: Fit your data to a variable slope dose-response model to determine the Hill coefficient.[14]

    • A Hill coefficient significantly greater than 1.0 (e.g., ~1.7 for CYP3A5) strongly supports positive cooperativity.[1]

    • If the Hill coefficient is close to 1.0, the sigmoidal shape may be less pronounced or potentially an artifact.

Step 3: Scrutinize Your Experimental Protocol and Data

  • Concentration Range: Did your this compound concentration range span from no inhibition to maximal inhibition? An incomplete curve can be misleading.

  • Data Normalization: Ensure that your data is properly normalized to controls (0% and 100% inhibition).[14]

  • Pre-incubation Time: this compound can be a time-dependent inhibitor.[5] The potency of inhibition can increase with longer pre-incubation times.[5] Ensure your pre-incubation protocol is consistent.

  • Reagent Stability: Confirm the stability of this compound in your experimental buffer.[2][13]

Step 4: Rule Out Common Artifacts

  • Data Analysis Settings: Double-check the baseline correction and other analysis parameters in your software.[12]

  • Signal-to-Noise Ratio: Evaluate the background noise in your assay. High noise can distort the curve shape.[12]

Logical Troubleshooting Workflow

G start Start: Sigmoidal Inhibition Curve Observed enzyme_check Which enzyme is being used? start->enzyme_check cyp3a5 CYP3A5 enzyme_check->cyp3a5 cyp3a4 CYP3A4 enzyme_check->cyp3a4 hlm Human Liver Microsomes enzyme_check->hlm expected Sigmoidal curve is expected due to homotropic cooperativity. cyp3a5->expected unexpected Sigmoidal curve is less common. Proceed to data analysis check. cyp3a4->unexpected possible Sigmoidal curve is possible due to the presence of CYP3A5. hlm->possible data_check Analyze Curve Parameters (e.g., Hill Coefficient > 1?) expected->data_check unexpected->data_check possible->data_check protocol_review Review Experimental Protocol (Concentration range, normalization, etc.) data_check->protocol_review Yes artifact_check Check for Experimental Artifacts (Baseline, signal noise, etc.) data_check->artifact_check No / Unsure protocol_review->artifact_check conclusion_cooperativity Conclusion: Strong evidence for cooperative inhibition. artifact_check->conclusion_cooperativity Artifacts Ruled Out conclusion_artifact Conclusion: Potential experimental artifact. Refine protocol and re-run experiment. artifact_check->conclusion_artifact Artifacts Identified

Caption: Troubleshooting logic for sigmoidal this compound inhibition curves.

Data Presentation

Table 1: this compound Binding and Inhibition Parameters for CYP3A Enzymes
EnzymeParameterValueHill Coefficient (n)Reference
CYP3A5Kd7.1 ± 0.4 µM1.7 ± 0.1[1]
Kd1 (sequential)0.6 µMN/A[1]
Kd2 (sequential)3.4 µMN/A[1]
CYP3A4Kd2.0 µM1.0[1]
Spectral Ks3.5 µMN/A[2][13]
CYP3AIC50 range0.03 - 0.24 µMN/A[2][4]
Table 2: Effect of Pre-incubation on this compound IC50 in Human Hepatocytes
Pre-incubation TimeIC50 ValueReference
0 minutes1.0 µM[5]
10 minutes0.46 µM[5]
220 minutes0.13 µM[5]

Experimental Protocols

Protocol: In Vitro CYP3A Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a CYP3A enzyme (e.g., recombinant CYP3A4 or CYP3A5) using a fluorescent probe substrate.

1. Reagents and Materials:

  • Recombinant human CYP3A enzyme

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • CYP3A substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)

  • This compound stock solution (in a suitable solvent like acetonitrile or DMSO)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate (black, for fluorescence readings)

  • Plate reader with appropriate filters for the chosen substrate

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions to microplate prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme/buffer mix add_enzyme Add enzyme mix to wells prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 10 min at 37°C) to allow inhibitor-enzyme interaction add_enzyme->pre_incubate initiate_rxn Initiate reaction by adding NADPH regenerating system and substrate pre_incubate->initiate_rxn incubate_rxn Incubate at 37°C for a defined time (e.g., 15 min) initiate_rxn->incubate_rxn stop_rxn Stop reaction (e.g., with acetonitrile or by cooling) incubate_rxn->stop_rxn read_plate Read fluorescence on a plate reader stop_rxn->read_plate calc_inhibition Calculate percent inhibition relative to vehicle control read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[this compound] and fit to a variable slope model calc_inhibition->plot_curve

Caption: Workflow for a typical in vitro CYP3A inhibition assay.

3. Assay Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the reaction buffer to cover a wide concentration range (e.g., from 0.001 µM to 100 µM). Also, prepare a vehicle control (buffer with the same final concentration of solvent as the highest this compound concentration).

  • Plate Setup: Add a small volume (e.g., 10 µL) of each this compound dilution and the vehicle control to the wells of the 96-well plate.

  • Enzyme Addition: Add the recombinant CYP3A enzyme solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for time-dependent inhibition if this is being investigated.[5]

  • Reaction Initiation: Start the reaction by adding a mixture of the NADPH regenerating system and the fluorescent substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a fixed period during which the reaction proceeds linearly.

  • Reaction Termination: Stop the reaction, for example, by adding a quenching solvent like acetonitrile.

  • Fluorescence Reading: Measure the fluorescent signal using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model with a variable slope to determine the IC50 and the Hill coefficient.[14]

Signaling Pathway: this compound Interaction with CYP3A5

G E CYP3A5 (E) EA E-Azamulin (EA) EAA E-Azamulin-Azamulin (EAA) Inhibited Inhibited Enzyme EAA->Inhibited Inhibition of Substrate Metabolism A1 This compound (A) A1->E K_d1 A2 This compound (A) A2->EA K_d2 (Higher Affinity)

Caption: Cooperative binding of two this compound molecules to CYP3A5.

References

Impact of pre-incubation time on Azamulin's inhibitory potency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azamulin and its impact on bacterial ribosome function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as an antibiotic?

This compound is a member of the pleuromutilin class of antibiotics. Its antibacterial activity stems from the inhibition of bacterial protein synthesis.[1][2] Specifically, this compound binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][4] The tricyclic mutilin core of the molecule anchors it to the A-site of the PTC, while its C14 side chain extends into the P-site. This binding sterically hinders the correct positioning of aminoacyl-tRNAs, thereby preventing peptide bond formation and halting protein synthesis.[4]

Q2: How does pre-incubation time affect the inhibitory potency (IC50) of this compound on the ribosome?

Currently, there is limited direct evidence in the scientific literature to suggest that pre-incubation time significantly alters the IC50 of this compound against the bacterial ribosome in a time-dependent manner, as is observed with its inhibition of certain cytochrome P450 enzymes.[5] However, the binding of pleuromutilins to the ribosome can be influenced by incubation conditions. For instance, studies with the related pleuromutilin, tiamulin, have shown that heating ribosomes to 40°C in the presence of the antibiotic can restore binding capacity, suggesting that conformational changes in the ribosome may play a role in the binding process. While this does not directly demonstrate a time-dependent increase in potency at a constant temperature, it highlights the importance of standardized incubation conditions for reproducible results.

Kinetic studies on another pleuromutilin, retapamulin, have shown that it binds with high affinity to the ribosome, with measurable association and dissociation rates.[6][7] This binding is characterized by an induced-fit mechanism, where the ribosome undergoes conformational changes upon drug binding to tighten the interaction.[8] While these are rapid processes, ensuring that the binding has reached equilibrium is crucial for accurate IC50 determination. Therefore, a brief pre-incubation period may be beneficial to allow for the binding equilibrium to be reached before initiating the translation reaction.

Q3: What are typical IC50 values for pleuromutilin derivatives in in vitro translation assays?

The IC50 values for pleuromutilin derivatives can vary depending on the specific compound, the bacterial species from which the ribosomes are derived, and the assay conditions. Below is a summary of reported IC50 values for some pleuromutilins in Staphylococcus aureus cell-free in vitro transcription-translation systems.

CompoundTarget OrganismIC50 (µg/mL)
LefamulinS. aureus0.02
BC-3205S. aureus0.08
TiamulinS. aureus0.10

Data sourced from a study on a novel pleuromutilin antibacterial compound.

Q4: Are there known resistance mechanisms to this compound and other pleuromutilins?

Resistance to pleuromutilins is relatively rare and tends to develop slowly.[9] The primary binding site on the 23S rRNA is highly conserved, which limits the potential for resistance-conferring mutations.[9] When resistance does occur, it is often associated with mutations in the genes encoding ribosomal protein L3 or in the 23S rRNA at or near the peptidyl transferase center.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in IC50 values between experiments. 1. Inconsistent pre-incubation time or temperature. 2. Ribosome preparations have varying activity. 3. Inaccurate inhibitor concentrations.1. Standardize a pre-incubation step (e.g., 10-15 minutes at 37°C) to ensure binding equilibrium. 2. Use freshly prepared or properly stored ribosomes and qualify each new batch. 3. Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.
No inhibition observed at expected concentrations. 1. Inactive this compound. 2. Degraded ribosomes. 3. Incorrect assay setup.1. Verify the integrity and purity of the this compound stock. 2. Test the activity of the ribosomal preparation with a known inhibitor as a positive control. 3. Double-check all reagent concentrations and the composition of the reaction buffer.
Incomplete inhibition at high this compound concentrations. 1. This compound solubility limit exceeded. 2. Presence of a resistant sub-population of ribosomes.1. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells and does not exceed the recommended limit for the assay system. Check the aqueous solubility of this compound.[10][11] 2. If using ribosomes from a specific bacterial strain, consider the possibility of inherent resistance.

Experimental Protocols & Visualizations

Protocol: In Vitro Transcription/Translation Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of this compound using a coupled in vitro transcription/translation system, often employing a reporter gene like luciferase.

1. Reagents and Materials:

  • Coupled in vitro transcription/translation kit (e.g., S. aureus S30 extract system)

  • Plasmid DNA encoding a reporter gene (e.g., luciferase) under the control of a suitable promoter (e.g., T7)

  • This compound stock solution in an appropriate solvent (e.g., DMSO)

  • Amino acid mixture

  • Energy source (ATP, GTP) and regenerating system (creatine phosphate, creatine kinase)

  • Reaction buffer

  • Nuclease-free water

  • Luciferase assay reagent

  • Microplate luminometer

  • 384-well plates

2. Procedure:

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the reaction buffer. Ensure the final solvent concentration remains constant across all dilutions and in the no-inhibitor control.

  • Set up the Reaction Mixture: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and the energy source.

  • Pre-incubation with Inhibitor: Aliquot the master mix into the wells of a 384-well plate. Add the this compound dilutions to the respective wells. Include a no-inhibitor control (with solvent only) and a no-template control. Allow the mixture to pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for this compound to bind to the ribosomes.

  • Initiate Transcription/Translation: Add the reporter plasmid DNA to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measure Reporter Activity: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-template control) from all readings.

    • Normalize the data by expressing the luminescence in each well as a percentage of the no-inhibitor control.

    • Plot the percentage of activity versus the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Diagrams

G cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) PeptideBond Peptide Bond Formation Asite A-site Asite->PTC Psite P-site Psite->PTC This compound This compound This compound->Asite Binds to A-site This compound->Psite Side chain extends to P-site This compound->PeptideBond Blocks tRNA Aminoacyl-tRNA tRNA->Asite Attempts to bind

Caption: Mechanism of this compound's inhibitory action on the 50S ribosomal subunit.

G Start Start PrepDilutions Prepare this compound Serial Dilutions Start->PrepDilutions PrepMasterMix Prepare Transcription/ Translation Master Mix Start->PrepMasterMix AddInhibitor Add this compound Dilutions to Wells PrepDilutions->AddInhibitor Aliquot Aliquot Master Mix into 384-well Plate PrepMasterMix->Aliquot Aliquot->AddInhibitor PreIncubate Pre-incubate at 37°C (e.g., 15 min) AddInhibitor->PreIncubate AddDNA Add Reporter DNA to Initiate Reaction PreIncubate->AddDNA Incubate Incubate at 37°C (1-2 hours) AddDNA->Incubate MeasureLuminescence Add Luciferase Reagent & Measure Luminescence Incubate->MeasureLuminescence Analyze Analyze Data and Calculate IC50 MeasureLuminescence->Analyze End End Analyze->End

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Understanding Azamulin's Interaction with CYP3A4 and CYP3A5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the inhibition of cytochrome P450 enzymes CYP3A4 and CYP3A5 by Azamulin.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit different inhibition kinetics for CYP3A4 compared to CYP3A5?

This compound demonstrates distinct inhibitory profiles against CYP3A4 and CYP3A5 due to differences in their active site structures and resulting binding interactions. While this compound is a potent inhibitor of both enzymes, it acts as a mechanism-based (suicide) inhibitor of CYP3A4, whereas its time-dependent inhibition of CYP3A5 is reported to be either very slow or nonexistent[1][2]. This difference is primarily attributed to the unique cooperative binding of two this compound molecules within the CYP3A5 active site, a phenomenon not observed with CYP3A4[1]. This specific binding orientation in CYP3A5 may restrict the formation of a reactive metabolite necessary for irreversible inhibition[1].

Q2: What are the key structural differences between the active sites of CYP3A4 and CYP3A5 that influence this compound binding?

CYP3A4 and CYP3A5 share high sequence homology, but subtle differences in their active site architecture lead to differential ligand binding. The active site of CYP3A5 is characterized as being taller and narrower than that of CYP3A4[3][4][5]. This variation in size and shape, along with differences in key amino acid residues within the binding pocket, contributes to the distinct binding modes and affinities for various substrates and inhibitors, including this compound[6][7]. For instance, the flexibility of the F-F' region in CYP3A4 allows it to accommodate a wider range of ligands compared to the more constrained active site of CYP3A5[3][6].

Q3: What type of inhibition does this compound exhibit towards CYP3A4?

This compound is characterized as a potent competitive and mechanism-based inhibitor of CYP3A4[8][9]. The mechanism-based inhibition is time- and NADPH-dependent, indicating that this compound is metabolically activated by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation[8][9][10].

Q4: How does the inhibition of CYP3A5 by this compound differ from that of CYP3A4?

In contrast to its mechanism-based inhibition of CYP3A4, this compound's inhibition of CYP3A5 is primarily reversible and exhibits homotropic cooperativity. This means that the binding of the first this compound molecule to the CYP3A5 active site facilitates the binding of a second molecule[1]. This cooperative binding results in a stacked, antiparallel orientation of the two this compound molecules within the active site[1]. This unique binding mode in CYP3A5 is thought to prevent the metabolic activation required for time-dependent inhibition[1].

Quantitative Data Summary

The following tables summarize the reported inhibition parameters for this compound against CYP3A4 and CYP3A5.

Table 1: IC50 Values for this compound Inhibition

EnzymeSubstrateIC50 (µM)Source
CYP3A47-Benzyloxy-4-trifluoromethylcoumarin0.130[11]
CYP3A4Testosterone0.03 - 0.24[9][11][12]
CYP3A4Midazolam0.03 - 0.24[9][11][12]
CYP3A5Not Specified15-fold higher than CYP3A4[9][12][13]
CYP3A7Not Specified13-fold higher than CYP3A4[9][12][13]

Table 2: Spectral Dissociation Constant (Ks)

EnzymeLigandKs (µM)Source
CYP3A4This compound1.7 - 3.5[8][9]

Experimental Protocols

General Protocol for CYP Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific CYP isozyme using human liver microsomes or recombinant enzymes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., acetonitrile or DMSO)[9][14].

    • Prepare serial dilutions of the test compound to achieve a range of final concentrations in the incubation mixture[15][16]. The final solvent concentration should be kept low (typically <1%, preferably <0.5%) to avoid affecting enzyme activity[14].

    • Prepare a solution of human liver microsomes or recombinant CYP enzyme in an appropriate buffer (e.g., potassium phosphate buffer)[16][17].

    • Prepare a solution of a specific probe substrate for the CYP isozyme being tested[16].

    • Prepare a solution of the NADPH-regenerating system[14].

  • Incubation:

    • The assay is typically conducted in a 96-well plate format[15].

    • For direct inhibition: Add the microsomes/recombinant enzyme, buffer, and a range of inhibitor concentrations to the wells. Pre-incubate for a short period at 37°C[14].

    • For time-dependent inhibition: Pre-incubate the microsomes/recombinant enzyme and inhibitor with the NADPH-regenerating system for a defined period (e.g., 30 minutes) before adding the substrate[14]. A control incubation without NADPH should also be included[14].

    • Initiate the metabolic reaction by adding the probe substrate to all wells.

    • Incubate the plate at 37°C for a specific duration, ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a suitable quenching solution (e.g., ice-cold acetonitrile or methanol)[16].

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated analytical method, such as LC-MS/MS[16][17].

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control[16].

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model[16][17].

Visualizations

G Figure 1: Differential Inhibition of CYP3A4 and CYP3A5 by this compound cluster_CYP3A4 CYP3A4 Inhibition Pathway cluster_CYP3A5 CYP3A5 Inhibition Pathway A4 This compound A4_CYP3A4 Reversible Binding A4->A4_CYP3A4 CYP3A4 CYP3A4 Metabolism Metabolic Activation (NADPH-dependent) CYP3A4->Metabolism Inactive_CYP3A4 Inactive CYP3A4 A4_CYP3A4->CYP3A4 Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Covalent_Binding Covalent Binding Reactive_Metabolite->Covalent_Binding Covalent_Binding->Inactive_CYP3A4 A5 This compound A5_CYP3A5_1 Initial Binding A5->A5_CYP3A5_1 A5_CYP3A5_2 Cooperative Binding (Second Molecule) A5->A5_CYP3A5_2 CYP3A5 CYP3A5 Ternary_Complex Stable Ternary Complex (2 this compound + CYP3A5) CYP3A5->Ternary_Complex A5_CYP3A5_1->CYP3A5 A5_CYP3A5_2->Ternary_Complex Reversible_Inhibition Reversible Inhibition Ternary_Complex->Reversible_Inhibition Reversible_Inhibition->CYP3A5 Dissociation

Caption: Differential inhibition pathways of CYP3A4 and CYP3A5 by this compound.

G Figure 2: Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate, NADPH) Start->Prepare_Reagents Incubation Incubate Enzyme and Inhibitor Prepare_Reagents->Incubation Add_Substrate Initiate Reaction with Substrate Incubation->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Terminate_Reaction Terminate Reaction Incubate_Reaction->Terminate_Reaction Analyze_Metabolite Analyze Metabolite Formation (LC-MS/MS) Terminate_Reaction->Analyze_Metabolite Calculate_Inhibition Calculate % Inhibition Analyze_Metabolite->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Technical Support Center: Ensuring Complete Inhibition of CYP3A4 with Azamulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Azamulin as a selective inhibitor of Cytochrome P450 3A4 (CYP3A4). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a CYP3A4 inhibitor?

A1: this compound is a semi-synthetic antibiotic that has been identified as a potent and highly selective mechanism-based inhibitor of CYP3A4.[1][2] Its high selectivity makes it a valuable tool for in vitro reaction phenotyping studies to determine the contribution of CYP3A4 to the metabolism of a test compound, often replacing less specific inhibitors like ketoconazole.[1]

Q2: What is the mechanism of CYP3A4 inhibition by this compound?

A2: this compound is a mechanism-based inhibitor, also known as a suicide inhibitor.[1] This means that this compound itself is a substrate for CYP3A4, and during the catalytic process, it is converted into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[3] This inhibition is time- and NADPH-dependent.[2][3]

Q3: What concentration of this compound is required for complete inhibition of CYP3A4?

A3: A concentration of 3 µM this compound has been shown to achieve over 90% inhibition of CYP3A4/5 activity in human hepatocytes.[4][5] However, the optimal concentration can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzymes) and incubation conditions.

Q4: Does this compound inhibit other CYP isoforms or drug-metabolizing enzymes?

A4: this compound is highly selective for CYP3A4 and CYP3A5.[2][4] At a concentration of 3 µM, it shows minimal inhibition (<20%) of other P450 enzymes.[4] Some minor inhibition of certain UGTs (~20%-30%) has been observed.[4]

Q5: Is a pre-incubation step necessary when using this compound?

A5: Yes, a pre-incubation step in the presence of NADPH is crucial for maximizing the inhibitory potency of this compound due to its mechanism-based nature.[2][5] Pre-incubating this compound with the enzyme system and NADPH allows for the formation of the reactive metabolite that inactivates CYP3A4. A pre-incubation of just 10 minutes can significantly increase its inhibitory effect.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or variable inhibition of CYP3A4 activity. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific experimental system. 2. Inadequate Pre-incubation: The pre-incubation time with NADPH may be too short or omitted.[2][5] 3. Probe Substrate Selection: The inhibitory effect of this compound can be influenced by the CYP3A4 probe substrate used.[6] 4. High Protein Concentration: A high concentration of microsomes or hepatocytes can lead to non-specific binding of this compound, reducing its effective concentration.1. Optimize this compound Concentration: Perform a concentration-response curve to determine the IC50 in your specific assay system. A concentration of 3 µM is a good starting point for hepatocytes.[4] 2. Implement or Optimize Pre-incubation: Include a pre-incubation step of at least 10 minutes with this compound and an NADPH-generating system before adding the probe substrate.[5] 3. Evaluate Probe Substrate: If possible, test another validated CYP3A4 probe substrate to confirm the results. Midazolam and testosterone are commonly used.[2] 4. Adjust Protein Concentration: If high protein concentrations are necessary, consider increasing the this compound concentration accordingly.
Observed inhibition is lower than expected based on literature values. 1. Differences in Experimental Systems: IC50 values can vary significantly between human liver microsomes (HLMs), recombinant enzymes, and hepatocytes.[2][6] 2. CYP3A5 Contribution: In systems expressing both CYP3A4 and CYP3A5, the overall inhibition may reflect the combined activity. This compound also inhibits CYP3A5, but with slightly lower potency.[2] 3. Solubility Issues: Although this compound has good aqueous solubility (>300 µM), improper dissolution could lead to a lower effective concentration.[2]1. System-Specific Validation: It is crucial to determine the IC50 of this compound in your specific experimental setup rather than relying solely on literature values. 2. Consider CYP3A5 Genotype: When using human-derived materials, be aware of the CYP3A5 genotype, as it can influence the overall CYP3A-mediated metabolism.[4] 3. Ensure Proper Dissolution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., acetonitrile) and ensure complete dissolution before diluting into the assay buffer.[2]
Inconsistent results between experiments. 1. Variability in Reagents: Inconsistent activity of the NADPH-generating system or degradation of this compound stock solutions. 2. Pipetting Errors: Inaccurate dispensing of small volumes of inhibitor or substrate. 3. Incubation Time and Temperature: Variations in incubation times and temperatures can affect enzyme activity and the rate of mechanism-based inhibition.1. Use Fresh Reagents: Prepare fresh NADPH-generating system for each experiment. Store this compound stock solutions properly; it is stable in acetonitrile for up to 12 days.[2] 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Standardize Incubation Conditions: Use a calibrated incubator or water bath and a precise timer to ensure consistent incubation conditions.

Quantitative Data Summary

Table 1: IC50 Values of this compound for CYP3A Isoforms

CYP IsoformExperimental SystemProbe SubstrateIC50 (µM)Reference
CYP3A4Human Liver MicrosomesTestosterone~0.144[7]
CYP3A4Recombinant CYP3A47-Benzyloxy-4-trifluoromethylcoumarin0.03 - 0.24[2]
CYP3A4Recombinant CYP3A4Dibenzylfluorescein0.171 (no pre-incubation)[6]
CYP3A4Recombinant CYP3A4MidazolamVaries with pre-incubation[6]
CYP3A5Recombinant CYP3A57-Benzyloxy-4-trifluoromethylcoumarin~15-fold higher than CYP3A4[2]
CYP3A7Recombinant CYP3A77-Benzyloxy-4-trifluoromethylcoumarin~13-fold higher than CYP3A4[2]

Note: IC50 values are highly dependent on the experimental conditions and should be determined empirically in the user's specific assay system.

Experimental Protocols

Protocol 1: Determination of this compound IC50 for CYP3A4 in Human Liver Microsomes (HLMs)
  • Prepare Reagents:

    • Human Liver Microsomes (pooled from multiple donors).

    • This compound stock solution (e.g., 10 mM in acetonitrile).

    • CYP3A4 probe substrate stock solution (e.g., Midazolam, 10 mM in methanol).

    • NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Stopping solution (e.g., acetonitrile with an internal standard).

  • Pre-incubation:

    • In a 96-well plate, add phosphate buffer, HLM protein (e.g., 0.2 mg/mL final concentration), and varying concentrations of this compound (e.g., 0.01 µM to 10 µM).

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the pre-incubation by adding the NADPH-generating system.

    • Incubate for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Add the CYP3A4 probe substrate (e.g., Midazolam to a final concentration at its Km) to initiate the reaction.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the stopping solution.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow for CYP3A4 Inhibition Assay prep Prepare Reagents (HLMs, this compound, Substrate, NADPH) preinc Pre-incubation (HLMs + this compound + NADPH) 10 min @ 37°C prep->preinc reaction Initiate Reaction (Add Probe Substrate) 10 min @ 37°C preinc->reaction stop Terminate Reaction (Add Stopping Solution) reaction->stop analysis Analyze Metabolite (LC-MS/MS) stop->analysis data Calculate IC50 analysis->data

Caption: Workflow for determining the IC50 of this compound.

G cluster_pathway Mechanism of this compound-Mediated CYP3A4 Inhibition CYP3A4 Active CYP3A4 Complex CYP3A4- This compound Complex CYP3A4->Complex This compound This compound This compound->Complex Binding Metabolite Reactive Metabolite Complex->Metabolite Metabolism Inactive Inactive CYP3A4 Metabolite->Inactive Covalent Binding NADPH NADPH NADP NADP+ NADPH->NADP

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Inhibition start Incomplete Inhibition Observed check_conc Is this compound concentration optimal? start->check_conc check_preinc Is pre-incubation adequate? check_conc->check_preinc Yes optimize_conc Optimize concentration (Perform dose-response) check_conc->optimize_conc No check_substrate Is probe substrate appropriate? check_preinc->check_substrate Yes optimize_preinc Ensure ≥10 min pre-incubation with NADPH check_preinc->optimize_preinc No consider_substrate Consider alternative probe substrate check_substrate->consider_substrate Maybe resolved Inhibition Complete check_substrate->resolved Yes optimize_conc->resolved optimize_preinc->resolved consider_substrate->resolved

Caption: Troubleshooting flowchart for incomplete CYP3A4 inhibition.

References

How to handle Azamulin's chemical stability in stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Azamulin stock solutions to ensure chemical stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1] For many biological experiments, DMSO is a common choice, with solubility up to 10 mg/mL reported. Acetonitrile can also be used, and 1 mM stock solutions are easily prepared, while 10 mM solutions may require mild heat and sonication.[2]

Q2: How should I prepare aqueous solutions of this compound?

A2: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve this compound in ethanol.[1] This ethanolic stock solution can then be diluted with the aqueous buffer of choice, such as PBS (pH 7.2). Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 ethanol:PBS solution.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, this compound as a crystalline solid should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions prepared in organic solvents like acetonitrile have shown good chemical stability for up to 12 days.[2][3][4] It is strongly advised not to store aqueous solutions for more than one day due to decreased stability.[1] For optimal results, prepare fresh aqueous solutions daily or aliquot organic stock solutions and store them at -20°C or -80°C, minimizing freeze-thaw cycles.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded, especially when diluting a concentrated organic stock solution into an aqueous buffer. If you observe precipitation, you can try to redissolve the compound by gentle warming and vortexing. However, it is best to prepare a new solution, ensuring that the final concentration in the aqueous medium does not exceed its solubility limit. Consider preparing a more dilute initial stock solution in an organic solvent before further dilution.

Q5: How can I assess the stability of my this compound stock solution?

A5: The stability of this compound can be assessed by monitoring the concentration of the parent compound over time using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and reliable method for this purpose.[5][6] A significant decrease (typically >10%) in the concentration of this compound from its initial value indicates degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh stock solutions from solid this compound. If using an aqueous solution, ensure it is prepared fresh daily.[1] For organic stocks, verify storage conditions and duration. Consider aliquoting to avoid repeated freeze-thaw cycles.
Precipitation upon dilution in aqueous buffer Exceeding the aqueous solubility of this compound.Decrease the final concentration of this compound in the aqueous medium. Alternatively, increase the percentage of the initial organic solvent (e.g., ethanol) in the final aqueous solution, ensuring it is compatible with your experimental system.[1]
Color change in the solution Potential degradation of the compound.Discard the solution. Prepare a fresh solution from the solid starting material. Protect solutions from light and ensure proper storage temperatures.

Data Summary Tables

Table 1: Solubility of this compound

SolventReported SolubilityCitation
Ethanol, DMSO, Dimethylformamide~ 30 mg/mL[1]
DMSO10 mg/mL (clear solution)
1:1 Ethanol:PBS (pH 7.2)~ 0.5 mg/mL[1]
Acetonitrile1 mM (easily); 10 mM (with mild heat/sonication)[2]
Aqueous BuffersSparingly soluble (>300 µM)[1][3]

Table 2: Stability of this compound

FormStorage ConditionStabilityCitation
Crystalline Solid-20°C≥ 4 years[1]
In AcetonitrileRoom Temperature (assumed)Up to 12 days[2][3][4]
Aqueous SolutionRoom Temperature (assumed)Not recommended for > 1 day[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: 478.65 g/mol ). For 1 mL of a 10 mM solution, 4.7865 mg of this compound is needed.

  • Procedure:

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

This protocol provides a general workflow for assessing stability. Specific parameters such as the column, mobile phase, and gradient will need to be optimized for your specific HPLC system.

  • Objective: To determine the percentage of intact this compound remaining in a stock solution over time.

  • Procedure:

    • Prepare the this compound stock solution as described in Protocol 1.

    • At time zero (T=0), dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of this compound.

    • Store the stock solution under the desired test conditions (e.g., 4°C, room temperature).

    • At subsequent time points (e.g., 1, 3, 7, and 12 days), take another aliquot from the stock solution, prepare it in the same manner as the T=0 sample, and analyze it by HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Evaluation: A solution is generally considered stable if the percentage remaining is ≥ 90%.

Visualizations

G Workflow for this compound Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_aqueous Aqueous Solution (Short-term use) weigh Weigh Solid this compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw For each experiment dilute Dilute in Buffer/Media thaw->dilute use Use in Experiment Immediately dilute->use dissolve_eth Dissolve this compound in Ethanol dilute_aq Dilute with Aqueous Buffer dissolve_eth->dilute_aq use_aq Use Within One Day dilute_aq->use_aq

Caption: Workflow for preparing and using this compound solutions.

Caption: Troubleshooting logic for this compound solution stability.

References

Technical Support Center: The Influence of Probe Substrates on Azamulin IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different probe substrates on Azamulin IC50 values in cytochrome P450 (CYP) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: Why do I get different IC50 values for this compound when I use different probe substrates for the same CYP enzyme?

A1: The observed IC50 value of an inhibitor like this compound can be significantly influenced by the probe substrate used in the assay. This phenomenon, known as substrate-dependent inhibition, arises from the complex nature of cytochrome P450 enzyme kinetics. Factors contributing to this include:

  • Multiple Binding Sites: CYP enzymes, particularly CYP3A4, have large and flexible active sites that can accommodate multiple molecules simultaneously. The inhibitor and the substrate may bind to different sites or have overlapping binding sites, leading to varied inhibitory effects.

  • Conformational Changes: The binding of a specific substrate can induce conformational changes in the enzyme, altering the affinity and binding kinetics of the inhibitor.

  • Allosteric Effects: The substrate and inhibitor may interact at distinct sites on the enzyme, where the binding of one molecule influences the binding or activity of the other through allosteric mechanisms.

It has been observed that for some inhibitors, the range of IC50 values can vary dramatically depending on the fluorometric probe substrates used for CYP3A4.[1]

Q2: Which probe substrates are commonly used to assess this compound's inhibitory effect on CYP3A enzymes?

A2: Several probe substrates are utilized to characterize the inhibitory profile of this compound against CYP3A isoforms. Commonly employed substrates include:

  • Fluorometric Probes:

    • Dibenzylfluorescein (DBF)

    • 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

    • Luciferin-PPXE

  • LC-MS/MS-based Probes:

    • Midazolam

    • Testosterone

The choice of substrate can significantly impact the resulting IC50 value. For instance, studies have shown that this compound's IC50 values against CYP3A4 can differ when using DBF, luciferin-PPXE, or midazolam.[2]

Q3: How significant can the variation in this compound IC50 values be with different substrates?

A3: The variation can be substantial. For example, in one study, the IC50 values for this compound against CYP3A4 varied between 10- and 100-fold lower than for CYP3A7, depending on the probe substrate selected.[3] Another study on various inhibitors found that IC50 values for the four fluorometric substrates could vary from 2.1- to 195-fold.[1] This highlights the critical importance of specifying the probe substrate when reporting and comparing IC50 data.

Q4: Is this compound a reversible or irreversible inhibitor?

A4: this compound has been identified as a mechanism-based inhibitor (MDI) of CYP3A4, which means it is an irreversible inhibitor.[2] This is an important consideration in experimental design, as pre-incubation of this compound with the enzyme and NADPH is necessary to observe the full extent of its inhibitory potential.

Troubleshooting Guide

Issue 1: High variability in replicate IC50 measurements.

  • Possible Cause: Inconsistent pre-incubation times.

    • Solution: As a mechanism-based inhibitor, this compound's inhibitory effect is time-dependent. Ensure that the pre-incubation time of this compound with the microsomes and NADPH is consistent across all wells and experiments.

  • Possible Cause: Substrate concentration is too high or too low.

    • Solution: Use a substrate concentration at or near its Km value for the specific CYP isoform. This ensures the assay is sensitive to competitive inhibition.

  • Possible Cause: Inaccurate pipetting or dilution series.

    • Solution: Calibrate pipettes regularly and ensure accurate preparation of the inhibitor dilution series. Use a fresh tip for each dilution step.

Issue 2: IC50 values are significantly different from published data.

  • Possible Cause: Different probe substrate was used.

    • Solution: As detailed in this guide, the choice of probe substrate has a major impact on the IC50 value. Directly compare your results only to studies that have used the same substrate, enzyme source, and similar experimental conditions.

  • Possible Cause: Different enzyme source (e.g., recombinant enzyme vs. human liver microsomes).

    • Solution: The source of the enzyme can influence kinetic parameters. Be aware of the enzyme system used in the literature you are comparing your data to.

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Review and optimize assay parameters such as pH, temperature, and incubation time. Ensure the reaction is in the linear range with respect to time and protein concentration.

Issue 3: No inhibition is observed with this compound.

  • Possible Cause: Omission of the NADPH-generating system during pre-incubation.

    • Solution: this compound requires metabolic activation by the CYP enzyme to become an irreversible inhibitor. The pre-incubation step must include an NADPH-generating system.

  • Possible Cause: Degraded this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent and store them under recommended conditions.

  • Possible Cause: Incorrect enzyme or substrate used.

    • Solution: Verify the identity and activity of the CYP isoform and the probe substrate being used.

Data Presentation

Table 1: Effect of Different Probe Substrates on this compound IC50 Values (µM) for CYP3A Isoforms

Probe SubstrateCYP3A4 IC50 (µM)CYP3A5 IC50 (µM)CYP3A7 IC50 (µM)
Dibenzylfluorescein (DBF)~0.1~1.07~0.614
Luciferin-PPXE~0.156~2.34Not explicitly stated
Midazolam~0.0585~0.580Not explicitly stated
7-Benzyloxy-4-trifluoromethylcoumarin (BFC)0.130 (initial, 4-min incubation)Not explicitly statedNot explicitly stated

Note: The values presented are compiled from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The IC50 values for DBF, Luciferin-PPXE, and Midazolam are based on a study by Hanna et al. (2022). The BFC value is from Stresser et al. (2004).[2][4]

Experimental Protocols

General Protocol for Determining this compound IC50 using a Fluorometric Probe Substrate (e.g., BFC)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of the fluorometric probe substrate (e.g., BFC) in an appropriate solvent.

    • Prepare a working solution of the NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare the reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare the enzyme source (e.g., human liver microsomes or recombinant CYP3A4).

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of this compound in the reaction buffer to achieve a range of final concentrations for the IC50 curve.

  • Pre-incubation:

    • In a 96-well plate, add the enzyme source, the this compound dilutions (or vehicle control), and the NADPH-generating system.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for the mechanism-based inhibition to occur.

  • Reaction Initiation:

    • Add the fluorometric probe substrate to each well to initiate the reaction.

  • Signal Detection:

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths at multiple time points or at a single endpoint.

  • Data Analysis:

    • Calculate the rate of substrate metabolism for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Substrate, Buffer, NADPH, Enzyme) dilution Prepare this compound Dilution Series reagents->dilution preincubation Pre-incubation: Enzyme + this compound + NADPH dilution->preincubation initiation Initiate Reaction: Add Probe Substrate preincubation->initiation detection Measure Signal (Fluorescence) initiation->detection calculation Calculate % Inhibition detection->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Workflow for determining this compound IC50 values.

References

Validation & Comparative

Azamulin's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Cytochrome P450 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azamulin, a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5), is a valuable tool in drug metabolism studies. Understanding its cross-reactivity, or lack thereof, with other CYP450 isoforms is critical for accurately interpreting in vitro drug interaction data and predicting in vivo outcomes. This guide provides a comparative analysis of this compound's inhibitory effects on various CYP isoforms, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound's Inhibitory Potency

Experimental data consistently demonstrates this compound's high selectivity for the CYP3A subfamily. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human CYP450 isoforms. Lower IC50 values indicate greater inhibitory potency.

Cytochrome P450 IsoformIC50 (µM)Selectivity vs. CYP3A4Reference
CYP3A4 0.03 - 0.24 -[1][2]
CYP3A5~15-fold higher than CYP3A4Lower[1][2]
CYP3A7~13-fold higher than CYP3A4Lower[1][2]
CYP2J2~50-fold higher than CYP3A4Moderate[1][2]
CYP1A1>100-fold higher than CYP3A4High[1]
CYP1B1>100-fold higher than CYP3A4High[1]
CYP2B6>100-fold higher than CYP3A4High[1]
CYP2C8>100-fold higher than CYP3A4High[1]
CYP2C9>100-fold higher than CYP3A4High[1]
CYP2C19>100-fold higher than CYP3A4High[1]
CYP2D6>100-fold higher than CYP3A4High[1]
CYP2E1>100-fold higher than CYP3A4High[1]
CYP4F2>100-fold higher than CYP3A4High[1]
CYP4F12>100-fold higher than CYP3A4High[1]

Key Findings:

  • This compound is a highly potent inhibitor of CYP3A4, with IC50 values in the low nanomolar range.[1][2]

  • Its potency against CYP3A5 and CYP3A7 is approximately 13 to 15 times lower than against CYP3A4.[1][2]

  • For most other major CYP isoforms, the IC50 values are at least 100-fold higher, indicating a very high degree of selectivity.[1][2]

  • CYP2J2 is the only non-CYP3A isoform that shows moderate sensitivity to this compound, with an IC50 value approximately 50-fold higher than that for CYP3A4.[1][2]

  • At a concentration of 3 µM, this compound can achieve greater than 90% inhibition of CYP3A4/5 activity while causing less than 20% inhibition of other tested CYP isoforms.[3]

Experimental Protocols

The data presented above was generated using established in vitro methods to assess cytochrome P450 inhibition. The following is a generalized protocol based on these methodologies.

Objective: To determine the IC50 of this compound against various human cytochrome P450 isoforms.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP450 enzymes

  • This compound

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific probe substrates for each CYP isoform (see table below)

  • Control inhibitors for each CYP isoform

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2B6BupropionHydroxybupropion
CYP2C8AmodiaquineN-desethylamodiaquine
CYP2C9Diclofenac4'-hydroxydiclofenac
CYP2C19S-mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4/5Midazolam1'-hydroxymidazolam
CYP3A4/5Testosterone6β-hydroxytestosterone

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine human liver microsomes or recombinant CYP enzymes with the incubation buffer.

    • Add a series of concentrations of this compound (or control inhibitor).

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the metabolic reaction by adding the specific probe substrate and the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time (e.g., 10-30 minutes), stop the reaction by adding a quenching solution, such as cold acetonitrile. This also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of inhibition of metabolite formation at each this compound concentration relative to a vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable sigmoidal dose-response model to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro CYP450 inhibition assay.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Reagents Prepare Reagents (this compound, Substrates, Microsomes, NADPH) Incubate Incubate at 37°C (Microsomes + this compound) Reagents->Incubate StartRxn Initiate Reaction (Add Substrate + NADPH) Incubate->StartRxn Quench Terminate Reaction (Add Quenching Solution) StartRxn->Quench Process Process Sample (Centrifuge, Collect Supernatant) Quench->Process LCMS LC-MS/MS Analysis (Quantify Metabolite) Process->LCMS DataAnalysis Data Analysis (Calculate % Inhibition) LCMS->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50

Workflow for determining CYP450 inhibition.

References

How does Azamulin's potency compare to other CYP3A inhibitors like ritonavir?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Azamulin and ritonavir as inhibitors of the cytochrome P450 3A (CYP3A) enzyme subfamily. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their in vitro and in vivo studies.

Executive Summary

Both this compound and ritonavir are potent inhibitors of CYP3A enzymes, which are crucial for the metabolism of a large number of pharmaceuticals. Ritonavir generally exhibits a slightly higher potency in vitro, with reported IC50 values for CYP3A4 falling in the low nanomolar range. This compound is also a highly potent and selective inhibitor of CYP3A4, with IC50 values typically in the low to mid-nanomolar range. A key differentiator is their mechanism of inhibition; both are mechanism-based inhibitors, leading to irreversible inactivation of the enzyme. However, the specifics of their interactions with different CYP3A isoforms can vary.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound, ritonavir, and the well-characterized CYP3A inhibitor, ketoconazole. It is important to note that IC50 values can vary depending on the experimental conditions, including the specific CYP3A isoform, the substrate used, and the protein concentration.

InhibitorCYP3A IsoformIC50 (µM)SubstrateTest SystemReference
This compound CYP3A0.03 - 0.24Testosterone, Midazolam, 7-Benzyloxy-4-trifluoromethylcoumarinHuman Liver Microsomes (HLM), Recombinant CYP3A4[1][2][3]
CYP3A4~0.5Not specifiedPrimary Human Hepatocytes[4]
CYP3A4Varies with substrateDibenzylfluorescein, Luciferin-PPXE, MidazolamRecombinant CYP3A4[4][5]
Ritonavir CYP3A40.01 - 0.04Testosterone 6β-hydroxylationNot specified
CYP3A40.014Not specifiedHuman Liver Microsomes
CYP3A40.14 (without pre-incubation)TriazolamHuman Liver Microsomes
CYP3A40.07 (with pre-incubation)TriazolamHuman Liver Microsomes
Ketoconazole CYP3A<10Not specifiedNot specified[1][2][3]
CYP3A40.07TriazolamHuman Liver Microsomes

Mechanism of Inhibition

Both this compound and ritonavir are classified as mechanism-based inhibitors of CYP3A4. This means they are initially processed by the enzyme like a substrate, but are converted into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.

This compound has been shown to be a time-dependent, irreversible inhibitor of CYP3A4.[6] Pre-incubation of this compound with human liver microsomes in the presence of NADPH significantly increases its inhibitory potency, which is a hallmark of mechanism-based inhibition.[1][2][3] Studies indicate that this compound is a mechanism-based inactivator of CYP3A4 and CYP3A7, but not CYP3A5.[4]

Ritonavir is also a well-established potent mechanism-based inactivator of CYP3A4.[7][8][9][10] Its mechanism is complex and may involve multiple pathways, including the formation of a metabolic-intermediate complex (MIC) tightly bound to the heme iron, direct ligation of the unmodified drug to the heme, heme destruction, and covalent binding of a reactive intermediate to the apoprotein.[7][8][9][10]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of CYP3A4 inhibition and a typical experimental workflow for determining inhibitory potency.

CYP3A4_Inhibition_Pathway cluster_enzyme CYP3A4 Enzyme Cycle cluster_inhibition Mechanism-Based Inhibition CYP3A4_Fe3 CYP3A4 (Fe³⁺) Complex_ES [CYP3A4-Substrate] Complex CYP3A4_Fe3->Complex_ES Complex_EI [CYP3A4-Inhibitor] Complex CYP3A4_Fe3->Complex_EI Substrate Substrate (Drug) Substrate->Complex_ES CYP3A4_Fe2 CYP3A4 (Fe²⁺) Complex_ES->CYP3A4_Fe2 e⁻ (from NADPH) NADPH NADPH NADP NADP⁺ NADPH->NADP Complex_ESO2 [CYP3A4-Substrate-O₂] Complex CYP3A4_Fe2->Complex_ESO2 O2 O₂ O2->Complex_ESO2 Complex_ESO2->CYP3A4_Fe3 Substrate Oxidation H2O 2H₂O Complex_ESO2->H2O Product Metabolized Substrate Complex_ESO2->Product Inhibitor Inhibitor (this compound/Ritonavir) Inhibitor->Complex_EI Reactive_Metabolite Reactive Metabolite Complex_EI->Reactive_Metabolite Metabolic Activation Inactive_Enzyme Inactive CYP3A4 (Covalent Adduct) Reactive_Metabolite->Inactive_Enzyme Covalent Binding

Figure 1. Mechanism of CYP3A4 Inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) or Recombinant CYP3A4 Preincubation Pre-incubation: HLM + Inhibitor +/- NADPH (e.g., 30 min at 37°C) HLM->Preincubation Inhibitor_Stock Prepare Inhibitor Stock Solutions (e.g., this compound, Ritonavir) Inhibitor_Stock->Preincubation Substrate_Stock Prepare Substrate Stock Solution (e.g., Midazolam, Testosterone) Reaction_Start Initiate Reaction: Add Substrate Substrate_Stock->Reaction_Start Preincubation->Reaction_Start Incubation Incubate (e.g., 5-10 min at 37°C) Reaction_Start->Incubation Reaction_Stop Terminate Reaction (e.g., Acetonitrile) Incubation->Reaction_Stop LCMS LC-MS/MS Analysis of Metabolite Formation Reaction_Stop->LCMS Data_Analysis Data Analysis: Calculate % Inhibition LCMS->Data_Analysis IC50_Curve Generate IC50 Curve (% Inhibition vs. [Inhibitor]) Data_Analysis->IC50_Curve IC50_Value Determine IC50 Value IC50_Curve->IC50_Value

Figure 2. Experimental Workflow for IC50 Determination.

Experimental Protocols

The following is a generalized protocol for a CYP3A4 inhibition assay to determine the IC50 value of a test compound. Specific parameters may need to be optimized based on the inhibitor, substrate, and analytical method.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM) or recombinant human CYP3A4

  • Test inhibitor (e.g., this compound, ritonavir)

  • CYP3A4 probe substrate (e.g., midazolam, testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Assay Procedure (IC50 Shift Assay for Time-Dependent Inhibition):

This assay involves three sets of incubations to assess both direct and time-dependent inhibition.

  • Condition 1 (0-minute pre-incubation - Direct Inhibition):

    • Prepare a reaction mixture containing HLM and phosphate buffer.

    • Add the test inhibitor at various concentrations.

    • Immediately add the NADPH regenerating system and the probe substrate to initiate the reaction.

    • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by adding cold acetonitrile.

  • Condition 2 (30-minute pre-incubation without NADPH):

    • Prepare a reaction mixture containing HLM, phosphate buffer, and the test inhibitor at various concentrations.

    • Pre-incubate for 30 minutes at 37°C.

    • Add the NADPH regenerating system and the probe substrate to initiate the reaction.

    • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction.

  • Condition 3 (30-minute pre-incubation with NADPH - Time-Dependent Inhibition):

    • Prepare a reaction mixture containing HLM, phosphate buffer, the test inhibitor at various concentrations, and the NADPH regenerating system.

    • Pre-incubate for 30 minutes at 37°C.

    • Add the probe substrate to initiate the reaction.

    • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of control activity for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model (e.g., a four-parameter logistic equation).

  • A significant decrease in the IC50 value in the presence of NADPH pre-incubation (Condition 3) compared to the 0-minute pre-incubation (Condition 1) indicates time-dependent inhibition.

Conclusion

Both this compound and ritonavir are highly potent mechanism-based inhibitors of CYP3A4. Ritonavir appears to be slightly more potent based on the available IC50 data. The choice between these inhibitors will depend on the specific research question, the required selectivity for CYP3A isoforms, and the experimental system being used. For studies requiring a highly selective and potent CYP3A inhibitor, this compound is an excellent choice. For applications where maximal CYP3A inhibition is desired, such as in pharmacokinetic boosting, ritonavir remains a benchmark compound. Researchers should carefully consider the experimental conditions and the potential for differential effects on various CYP3A isoforms when interpreting data from studies using these inhibitors.

References

The Pleuromutilin Promise: Correlating In Vitro Inhibition to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pleuromutilin class of antibiotics, providing insights into the translation of laboratory data to clinical outcomes.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azamulin, a derivative of the pleuromutilin class of antibiotics, is a potent and selective inhibitor of the cytochrome P450 enzyme CYP3A4. While its chemical lineage places it within a class of established anti-infective agents, public domain data on its specific antimicrobial activity—both in vitro and in vivo—is conspicuously absent. This compound's development for human use was halted during Phase I clinical trials due to its significant inhibition of CYP3A4, a key enzyme in drug metabolism. Consequently, a direct correlation of its in vitro antimicrobial inhibition data with in vivo outcomes cannot be established.

This guide pivots to a broader analysis of the pleuromutilin class to provide a valuable comparative framework for researchers. By examining clinically successful pleuromutilins such as lefamulin, retapamulin, and the veterinary antibiotic tiamulin, we can explore the established correlation between in vitro susceptibility testing and in vivo efficacy that is characteristic of this class. This report summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the mechanism of action and the workflow for evaluating the in vitro-in vivo correlation of these important antibiotics.

The Pleuromutilin Antibiotics: A Comparative Overview

The pleuromutilin class of antibiotics exerts its bactericidal effect by inhibiting protein synthesis through a unique interaction with the 50S ribosomal subunit.[1] This distinct mechanism of action results in a low potential for cross-resistance with other antibiotic classes.[1] Several pleuromutilin derivatives have been successfully developed for clinical and veterinary use, demonstrating a predictable relationship between their in vitro activity and in vivo performance.

Data Presentation: In Vitro and In Vivo Performance of Key Pleuromutilins

The following tables summarize the in vitro minimum inhibitory concentrations (MICs) and the in vivo efficacy of selected pleuromutilin antibiotics against common bacterial pathogens.

Table 1: In Vitro Activity of Pleuromutilin Antibiotics (MIC µg/mL)

AntibioticStaphylococcus aureus (MRSA)Streptococcus pneumoniaeHaemophilus influenzaeMycoplasma pneumoniae
Lefamulin0.12/0.25 (MIC₅₀/₉₀)[2]0.12/0.25 (MIC₅₀/₉₀)[2]1/2 (MIC₅₀/₉₀)[2]≤0.015 (Range)
Retapamulin0.06/0.12 (MIC₅₀/₉₀)0.03/0.06 (MIC₅₀/₉₀)--
Tiamulin0.125 (MIC)--0.03 (MIC)[3]

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vivo Efficacy of Pleuromutilin Antibiotics in Animal Models

AntibioticAnimal ModelPathogenEfficacy EndpointOutcome
LefamulinNeutropenic murine thigh infection[4]S. aureus, S. pneumoniaeBacterial load reduction (log₁₀ CFU/thigh)Efficacy correlated with AUC₀₋₂₄/MIC ratio[4]
RetapamulinMurine surgical wound infection[5]S. aureus, S. pyogenesBacterial load reductionEfficacious with twice-daily topical application[5]
TiamulinNeutropenic chicken intratracheal infection[3]Mycoplasma gallisepticumBacterial load reductionEfficacy correlated with AUC₂₄h/MIC ratio[3]

AUC/MIC: Ratio of the area under the concentration-time curve to the minimum inhibitory concentration, a key pharmacokinetic/pharmacodynamic (PK/PD) index.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of pleuromutilin antibiotics is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay [6][7]

  • Preparation of Antibiotic Solutions: The pleuromutilin antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is cultured to a standardized turbidity (0.5 McFarland standard), which is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air (or other required atmospheric conditions for specific bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Assessment: Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antibiotics and to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with their activity.[8][9]

Protocol: Neutropenic Murine Thigh Infection Model [8][9][10]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This minimizes the contribution of the host immune system to bacterial clearance, allowing for a more direct assessment of the antibiotic's effect.

  • Infection: A standardized inoculum of the test pathogen is injected into the thigh muscle of the mice.

  • Antibiotic Administration: Treatment with the pleuromutilin antibiotic is initiated at a specified time post-infection. Various dosing regimens (different doses and frequencies) are typically evaluated.

  • Assessment of Bacterial Burden: At the end of the treatment period (usually 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The reduction in bacterial load (log₁₀ CFU/thigh) compared to untreated control animals is calculated. This data is then correlated with pharmacokinetic parameters (e.g., AUC, Cmax) and the MIC of the infecting organism to determine the predictive PK/PD index. For pleuromutilins, the AUC/MIC ratio has been shown to be the primary driver of efficacy.[3][4]

Mandatory Visualizations

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation and Prediction in_vitro MIC Determination (Broth Microdilution) animal_model Animal Infection Model (e.g., Murine Thigh) in_vitro->animal_model correlation In Vitro-In Vivo Correlation (IVIVC) in_vitro->correlation pk_pd_analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis animal_model->pk_pd_analysis pk_pd_analysis->correlation dose_prediction Clinical Dose Prediction correlation->dose_prediction

Caption: Workflow for establishing the in vitro-in vivo correlation of an antibiotic.

G ribosome 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) trna tRNA ribosome:f1->trna Prevents correct positioning pleuromutilin Pleuromutilin Antibiotic pleuromutilin->ribosome:f1 Binds to PTC inhibition Inhibition protein_synthesis Protein Synthesis (Elongation) trna->protein_synthesis inhibition->protein_synthesis Blocks peptide bond formation

Caption: Mechanism of action of pleuromutilin antibiotics on the bacterial ribosome.[1][11]

Conclusion

While this compound's journey as a human therapeutic was cut short due to its potent off-target effects on a critical metabolic enzyme, the pleuromutilin class to which it belongs remains a vital source of effective antibiotics. The strong correlation between in vitro MIC values and in vivo efficacy, primarily driven by the AUC/MIC ratio, is a hallmark of this class and has been instrumental in the successful development of drugs like lefamulin and retapamulin. For researchers and drug development professionals, the study of pleuromutilins offers a compelling case study in the successful translation of preclinical data to clinical application, underscoring the importance of establishing a robust in vitro-in vivo correlation early in the development process. Future development of pleuromutilin derivatives will undoubtedly continue to leverage this predictive relationship to bring new and effective treatments to combat bacterial infections.

References

Head-to-head comparison of Azamulin and CYP3cide for CYP3A4 inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of in vitro drug metabolism studies, the selective inhibition of cytochrome P450 enzymes is crucial for reaction phenotyping and predicting drug-drug interactions. Among the most critical enzymes is CYP3A4, responsible for the metabolism of a significant portion of clinically used drugs. This guide provides a detailed head-to-head comparison of two potent and selective CYP3A4 inhibitors: Azamulin and CYP3cide. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their CYP3A4 inhibition studies.

Mechanism of Action

Both this compound and CYP3cide are classified as mechanism-based inhibitors (MBIs) or time-dependent inhibitors (TDIs) of CYP3A4.[1][2][3] This mode of inhibition is characterized by an initial non-covalent binding to the enzyme, followed by enzymatic bioactivation to a reactive metabolite. This metabolite then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[1][4] This time-, NADPH-, and concentration-dependent inactivation is a key consideration in experimental design.[1]

Potency and Selectivity

A direct comparison of the inhibitory potential of this compound and CYP3cide reveals that both are highly potent inhibitors of CYP3A4. However, subtle differences in their selectivity profiles may influence their suitability for specific applications.

Data Summary: this compound vs. CYP3cide for CYP3A4 Inhibition

ParameterThis compoundCYP3cideReference
CYP3A4 IC50 0.03–0.24 µM0.03 µM[1][5][6]
CYP3A5 IC50 ~15-fold higher than CYP3A417 µM[5][6][7]
CYP3A7 IC50 ~13-fold higher than CYP3A471 µM[5][6][7]
Ki Not explicitly stated in provided abstracts420–480 nM[2][3]
kinact Not explicitly stated in provided abstracts1.6 min⁻¹[2][3]
Mechanism Competitive and Mechanism-BasedTime-Dependent[1][6]

As the data indicates, both compounds exhibit low micromolar to nanomolar potency against CYP3A4. CYP3cide has been characterized with specific kinetic constants for inactivation (Ki and kinact), highlighting its efficiency as a mechanism-based inhibitor.[2][3] While this compound is also a potent MBI, its primary advantage lies in its high selectivity against other P450 enzymes.[5][8] Studies have shown that at concentrations effective for inhibiting CYP3A4/5, this compound has minimal effects on a wide range of other CYPs and drug-metabolizing enzymes.[8][9]

CYP3cide is particularly noted for its remarkable selectivity for CYP3A4 over CYP3A5, making it an invaluable tool for delineating the relative contributions of these two closely related isoforms to a drug's metabolism.[2][6] this compound, on the other hand, inhibits both CYP3A4 and CYP3A5, which can be advantageous when the goal is to determine the total CYP3A contribution to a metabolic pathway.[8][9]

Experimental Protocols

Accurate and reproducible data are paramount in drug metabolism studies. Below are detailed methodologies for key experiments used to characterize CYP3A4 inhibition by this compound and CYP3cide.

CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 activity, often using human liver microsomes (HLM) or recombinant CYP3A4 enzymes.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human CYP3A4

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • CYP3A4 probe substrate (e.g., midazolam, testosterone)

  • Test inhibitor (this compound or CYP3cide) dissolved in a suitable solvent (e.g., acetonitrile, DMSO)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Pre-incubation (for time-dependent inhibition):

    • Prepare a mixture containing HLM or recombinant CYP3A4, buffer, and the test inhibitor at various concentrations.

    • In a parallel set of reactions, prepare the same mixture without the NADPH regenerating system (as a control).

    • Pre-incubate at 37°C for a defined period (e.g., 30 minutes) to allow for potential time-dependent inhibition.[2]

  • Initiation of Reaction:

    • Add the CYP3A4 probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) during which the reaction is linear.

  • Termination:

    • Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Dependent Inhibition (k_inact and K_I Determination)

This experiment is designed to determine the kinetic parameters of mechanism-based inhibition.

Procedure:

  • A range of inhibitor concentrations are pre-incubated with the enzyme source (HLM or recombinant CYP3A4) and NADPH for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Following each pre-incubation period, an aliquot of the mixture is diluted into a secondary incubation containing the probe substrate at a saturating concentration to measure the remaining enzyme activity.

  • The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time for each inhibitor concentration. The negative slope of this line gives the observed inactivation rate (k_obs).

  • The k_obs values are then plotted against the inhibitor concentration. This plot is fitted to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[3]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in evaluating these inhibitors, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanism of time-dependent inhibition.

G cluster_workflow Experimental Workflow for IC50 Determination prep Prepare Reaction Mixture (HLM/rCYP3A4, Buffer, Inhibitor) preincubate Pre-incubate at 37°C (with and without NADPH) prep->preincubate initiate Initiate Reaction (Add Substrate & NADPH) preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Cold Solvent) incubate->terminate analyze Analyze Metabolite (LC-MS/MS) terminate->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for determining the IC50 of CYP3A4 inhibitors.

G cluster_mechanism Mechanism of Time-Dependent Inhibition E_I E + I EI E-I (Reversible Complex) E_I->EI k_on EI->E_I k_off E_I_metabolite E-I* (Reactive Metabolite) EI->E_I_metabolite k_cat (Metabolism) E_inactivated E_inactivated (Covalent Adduct) E_I_metabolite->E_inactivated k_inact

Caption: Simplified pathway of mechanism-based CYP3A4 inhibition.

Conclusion

Both this compound and CYP3cide are potent and selective mechanism-based inhibitors of CYP3A4, making them valuable tools for in vitro drug metabolism research. The choice between them will largely depend on the specific experimental goals.

  • CYP3cide is the inhibitor of choice when the objective is to specifically assess the contribution of CYP3A4 in the presence of CYP3A5 , due to its superior selectivity for the former.

  • This compound is a highly effective tool for determining the overall contribution of total CYP3A (CYP3A4 and CYP3A5) to a compound's metabolism, given its potent inhibition of both major isoforms and its broad selectivity against other CYPs.

Researchers should carefully consider the expression of CYP3A5 in their test systems and the specific questions they aim to answer when selecting the most appropriate inhibitor for their studies. The detailed experimental protocols provided herein should serve as a robust starting point for these investigations.

References

Independent Verification of Azamulin's Potency: A Focus on Cytochrome P450 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the inhibitory profile of a compound is critical. This guide provides a comparative overview of Azamulin, a semi-synthetic antibiotic of the pleuromutilin class. While initially investigated for its antibacterial properties, extensive research has predominantly focused on its potent and selective inhibition of human cytochrome P450 (CYP) enzymes, particularly CYP3A4. This guide will summarize the available data on this compound's inhibitory concentration (IC50) values against these enzymes and outline the common experimental protocols for such determinations.

Notably, despite its classification as an anti-infective, publicly available data on the antimicrobial IC50 values of this compound against various bacterial strains are scarce. The compound's development was halted after Phase I clinical trials due to its significant inhibition of CYP3A4, which plays a crucial role in drug metabolism[1]. Consequently, the scientific literature is heavily skewed towards its effects on metabolic enzymes rather than its direct antibacterial efficacy.

This compound's Potent Inhibition of Cytochrome P450 3A4

This compound has been identified as a highly selective and potent inhibitor of CYP3A isoforms.[2] In competitive inhibition models using human liver microsomes or microsomes from insect cells expressing single isoforms, IC50 values for CYP3A were found to be in the range of 0.03 to 0.24 µM.[2] This inhibitory effect was at least 100-fold lower than for most other non-CYP3A enzymes.[2] Specifically, the IC50 value for heterologously expressed CYP3A4 was 15-fold and 13-fold lower than those for CYP3A5 and CYP3A7, respectively.[2]

The mechanism of inhibition appears to be irreversible and time-dependent.[2][3] Pre-incubation of this compound with NADPH, a cofactor for CYP enzyme activity, significantly increases its inhibitory potency.[2] For instance, a 10-minute pre-incubation with 4.8 µM this compound in the presence of NADPH resulted in approximately 95% inhibition of testosterone 6β-hydroxylase activity, a marker for CYP3A4 activity.[2]

The potent inhibition of CYP3A4 by this compound has led to its recommendation as a chemical tool for in vitro reaction phenotyping studies to determine the contribution of CYP3A to the metabolism of new chemical entities.[4][5][6][7][8]

Experimental Protocols for IC50 Determination of CYP450 Inhibition

The determination of IC50 values for CYP450 inhibition by compounds like this compound typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. A generalized workflow for such an experiment is outlined below.

experimental_workflow General Workflow for CYP450 Inhibition IC50 Determination cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO or ethanol) pre_incubation Pre-incubation: Microsomes/Enzymes + this compound (with and without NADPH) prep_compound->pre_incubation prep_microsomes Prepare Human Liver Microsomes or Recombinant CYP Enzymes prep_microsomes->pre_incubation prep_substrate Prepare Probe Substrate Solution (e.g., testosterone, midazolam) incubation Incubation: Add Probe Substrate prep_substrate->incubation prep_cofactor Prepare NADPH Solution prep_cofactor->pre_incubation pre_incubation->incubation termination Terminate Reaction (e.g., with acetonitrile) incubation->termination detection Quantify Metabolite Formation (e.g., via LC-MS/MS) termination->detection calculation Calculate IC50 Value (Non-linear regression) detection->calculation pleuromutilin_moa Mechanism of Action of Pleuromutilin Antibiotics cluster_ribosome Bacterial Ribosome (50S Subunit) ptc Peptidyl Transferase Center (PTC) inhibition Inhibition of Peptide Bond Formation ptc->inhibition pleuromutilin Pleuromutilin Antibiotic (e.g., this compound) binding Binding to PTC pleuromutilin->binding binding->ptc protein_synthesis Bacterial Protein Synthesis inhibition->protein_synthesis Blocks cell_death Bacterial Cell Growth Inhibition / Cell Death protein_synthesis->cell_death Leads to

References

Azamulin's Inhibitory Profile Beyond Cytochromes P450: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount for predicting drug-drug interactions and ensuring the safety and efficacy of new chemical entities. Azamulin, a potent and selective inhibitor of cytochrome P450 3A4 and 3A5 (CYP3A4/5), is a valuable tool in this regard. This guide provides a comparative analysis of this compound's inhibitory effects on other key drug-metabolizing enzymes, supported by experimental data.

While this compound is well-documented as a highly selective inhibitor of the CYP3A subfamily, questions often arise regarding its potential off-target effects on other major drug-metabolizing enzyme families. This guide addresses whether this compound inhibits non-CYP enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), aldehyde oxidase (AO), carboxylesterases (CES), and flavin-containing monooxygenases (FMO).

Comparative Inhibitory Effects on Non-CYP Enzymes

Recent studies utilizing human hepatocytes as a comprehensive in vitro model have shed light on this compound's selectivity profile beyond CYPs. At a concentration of 3 µM, which results in over 90% inhibition of CYP3A4/5, this compound exhibits minimal to no inhibitory activity against a panel of other key drug-metabolizing enzymes.[1][2][3]

A study investigating the effects of 3 µM this compound in human hepatocytes found only minor inhibition of some UGTs (~20-30%), while aldehyde oxidase, carboxylesterase, FMO, and SULTs were not significantly affected.[1][2][3] The modest inhibition of certain UGTs was observed for the metabolism of 1'-hydroxymidazolam, naloxone, and oxazepam.[2] However, no significant effect (<15% inhibition) was seen on the glucuronidation and sulfation of hydroxycoumarin, the glucuronidation of 5-hydroxytryptophol and propofol, phthalazine oxidation by aldehyde oxidase, or cimetidine oxidation by FMO.[2]

The following table summarizes the inhibitory effects of this compound on various non-CYP drug-metabolizing enzymes based on available experimental data.

Enzyme FamilyEnzyme/Substrate Pathway% Inhibition by 3 µM this compoundReference
UGTs 1'-hydroxymidazolam glucuronidation~20-30%[2]
Naloxone glucuronidation~20-30%[2]
Oxazepam glucuronidation~20-30%[2]
Hydroxycoumarin glucuronidation<15%[2]
5-hydroxytryptophol glucuronidation<15%[2]
Propofol glucuronidation<15%[2]
SULTs Hydroxycoumarin sulfation<15%[2]
Aldehyde Oxidase Phthalazine oxidation<15%[2]
FMO Ranitidine oxidation~20-30%[2]
Cimetidine oxidation<15%[2]
Carboxylesterase Not specifiedNot inhibited[1][2][3]

Comparison with CYP Inhibition: High Selectivity of this compound

To put the minimal inhibition of non-CYP enzymes into perspective, it is crucial to compare it with this compound's potent and selective inhibition of CYP3A enzymes. In competitive inhibition models using human liver microsomes or recombinant enzymes, this compound demonstrates IC50 values for CYP3A in the range of 0.03-0.24 µM.[4][5][6] These values are at least 100-fold lower than for other non-CYP3A enzymes, with the exception of CYP2J2 which was approximately 50-fold lower.[4][5][6]

In contrast, the well-known broad-spectrum CYP inhibitor, ketoconazole, exhibits potent inhibition (IC50 values <10 µM) across a wider range of CYPs, including CYP1A1, CYP1B1, CYP2B6, CYP2C8, CYP2C9, and CYP2C19, making it far less selective than this compound.[4][5][6]

The following table provides a comparative overview of the IC50 values of this compound and Ketoconazole for various CYP enzymes.

EnzymeThis compound IC50 (µM)Ketoconazole IC50 (µM)Reference
CYP3A4 0.03 - 0.24<10[4][5][6]
CYP1A1 >10<10[4][5]
CYP1B1 >10<10[4][5]
CYP2B6 >10<10[4][5]
CYP2C8 >10<10[4][5]
CYP2C9 >10<10[4][5]
CYP2C19 >10<10[4][5]
CYP2J2 ~50-fold higher than CYP3ANot specified[4][5][6]

Experimental Protocols

The data presented in this guide are derived from in vitro studies utilizing human-derived materials to assess enzyme inhibition. Below are the generalized methodologies employed in these key experiments.

Inhibition Assay in Human Hepatocytes

This method provides a comprehensive assessment of an inhibitor's effect on a wide range of drug-metabolizing enzymes in a physiologically relevant cell system.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation with Substrates: A cocktail of probe substrates for various drug-metabolizing enzymes (CYPs, UGTs, SULTs, AO, FMO, CES) is added to the hepatocyte suspension.

  • Inhibitor Addition: this compound (e.g., at a final concentration of 3 µM) or a vehicle control is added to the respective incubations.

  • Metabolism Reaction: The incubations are maintained at 37°C with gentle shaking to allow for enzymatic reactions to proceed.

  • Reaction Termination: At specific time points, the reactions are quenched, typically by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged to pellet the cellular debris, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of metabolites from the probe substrates.

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control to calculate the percentage of inhibition for each enzyme pathway.

CYP Inhibition Assay in Human Liver Microsomes (HLM) and Recombinant Enzymes

This approach is used to determine the potency of an inhibitor against specific CYP isoforms.

  • Enzyme Source: Human liver microsomes (a subcellular fraction containing a high concentration of CYPs) or recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells) are used.

  • Incubation Mixture: The enzyme source is pre-incubated with a range of concentrations of the inhibitor (e.g., this compound) in a buffer system.

  • Initiation of Reaction: The reaction is initiated by the addition of a specific probe substrate for the CYP isoform being investigated and an NADPH-generating system (a necessary cofactor for CYP activity).

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

  • Reaction Termination: The reaction is stopped, typically with a cold organic solvent.

  • Analysis: The formation of the specific metabolite is quantified by LC-MS/MS or a fluorescent plate reader.

  • IC50 Determination: The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable pharmacological model.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for assessing the inhibitory potential of a compound on various drug-metabolizing enzymes.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Hepatocytes Human Hepatocytes Incubation_H Incubate with Substrate Cocktail & this compound Hepatocytes->Incubation_H HLM Human Liver Microsomes Incubation_M Incubate with CYP Substrate & this compound HLM->Incubation_M rCYP Recombinant CYPs rCYP->Incubation_M Quench Quench Reaction Incubation_H->Quench Incubation_M->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis LCMS->Data Inhibition % Inhibition of Non-CYP Enzymes Data->Inhibition IC50 IC50 for CYP Isoforms Data->IC50

Caption: Generalized workflow for evaluating enzyme inhibition.

References

A Structural Showdown: Azamulin and Tiamulin's Distinctive Embrace of CYP3A5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the binding interactions of two pleuromutilin antibiotics, Azamulin and Tiamulin, with the crucial drug-metabolizing enzyme Cytochrome P450 3A5 (CYP3A5), reveals significant differences in their binding modes and inhibitory profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural interactions, supported by experimental data and detailed methodologies.

The selective inhibition of CYP3A enzymes is a critical aspect of drug development to predict and avoid drug-drug interactions. This compound is recognized as a selective inhibitor of CYP3A4 and CYP3A5, crucial enzymes for the metabolism of a large proportion of therapeutic drugs.[1][2] Tiamulin, a precursor to this compound, is also known to inhibit CYP3A enzymes.[1] Understanding the nuances of how these structurally similar compounds interact with CYP3A5 is vital for the development of safer and more effective pharmaceuticals.

At a Glance: Comparative Binding and Inhibition Data

A key distinction in their interaction with CYP3A5 is the cooperative binding exhibited by this compound, which is not observed with Tiamulin.[1] this compound binds two molecules sequentially within the active site of CYP3A5 in a stacked, antiparallel orientation, a phenomenon known as homotropic cooperativity.[1][2] In contrast, Tiamulin's binding follows a standard hyperbolic curve.[1]

ParameterThis compoundTiamulinReference
Binding Stoichiometry (Molecule:Enzyme) 2:1 (cooperative)1:1[1]
Binding Curve SigmoidalHyperbolic[1]
Dissociation Constant (Kd) Not a simple Kd due to cooperativity6.31 ± 1.0 μM[1]
IC50 (vs. Testosterone turnover) -1.69 μM[1]
IC50 (vs. Midazolam turnover) 0.03-0.24 µM (for CYP3A family)-
Time-Dependent Inhibition of CYP3A5 Reported to be very slow or nonexistentNot explicitly stated[3]

Delving into the Structural Details

X-ray crystallography studies have provided a clear picture of how these two molecules interact with the active site of CYP3A5.

This compound's Cooperative Binding: The binding of two this compound molecules to CYP3A5 induces a significant conformational change in the enzyme.[1] One molecule binds proximally to the heme group, similar to its binding pose in CYP3A4.[1] The second, distal this compound molecule's binding causes an induced fit that expels water from the hydrophobic binding cavity, a process augmented by the stacking interaction between the two this compound molecules.[1][2] This cooperative binding is thought to be the reason why this compound does not cause time-dependent inhibition of CYP3A5, a phenomenon observed with CYP3A4.[1]

Tiamulin's Conventional Binding: Tiamulin, being larger than this compound, is unlikely to bind in the distal site in a stacked orientation, which explains the absence of homotropic cooperativity.[1][2] Modeling studies based on the CYP3A5-azamulin complex structure show that Tiamulin can be accommodated in the proximal binding site, consistent with the observed type 1 spectral shift.[1] However, its larger size and different substituent groups compared to this compound prevent the cooperative binding of a second molecule.[1]

Experimental Methodologies

The following experimental protocols are central to the structural and functional comparison of this compound and Tiamulin binding to CYP3A5.

X-ray Crystallography

To determine the three-dimensional structure of the CYP3A5-Azamulin complex, the following steps were undertaken:

  • Protein Expression and Purification: Recombinant human CYP3A5 was expressed and purified.

  • Crystallization: The purified CYP3A5 was co-crystallized with this compound.

  • Data Collection: X-ray diffraction data were collected from the crystals at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data were processed to solve the crystal structure and refine the atomic coordinates of the protein-ligand complex.

Equilibrium Binding Spectral Titrations

To characterize the binding affinity and stoichiometry, spectral titrations were performed:

  • Preparation: A solution of purified CYP3A5 in a suitable buffer was prepared.

  • Titration: Aliquots of a concentrated stock solution of this compound or Tiamulin were incrementally added to the CYP3A5 solution.

  • Spectral Measurement: After each addition, the UV-visible spectrum was recorded, monitoring the Soret peak of the heme group.

  • Data Analysis: The change in absorbance at the peak maximum (ΔA) was plotted against the ligand concentration. The data for Tiamulin was fitted to a hyperbolic equation to determine the dissociation constant (Kd), while the data for this compound was fitted to a sigmoidal (Hill) equation to account for cooperative binding.[1]

Enzyme Inhibition Assays

To assess the inhibitory potency of the compounds, enzyme inhibition assays were conducted using human liver microsomes or recombinant CYP3A5:

  • Incubation Mixture: A reaction mixture containing human liver microsomes or recombinant CYP3A5, a probe substrate (e.g., testosterone or midazolam), and a NADPH-generating system was prepared.

  • Inhibitor Addition: Varying concentrations of this compound or Tiamulin were added to the incubation mixtures.

  • Reaction Initiation and Termination: The reaction was initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction was stopped after a specific time by adding a quenching solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate was quantified using liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The rate of metabolite formation was plotted against the inhibitor concentration, and the data were fitted to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for comparing the binding of this compound and Tiamulin to CYP3A5 and the general metabolic pathway involving CYP3A enzymes.

G cluster_prep Preparation cluster_exp Experimentation cluster_binding Binding Analysis cluster_inhibition Inhibition Assays cluster_analysis Data Analysis p1 Purified CYP3A5 Enzyme e1 Spectral Titration (this compound) p1->e1 e2 Spectral Titration (Tiamulin) p1->e2 e3 X-ray Crystallography (CYP3A5-Azamulin) p1->e3 l1 This compound Stock Solution l1->e1 l1->e3 l2 Tiamulin Stock Solution l2->e2 a1 Sigmoidal Curve Fit (Cooperative Binding) e1->a1 a2 Hyperbolic Curve Fit (Kd Determination) e2->a2 a3 Structural Modeling & Comparison e3->a3 i1 Microsomal Inhibition (Testosterone) a4 IC50 Determination i1->a4 i2 Microsomal Inhibition (Midazolam) i2->a4

Caption: Experimental workflow for comparing this compound and Tiamulin binding to CYP3A5.

G Drug Drug (e.g., Tiamulin) CYP3A5 CYP3A5 Drug->CYP3A5 Metabolism Metabolite Metabolite CYP3A5->Metabolite Inhibitor Inhibitor (this compound or Tiamulin) Inhibitor->CYP3A5 Inhibition

Caption: Simplified metabolic pathway involving CYP3A5 and the role of inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Azamulin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Azamulin, a selective, irreversible inhibitor of CYP3A4, to promote a safe and compliant laboratory environment.

This compound is a chemical compound utilized in research settings and should be handled with care throughout its lifecycle, including disposal.[1][2] Adherence to proper disposal protocols is crucial to mitigate potential safety hazards and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Causes skin irritation[3]

  • Causes serious eye irritation[3]

  • May cause respiratory irritation[3]

Handling Recommendations:

  • Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1]

  • Always wash hands and any exposed skin thoroughly after handling.[1][4]

  • Wear appropriate protective equipment, including safety goggles, gloves, and a lab coat.[4]

  • Ensure disposal is carried out in a well-ventilated area.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound's properties.

PropertyValueSource
Solubility in Ethanol, DMSO, Dimethyl FormamideApproximately 30 mg/mL[1]
Solubility in 1:1 Ethanol:PBS (pH 7.2)Approximately 0.5 mg/mL[1]
FlammabilityProduct is not flammable[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid, dissolved in organic solvent, or in an aqueous solution). Discharge of this compound into the environment must be avoided.[5] All waste should be disposed of via an approved waste disposal plant.[4]

Solid this compound Waste

Solid this compound waste, including expired product and contaminated items such as weighing paper or pipette tips, should be collected in a designated, properly labeled hazardous waste container.

Protocol:

  • Place all solid this compound waste into a clearly labeled, sealed container designated for hazardous chemical waste.

  • Ensure the container is compatible with the chemical properties of this compound.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal service.

This compound in Organic Solvents

Solutions of this compound in organic solvents such as ethanol, DMSO, or dimethyl formamide must be disposed of as flammable liquid waste, even though this compound itself is not flammable.

Protocol:

  • Collect all organic solvent waste containing this compound in a designated, properly labeled container for flammable liquid waste.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Keep the container tightly sealed and store it in a well-ventilated, designated hazardous waste accumulation area.

  • Arrange for collection by a certified hazardous waste disposal company.

This compound in Aqueous Solutions

Aqueous solutions containing this compound are sparingly soluble and should not be disposed of down the drain.

Protocol:

  • Collect all aqueous waste containing this compound in a designated, labeled container for aqueous hazardous waste.

  • Keep the container sealed and store it in the designated hazardous waste area.

  • Follow your institution's procedures for the disposal of aqueous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Azamulin_Disposal_Workflow cluster_start cluster_form cluster_disposal cluster_final start This compound Waste Generated solid Solid Waste (e.g., powder, contaminated consumables) start->solid Is the waste solid? organic Organic Solvent Solution (e.g., in Ethanol, DMSO) start->organic Is the waste in an organic solvent? aqueous Aqueous Solution start->aqueous Is the waste in an aqueous solution? solid_disposal Collect in Labeled Hazardous Solid Waste Container solid->solid_disposal organic_disposal Collect in Labeled Flammable Liquid Waste Container organic->organic_disposal aqueous_disposal Collect in Labeled Aqueous Hazardous Waste Container aqueous->aqueous_disposal final_disposal Dispose via Approved Hazardous Waste Vendor solid_disposal->final_disposal organic_disposal->final_disposal aqueous_disposal->final_disposal

References

Essential Safety and Operational Guide for Handling Azamulin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling of Azamulin, a selective, irreversible inhibitor of CYP3A4. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is classified as a skin and eye irritant and may cause respiratory irritation, a comprehensive PPE strategy is required. The following table summarizes the necessary protective equipment.[1]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3][4]To prevent skin contact, which can cause irritation.[1]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[2][3][5]To protect eyes from splashes or airborne particles of this compound, which can cause serious eye irritation.[1] A face shield offers additional protection.[3]
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) should be used when handling the solid form to prevent inhalation of dust particles.[2][3][6]This compound may cause respiratory irritation.[1] A respirator minimizes the risk of inhaling airborne particles.
Body Protection A lab coat, chemical-resistant apron, or coveralls.[2][3][5][6]To protect the skin and clothing from contamination.
Foot Protection Closed-toe shoes.[3][4]To protect feet from potential spills.

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Azamulin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh this compound in a Ventilated Enclosure B->C D Prepare Solution in a Fume Hood C->D E Decontaminate Work Surfaces D->E F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G

This compound Handling Workflow

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency. The following decision-making process should be followed for spills or personal exposure.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill or Exposure Occurs Spill_Type Assess Spill Size and Hazard Spill->Spill_Type Exposure_Type Identify Route of Exposure Spill->Exposure_Type Small_Spill Small Spill: - Alert others in the area - Contain the spill with absorbent material - Clean up using appropriate kit Spill_Type->Small_Spill Minor Large_Spill Large Spill: - Evacuate the area - Notify EH&S - Restrict access Spill_Type->Large_Spill Major Skin_Contact Skin Contact: - Remove contaminated clothing - Wash affected area with soap and water for 15-20 minutes Exposure_Type->Skin_Contact Eye_Contact Eye Contact: - Immediately flush with water for at least 15-20 minutes - Seek medical attention Exposure_Type->Eye_Contact Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure_Type->Inhalation Ingestion Ingestion: - Seek immediate medical attention - Do not induce vomiting Exposure_Type->Ingestion

Emergency Response Decision-Making

For a solid chemical spill like this compound, the following steps should be taken:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain the Spill: Cover the spill with a chemical absorbent pad or other suitable material to prevent the powder from becoming airborne.[7][8]

  • Clean Up: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[7][8] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a wet paper towel or cloth, and then clean with soap and water.[7][8]

  • Dispose: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[1][7]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[9] If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Seek immediate medical attention.[11]

  • Inhalation: Move the exposed person to fresh air at once.[9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Call a poison control center or doctor immediately for treatment advice.[10]

Disposal Plan

All this compound waste, including unused product, contaminated materials, and cleanup debris, must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed container. Do not mix with other waste streams.[1][13]
Contaminated Labware Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous waste, before washing.
Spill Cleanup Materials All materials used to clean up a spill must be collected in a sealed, labeled hazardous waste bag or container.[1][7]
Empty Containers Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] After rinsing, the container can be disposed of as regular trash, with the label defaced.[1]
Aqueous Solutions Aqueous solutions containing this compound should not be disposed of down the drain.[1] They must be collected as hazardous aqueous waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1] Ensure all waste containers are properly labeled with the contents and associated hazards.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azamulin
Reactant of Route 2
Reactant of Route 2
Azamulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.